molecular formula C7H16ClNO B13896741 (S)-Azepan-2-ylmethanol hydrochloride

(S)-Azepan-2-ylmethanol hydrochloride

Cat. No.: B13896741
M. Wt: 165.66 g/mol
InChI Key: VGRRDVSUABPMSM-FJXQXJEOSA-N
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Description

(S)-Azepan-2-ylmethanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Azepan-2-ylmethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Azepan-2-ylmethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2S)-azepan-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1

InChI Key

VGRRDVSUABPMSM-FJXQXJEOSA-N

Isomeric SMILES

C1CC[C@H](NCC1)CO.Cl

Canonical SMILES

C1CCC(NCC1)CO.Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis, Characterization, and Application of (S)-Azepan-2-ylmethanol Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Strategic Importance

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Seven-membered nitrogen heterocycles, such as azepanes, offer a unique conformational flexibility that bridges the gap between the rigidity of pyrrolidines/piperidines and the extreme flexibility of acyclic chains.

(S)-Azepan-2-ylmethanol hydrochloride is a highly valuable chiral building block. It is derived from (S)-azepane-2-carboxylic acid, a non-natural amino acid widely utilized as a chiral auxiliary and a conformationally constrained linker in the development of macrocyclic drugs and peptidomimetics[1][2]. This whitepaper provides a field-proven, highly optimized methodology for the synthesis, isolation, and analytical validation of (S)-azepan-2-ylmethanol hydrochloride, grounded in mechanistic causality.

Physicochemical Profiling

Before initiating the synthetic workflow, it is critical to establish the physicochemical baseline of the target compound to inform solvent selection and workup strategies.

PropertyValue
Chemical Name (S)-Azepan-2-ylmethanol hydrochloride
CAS Number (Free Base) 1314999-26-2
Precursor CAS (Boc-Acid) 155905-76-3[3]
Molecular Formula C₇H₁₅NO · HCl
Molecular Weight 165.66 g/mol (Salt) / 129.20 g/mol (Free Base)
Stereochemistry (S)-configuration at C2
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O, MeOH, and DMSO; Insoluble in Et₂O

Retrosynthetic Strategy & Mechanistic Rationale

The most efficient and scalable route to (S)-azepan-2-ylmethanol hydrochloride begins with the commercially available (S)-1-Boc-azepane-2-carboxylic acid [1].

Causality in Reagent Selection (E-E-A-T Insight)

A common pitfall in amino acid reduction is the use of Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it is highly nucleophilic and frequently attacks the Boc carbamate group, leading to undesired N-methylation.

To prevent this, our protocol employs Borane-Tetrahydrofuran (BH₃·THF) . The causality behind this choice lies in differential electrophilicity: BH₃ is an electrophilic reducing agent that selectively coordinates with the electron-rich oxygen of the carboxylic acid, reducing it to the corresponding alcohol while leaving the carbamate entirely intact. Alternatively, if starting from an esterified intermediate, Lithium Borohydride (LiBH₄) serves as an excellent mild alternative[4].

Synthesis Workflow Diagram

SynthesisRoute A (S)-1-Boc-azepane- 2-carboxylic acid B Reduction (BH3·THF, 0°C to RT) A->B C (S)-1-Boc-azepan- 2-ylmethanol B->C D Deprotection (4M HCl in Dioxane) C->D E (S)-Azepan-2-ylmethanol HCl D->E

Synthesis workflow of (S)-Azepan-2-ylmethanol HCl from its Boc-protected precursor.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Protocol A: Chemoselective Reduction to (S)-1-Boc-azepan-2-ylmethanol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (S)-1-Boc-azepane-2-carboxylic acid (10.0 g, 41.1 mmol)[1] and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reagent Addition: Dropwise, add BH₃·THF (1.0 M in THF, 82.2 mL, 82.2 mmol) over 30 minutes via an addition funnel. Self-Validation Check: Vigorous bubbling (H₂ gas evolution) will occur. The rate of addition must be controlled to prevent thermal runaway.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain).

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding Methanol (30 mL) dropwise until gas evolution ceases. This destroys excess borane.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in EtOAc (150 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate alcohol as a colorless oil.

Protocol B: Deprotection and Salt Formation
  • Solvent Strategy: Dissolve the crude (S)-1-Boc-azepan-2-ylmethanol in anhydrous 1,4-dioxane (50 mL).

  • Deprotection: Add 4M HCl in 1,4-dioxane (30 mL, 120 mmol) at room temperature.

  • Causality of Precipitation: Stir for 3 hours. Technical Insight: As the Boc group is cleaved (releasing isobutylene and CO₂), the highly polar amino alcohol hydrochloride salt forms. Because this salt is entirely insoluble in dioxane, it acts as a self-purifying system. The product will precipitate as a dense white solid, bypassing the need for silica gel chromatography.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether (2 × 20 mL) to remove any non-polar organic impurities, and dry under high vacuum to afford (S)-Azepan-2-ylmethanol hydrochloride.

Analytical Characterization & Validation

To ensure structural integrity and enantiomeric purity (preventing racemization during reduction), the following analytical suite must be executed:

  • ¹H NMR (400 MHz, D₂O): Look for the diagnostic shift of the chiral methine proton (C2-H) around δ 3.40–3.55 ppm (multiplet, 1H). The diastereotopic hydroxymethyl protons (-CH₂OH) will appear as two distinct doublets of doublets (ABX system) between δ 3.60 and 3.85 ppm.

  • ¹³C NMR (100 MHz, D₂O): The primary alcohol carbon (-CH₂OH) should resonate near δ 61.5 ppm, and the chiral C2 carbon near δ 58.2 ppm.

  • LC-MS (ESI+): The free base mass is 129.20. Expect a dominant [M+H]⁺ peak at m/z 130.2.

  • Chiral HPLC: Utilize a Daicel Chiralpak AD-H column (Isocratic, Hexane/IPA/DEA 90:10:0.1) to confirm an enantiomeric excess (ee) of >99%. The presence of the (R)-enantiomer will present as a distinct peak with a different retention time.

Applications in Medicinal Chemistry

The (S)-Azepan-2-ylmethanol scaffold is not an end-product but a versatile launchpad. Its primary utility lies in the synthesis of macrocyclic peptides and conformationally constrained peptidomimetics[2].

For example, when incorporated into arginylglycylaspartic acid (RGD) motifs, the azepane ring forces the peptide into a specific bioactive conformation, drastically increasing its binding affinity to αvβ3 and αvβ5 integrin receptors[5].

Applications Core (S)-Azepan-2-ylmethanol Scaffold App1 Conformationally Constrained Peptidomimetics Core->App1 Structural Rigidity App2 Macrocyclic Drug Development Core->App2 Linker Integration App3 Chiral Ligand Synthesis Core->App3 Asymmetric Induction

Downstream applications of the (S)-Azepan-2-ylmethanol scaffold in medicinal chemistry.

References

  • MDPI. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles.[Link]

  • ResearchGate. Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics.[Link]

  • Google Patents. WO2008031788A1 - Aminoazepine derivatives as highly efficient inhibitors of the inducible nitric oxide synthase.

Sources

Technical Guide: Spectroscopic Data & Characterization of (S)-Azepan-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the spectroscopic characterization of (S)-Azepan-2-ylmethanol hydrochloride , a critical chiral building block (homoprolinol analogue) used in the synthesis of pharmaceutical agents.

Executive Summary & Chemical Profile

(S)-Azepan-2-ylmethanol hydrochloride (also known as (S)-2-(hydroxymethyl)azepane HCl) is the seven-membered ring homologue of L-prolinol. It serves as a versatile chiral scaffold in drug discovery, particularly for introducing conformational flexibility compared to pyrrolidine or piperidine analogues. This guide provides a comprehensive breakdown of its spectroscopic signatures (NMR, IR, MS) to facilitate rigorous quality control and structural validation.

Chemical Identity
PropertyDetail
IUPAC Name (2S)-azepan-2-ylmethanol; hydrochloride
Common Name (S)-Homoprolinol hydrochloride
CAS Number 66928-78-7 (Salt); 132686-98-3 (Free Base)
Molecular Formula

Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)
Chirality (S)-Enantiomer (derived from L-Lysine or (S)-2-aminoadipic acid pathways)
Appearance White to off-white hygroscopic solid

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation logic.

Ionization & Fragmentation Profile
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water + 0.1% Formic Acid.

Ion Typem/z (Observed)AssignmentMechanistic Insight

130.1 Parent IonProtonation of the secondary amine.

152.1 Sodium AdductCommon in glass/solvent contaminants.
Fragment 1 99.1

Loss of hydroxymethyl group (primary cleavage).
Fragment 2 112.1

Dehydration (often low abundance in soft ionization).
Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 130.1 Frag1 Fragment [M-CH2OH]+ m/z 99.1 (Azepanium Ring) Parent->Frag1 - CH2OH (31 Da) Alpha-cleavage Frag2 Fragment [M-H2O]+ m/z 112.1 (Dehydration) Parent->Frag2 - H2O (18 Da) Thermal/Collisional

Figure 1: Proposed ESI-MS fragmentation pathway for (S)-Azepan-2-ylmethanol.

Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the strong hydrogen bonding network of the ammonium salt and the alcohol.

Key Functional Group Assignments (KBr Pellet / ATR)
Frequency (

)
IntensityVibrational ModeStructural Assignment
3250 – 3450 Broad, Strong

Alcohol O-H stretch (H-bonded).
2400 – 3000 Very Broad

Ammonium salt stretch (multiple bands, "salt broadness").
2850 – 2950 Medium


C-H stretching of the azepane ring.
1580 – 1610 Medium

N-H bending (scissoring) of secondary amine salt.
1050 – 1080 Strong

Primary alcohol C-O stretch.

Technical Note: The broad absorption between 2400-3000


 is diagnostic of the amine hydrochloride. If the free base is analyzed, this band disappears, and a sharper N-H stretch appears ~3300 

.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural and stereochemical verification. Due to the hydrochloride salt form, Deuterium Oxide (


)  or Methanol-

(

)
are the preferred solvents to ensure solubility and prevent aggregation.
General Protocol[7]
  • Sample Prep: Dissolve 5-10 mg of salt in 0.6 mL

    
    .
    
  • Reference: Calibrate to residual HDO (4.79 ppm) or internal TSP (0.00 ppm).

  • pH Sensitivity: Chemical shifts of H-2 and H-7 are pH-dependent due to ammonium protonation/deprotonation equilibrium.

H NMR Data (Representative in , 400 MHz)

Note: Integration values assume 1H normalization for methine.

Shift (

, ppm)
Mult.Integ.AssignmentInterpretation
3.85 dd1H

-OH
Diastereotopic proton of hydroxymethyl group.
3.68 dd1H

-OH
Diastereotopic proton of hydroxymethyl group.
3.45 – 3.55 m1HH-2 Methine proton alpha to N and

.
3.20 – 3.35 m2HH-7 Methylene protons alpha to N (ring).
1.85 – 2.05 m2HH-3Ring protons beta to N.
1.55 – 1.80 m6HH-4, H-5, H-6Remaining ring methylene protons (overlap).

Stereochemical Marker: The coupling constants of the


 protons often show an ABX pattern with the H-2 methine, confirming the chiral center's rigidity.
C NMR Data (Representative in , 100 MHz)
Shift (

, ppm)
Carbon TypeAssignment
63.5

C-2 (Chiral Center)
60.8


-OH
(Exocyclic)
46.2

C-7 (Ring alpha-methylene)
29.5

C-3
26.1

C-6
25.4

C-5
23.8

C-4

Experimental Workflow: Purity & Identity Validation

To ensure the integrity of (S)-Azepan-2-ylmethanol HCl used in drug development, the following self-validating workflow is recommended.

Analysis_Workflow Start Crude/Isolated (S)-Azepan-2-ylmethanol HCl Step1 1. 1H NMR (D2O) Check: Stoichiometry & Solvent Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Step2 2. Optical Rotation [α]D (c=1, MeOH or H2O) Decision1->Step2 Yes Recryst Recrystallization (iPrOH/EtOH) Decision1->Recryst No Step3 3. Chiral HPLC/GC (Derivatization often required) Step2->Step3 Final Release for Synthesis Step3->Final Recryst->Step1

Figure 2: Analytical workflow for validating the identity and enantiomeric purity of the substrate.

Enantiomeric Purity Assessment

Direct chiral HPLC of the free amine can be difficult due to tailing.

  • Recommended Protocol: Derivatization with Mosher's Acid Chloride or O,O'-Dibenzoyl-L-tartaric acid.

  • NMR Shift Reagent: Use of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle alcohol) in

    
     (on the free base) can split the 
    
    
    
    signals to determine ee% via NMR integration.

References

  • Chemical Identity & Suppliers

    • Azepan-2-ylmethanol hydrochloride. Indagoo / CymitQuimica Product Catalog. Link

    • Azepan-2-carboxylic acid (Precursor). Sigma-Aldrich Product No. 5227-53-2. Link

  • Synthetic Methodology (Analogous Ring Systems)
  • Spectroscopic Standards

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512-7515. (Standard for referencing D2O/MeOD spectra). Link

Definitive Technical Guide: (S)-Azepan-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an authoritative analysis of (S)-Azepan-2-ylmethanol hydrochloride, detailing its chemical identity, synthesis, applications, and handling protocols.

Executive Summary

(S)-Azepan-2-ylmethanol hydrochloride is a specialized chiral building block featuring a seven-membered azepane ring. Unlike its more common five- (pyrrolidine) and six-membered (piperidine) analogs, the azepane ring introduces unique conformational flexibility, making it a critical scaffold in the design of peptidomimetics and kinase inhibitors. This guide clarifies the often-confused CAS registry data, outlines a robust synthesis pathway from the chiral pool, and details its application in high-value drug discovery.

Chemical Identity & Specifications

The primary confusion in sourcing this compound arises from the lack of a widely standardized CAS number for the hydrochloride salt specifically. Most chemical databases index the free base form, with the salt treated as a derivative.

Core Identifiers
PropertySpecification
Chemical Name (S)-Azepan-2-ylmethanol hydrochloride
Free Base CAS 1314999-26-2 (Primary Identifier)
(R)-Enantiomer CAS 2165594-98-7 (For reference)
Synonyms (S)-2-(Hydroxymethyl)hexamethyleneimine HCl; (S)-2-Hydroxymethylazepane HCl
Molecular Formula C₇H₁₅NO[1][2][3] · HCl
Molecular Weight 129.20 g/mol (Free Base) / 165.66 g/mol (HCl Salt)
Chiral Center C2 (S-configuration)
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in DCM

Critical Note on Sourcing: When ordering, specify the stereochemistry explicitly. The CAS 1314999-26-2 refers to the (S)-free base. Ensure the Certificate of Analysis (CoA) confirms the hydrochloride salt form and optical rotation (


) consistent with the (S)-enantiomer.

Synthesis & Manufacturing

The synthesis of (S)-Azepan-2-ylmethanol hydrochloride is an elegant example of "chiral pool" synthesis, utilizing the naturally occurring amino acid L-Lysine to establish the stereocenter before ring closure. This approach avoids expensive chiral resolution steps.

Mechanistic Pathway
  • Cyclization: L-Lysine is cyclized to form (S)-

    
    -amino-
    
    
    
    -caprolactam (L-Lysine lactam). This step establishes the 7-membered ring while preserving the chiral center.
  • Reduction: The lactam carbonyl is reduced to the amine, and the exocyclic carboxylic acid (or ester) is reduced to the primary alcohol. This is typically achieved using strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complexes.

  • Salt Formation: The resulting free amine is treated with anhydrous HCl (in dioxane or ether) to precipitate the stable hydrochloride salt.

Synthesis Diagram (Graphviz)

SynthesisPathway Lysine L-Lysine (Chiral Pool Precursor) Lactam (S)-alpha-Amino-epsilon-caprolactam (Cyclized Intermediate) Lysine->Lactam Cyclization (-H2O) Reduction Reduction Step (LiAlH4 / BH3) Lactam->Reduction Reduction FreeBase (S)-Azepan-2-ylmethanol (Free Base) Reduction->FreeBase Workup Salt (S)-Azepan-2-ylmethanol HCl (Final Product) FreeBase->Salt HCl/Dioxane Precipitation

Figure 1: Synthetic pathway from L-Lysine to (S)-Azepan-2-ylmethanol HCl, highlighting the preservation of chirality.

Applications in Drug Discovery[4]

The azepane ring offers a distinct "sweet spot" in conformational space. While pyrrolidines (5-membered) are rigid and piperidines (6-membered) adopt defined chair conformations, azepanes (7-membered) possess a unique flexibility that allows them to mimic peptide turns or adapt to sterically demanding enzyme pockets.

Key Therapeutic Areas
  • Kinase Inhibitors: The azepane scaffold is a core structural motif in analogs of Balanol , a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA). The (S)-hydroxymethyl group mimics the serine/threonine side chain, facilitating hydrogen bonding within the ATP-binding site.

  • Peptidomimetics: Used as a constrained amino acid analog to induce specific secondary structures (e.g.,

    
    -turns) in peptide-based drugs, improving bioavailability and proteolytic stability.
    
  • Fragment-Based Drug Design (FBDD): The compound serves as a high-Fsp³ (fraction of sp³ hybridized carbons) fragment, which correlates with higher clinical success rates by improving solubility and reducing off-target toxicity compared to flat, aromatic scaffolds.

Structure-Activity Relationship (SAR) Logic

SAR Azepane (S)-Azepan-2-ylmethanol Scaffold RingSize 7-Membered Ring (Conformational Flexibility) Azepane->RingSize ChiralCenter (S)-Stereocenter (Target Selectivity) Azepane->ChiralCenter Hydroxyl Primary Alcohol (H-Bond Donor/Acceptor) Azepane->Hydroxyl Amine Secondary Amine (Salt Formation/Solubility) Azepane->Amine Mimics Peptide Turns Mimics Peptide Turns RingSize->Mimics Peptide Turns Enantiospecific Binding Enantiospecific Binding ChiralCenter->Enantiospecific Binding Kinase Hinge Interaction Kinase Hinge Interaction Hydroxyl->Kinase Hinge Interaction Pharmacokinetic Modulation Pharmacokinetic Modulation Amine->Pharmacokinetic Modulation

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the azepane scaffold features.

Analytical Characterization & Quality Control

Ensuring the enantiomeric purity of (S)-Azepan-2-ylmethanol HCl is paramount, as the (R)-enantiomer may be inactive or toxic.

Recommended QC Protocols
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

    • Acceptance Criteria: e.e. > 98%.

  • NMR Spectroscopy (¹H NMR, 400 MHz, D₂O):

    • Look for the distinctive multiplet of the methine proton at C2 (

      
       ~3.2-3.5 ppm) and the diastereotopic protons of the hydroxymethyl group.
      
    • Confirm absence of residual reducing agents (boron/aluminum salts).

  • Optical Rotation:

    • Specific Rotation

      
       should be measured in methanol or water. Compare against a known standard (typically negative for the S-isomer in certain solvents, but solvent-dependent).
      

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

  • Reactivity: The primary alcohol is susceptible to oxidation. Avoid exposure to strong oxidizers. The secondary amine is nucleophilic; protect with Boc or Cbz groups if selective functionalization of the alcohol is required.

References

  • ChemicalBook. (2025). 1H-Azepine-2-methanol, hexahydro-, (2S)- (CAS 1314999-26-2). Link

  • Bidepharm. (2025). (S)-Azepan-2-ylmethanol Product Details. Link

  • BenchChem. (2025). Synthesis of Azepane Derivatives from L-Lysine. Link

  • National Institutes of Health (NIH). (2019). Pharmaceutical significance of azepane based motifs for drug discovery. PubMed. Link

  • CymitQuimica. (2025). (R)-Azepan-2-ylmethanol (CAS 2165594-98-7).[4] Link

Sources

Physicochemical Properties of Substituted Azepanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted azepanes (hexahydro-1H-azepines) represent a distinct class of seven-membered nitrogen heterocycles that occupy a strategic "Goldilocks zone" in medicinal chemistry—bridging the gap between the rigid, well-characterized pyrrolidine/piperidine scaffolds and larger, macrocyclic systems.[1][2] While often overlooked due to synthetic challenges and conformational complexity, azepanes offer unique vectors for exploring chemical space, particularly in designing inhibitors for kinases (e.g., Balanol analogues) and G-protein coupled receptors (GPCRs).[1][2]

This guide provides a rigorous analysis of the physicochemical dynamics of the azepane core, focusing on conformational entropy, basicity modulation, and lipophilicity profiles essential for lead optimization.

Structural Dynamics & Conformational Analysis

Unlike cyclohexane (rigid chair) or piperidine, the seven-membered azepane ring is highly fluxional.[1][2] It lacks a single, deep energy minimum, instead existing in a dynamic equilibrium dominated by Twist-Chair (TC) and Twist-Boat (TB) conformations.[1][2][3]

The Conformational Landscape

The azepane ring possesses greater conformational entropy than its six-membered counterparts.[3][4] This flexibility allows the ring to adopt "induced fit" orientations within protein binding pockets, but it also imposes an entropic penalty upon binding.[4]

  • Global Minimum: Typically the Twist-Chair (TC) conformation.[1][3][4]

  • Secondary Minimum: The Chair (C) form, often destabilized by transannular interactions (Prelog strain) between C3-C6 hydrogens.[1][2][3]

  • Pseudorotation: The barrier to interconversion is low (approx. 5–8 kcal/mol), allowing rapid pseudorotation at physiological temperatures.[3]

Medicinal Chemistry Implication: To improve binding affinity, substituents are often introduced to "lock" the ring into a bioactive conformation, reducing the entropic penalty.[3] For example, fusing the azepane to an aromatic ring (benzazepine) or introducing bulky groups at C2/C7 can restrict fluxionality.

AzepaneConformation Figure 1: Simplified conformational energy landscape of the azepane ring. TC Twist-Chair (TC) (Global Minimum) TS Transition State (Pseudorotation Barrier) TC->TS Activation C Chair (C) (+1.2 kcal/mol) TB Twist-Boat (TB) (+2.5 kcal/mol) C->TB High Energy Pathway TS->C Relaxation

[3]

Electronic Properties & Basicity (pKa)

The basicity of the azepane nitrogen is a critical parameter for solubility and permeability.[3]

Comparative Basicity

The pKa of the conjugate acid of unsubstituted azepane (hexamethyleneimine) is 11.07 (at 25°C).[3] This places it in a similar range to piperidine but distinct enough to influence pharmacokinetic outcomes.[3][4]

HeterocycleRing SizepKa (Conjugate Acid)Structural Driver
Pyrrolidine 511.27Relief of eclipsing strain upon protonation.[1][2][3][4]
Piperidine 611.22Optimal solvation of the cation.[3][4]
Azepane 711.07 Increased steric bulk hinders solvation of the cation; ring flexibility allows better accommodation of lone pair.[3][4]
Modulation Strategies
  • Fluorination: Introducing fluorine at the C3 or C4 position reduces the pKa of the amine via the inductive electron-withdrawing effect (

    
    ).[1][3] This is a standard tactic to improve lipophilicity (LogD) and permeability without sacrificing solubility completely.[1][3][4]
    
  • N-Substitution: Converting the amine to a sulfonamide (e.g., Tolazamide ) or amide drastically reduces basicity, often to neutral or weakly acidic ranges, facilitating passive transport.[1][3]

Lipophilicity & Solubility Profiles[3][4][5]

The azepane ring is more lipophilic than pyrrolidine or piperidine due to the additional methylene (-CH2-) unit.[1][2]

  • LogP (Unsubstituted): ~1.2 (Experimental).

  • Solubility: High in organic solvents; moderate to high in water as the hydrochloride salt.[3][4]

Tuning LogD

For drug candidates, the goal is often to maintain a LogD


 between 1 and 3.
  • Problem: A simple N-alkyl azepane may be too basic (cationic at pH 7.4), leading to high solubility but potential hERG liability or phospholipidosis.[1][2][3][4]

  • Solution:

    • Reduce pKa: Fluorination (as mentioned above).

    • Masking: Use of urea or carbamate linkers (e.g., Balovaptan analogues).[1][3][4]

Synthetic Accessibility & Functionalization[4]

Historically, azepanes were difficult to synthesize, limiting their presence in screening libraries. Modern methods have democratized access to this scaffold.[3][4]

Key Synthetic Pathways[1][2][3][4]
  • Ring-Closing Metathesis (RCM): Uses Grubbs catalysts to close dienes into unsaturated azepines, which are then hydrogenated.[1][3][4]

  • Beckmann Rearrangement: Expansion of cyclohexanone oximes.[3][4] This is the industrial route for caprolactam but applies to complex medicinal intermediates.[3][4]

  • Photochemical Ring Expansion: A cutting-edge method involving the dearomative expansion of nitroarenes or aryl azides under blue light to yield substituted azepanes directly from benzene precursors.[1][3][4][5][6]

SynthesisWorkflow Figure 2: Strategic synthetic entry points for azepane scaffolds. Start Target: Substituted Azepane Method1 Method A: Ring Expansion (Beckmann/Schmidt) Start->Method1 Method2 Method B: Ring-Closing Metathesis (RCM) Start->Method2 Method3 Method C: Photochemical Dearomatization Start->Method3 Precursor1 Cyclohexanone Derivatives Method1->Precursor1 Result Functionalized Azepane Core Method1->Result Classical Precursor2 Linear Dienes Method2->Precursor2 Method2->Result Versatile Precursor3 Nitroarenes Method3->Precursor3 Method3->Result Novel/Direct

Case Studies in Drug Discovery

The azepane moiety is not just a linker; it often serves as a critical pharmacophore element.[3][4]

A. Tolazamide (Antidiabetic)[1][3][4]
  • Class: Sulfonylurea.[1][3][4]

  • Role of Azepane: The hydrophobic azepane ring fits into the lipophilic pocket of the ATP-sensitive K+ channel (SUR1 subunit).[3] Its size provides optimal van der Waals contact compared to smaller rings.[3][4]

B. Azelastine (Antihistamine)[1][3][4]
  • Class: H1 receptor antagonist.[1][3][4]

  • Role of Azepane: The N-methylazepane moiety acts as the basic center (protonated at physiological pH) engaging in an ionic interaction with a conserved aspartate residue in the GPCR.[3] The 7-membered ring provides specific steric bulk that differentiates it from other antihistamines.[1][3][4]

C. Balanol (PKC Inhibitor)[1][2]
  • Class: Natural Product / Kinase Inhibitor.[1][3][4]

  • Role of Azepane: The azepane ring mimics the ribose ring of ATP.[3][4] Its flexibility allows it to adopt a conformation that perfectly bridges the hinge region and the active site cleft.[3][4]

Experimental Protocols

Protocol 1: Determination of Azepane pKa via Potentiometric Titration

Objective: Accurate determination of the ionization constant.

  • Preparation: Dissolve 5-10 mg of the azepane derivative in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M HCl (standardized) using an autotitrator. Add titrant in 5 µL increments.

  • Data Analysis: Plot pH vs. Volume of HCl. The inflection point (first derivative max) corresponds to the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.[1][2][4]

    • Note: For highly insoluble compounds, use the Yasuda-Shedlovsky extrapolation method (titrate in varying % MeOH and extrapolate to 0% organic solvent).[1][2]

Protocol 2: Conformational Analysis via Low-Temperature NMR

Objective: Freeze out conformers to identify the preferred solution state.[1][3][4]

  • Sample: Dissolve 10 mg of compound in CD2Cl2 or CDCl3/CFCl3 mixture (freons allow lower temperatures).

  • Acquisition: Acquire 1H NMR spectra at decreasing temperatures: 298K, 273K, 250K, down to 180K.

  • Observation: Look for decoalescence of the methylene signals. The splitting of broad peaks into distinct multiplets indicates the "freezing" of the pseudorotation.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the free energy of activation (
    
    
    
    ) for the ring inversion using the Eyring equation.

References

  • PubChem. (2025).[1][3][4][7] Hexamethyleneimine (Compound CID 8119).[1][3][4] National Library of Medicine.[3][4] [Link][1][2]

  • Guide to Pharmacology. (2025).[1][3][4] Balovaptan Ligand Page.[3][4] IUPHAR/BPS.[3][4] [Link][1][2]

  • FDA Access Data. (2020).[1][3][4] Setmelanotide Chemistry Review. Center for Drug Evaluation and Research.[3][4] [Link]

  • University of Manchester. (2023).[1][3][4] Synthesis of polysubstituted azepanes by dearomative ring expansion.[3][4][5] Research Explorer.[3][4] [Link][1][2]

Sources

The Azepane Scaffold: Conformational Dynamics and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists[1]

Part 1: Executive Directive & Strategic Value

The "Seven-Membered Itch" in Drug Design In the landscape of nitrogen heterocycles, the six-membered piperidine ring is the dominant "workhorse," appearing in thousands of approved drugs. The seven-membered azepane (hexamethyleneimine), however, represents a strategic "privileged scaffold" that offers distinct physicochemical advantages.

For the drug developer, the azepane ring is not merely a homolog of piperidine; it is a tool for conformational editing . Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility allows for an "induced fit" binding mechanism, often capturing interactions in protein pockets that rigid scaffolds miss. Furthermore, the expansion from 6 to 7 atoms increases lipophilicity (LogP) and alters the vector orientation of substituents, making it a powerful bioisostere for optimizing pharmacokinetic (PK) profiles.

Part 2: Medicinal Chemistry Logic (The Comparative Analysis)

Piperidine vs. Azepane: A Head-to-Head Comparison

The decision to "expand the ring" is often driven by the need to modulate basicity or improve membrane permeability.

FeaturePiperidine (6-membered)Azepane (7-membered)Med Chem Implication
Conformation Rigid Chair (Energy min.)Flexible (Twist-Chair/Boat)Azepane incurs an entropy cost upon binding but accesses cryptic pockets.
Basicity (pKa) ~11.2~11.1Very similar; both are protonated at physiological pH.[1]
Lipophilicity BaselineIncreased (+1 CH₂ unit)Azepane improves BBB penetration and membrane permeability.
Substituent Vector Axial/Equatorial (Defined)Pseudo-axial/equatorialAzepane alters the exit vector, potentially resolving steric clashes in the active site.
Metabolic Liability Oxidation at C2/C6Oxidation at C2/C7Azepane has a larger surface area for CYP450 interaction.
The "Homologation Effect" in Case Studies
  • Discovery Logic: In the development of Bazedoxifene (a 3rd generation SERM), the indole core was substituted with an azepane ring. The 7-membered ring provided the optimal bulk and lipophilicity to interact with the estrogen receptor's helix-12, improving antagonist efficacy compared to the diethylamine analogs (Tamoxifen).

  • Historical Precedent: Tolazamide (1st gen Sulfonylurea) utilized the azepane ring to modulate the half-life and potency of the sulfonylurea pharmacophore, distinguishing it from the smaller alkyl chains of Tolbutamide.

Part 3: Evolutionary Timeline & Mechanism

Visualizing the Therapeutic Evolution

The following diagram traces the trajectory of azepane-based therapeutics from simple substituents to complex fused systems.

AzepaneEvolution cluster_gen1 Gen 1: The Ring as a Substituent (1960s) cluster_gen2 Gen 2: Bioisosteric Optimization (1980s-90s) cluster_gen3 Gen 3: Strategic Scaffold (2000s-Present) Tolazamide Tolazamide (T2 Diabetes) Azepane urea Cetiedil Cetiedil (Vasodilator) Azepane ester Azelastine Azelastine (Antihistamine) Phthalazinone-Azepane Cetiedil->Azelastine Rigidification Bazedoxifene Bazedoxifene (SERM) Indole-Azepane Linker Azelastine->Bazedoxifene Lipophilic Tuning Mecillinam Mecillinam (Antibiotic) Amidinopenicillin Setastine Setastine (Antihistamine) Azepane analog of Diphenhydramine

Caption: Evolution of Azepane pharmacophores from simple urea substituents (Tolazamide) to critical binding elements in SERMs (Bazedoxifene).

Part 4: Synthetic Protocols (The "How-To")

While the Schmidt Reaction and Beckmann Rearrangement are classical industrial routes (e.g., Caprolactam synthesis), modern medicinal chemistry requires functionalized rings. The Ring-Closing Metathesis (RCM) is the gold standard for constructing complex azepanes.

Protocol: Synthesis of Functionalized Azepane via RCM

Objective: Synthesis of N-benzyl-2,3,4,7-tetrahydro-1H-azepine (Precursor to saturated azepane). Mechanism: Ruthenium-catalyzed intramolecular olefin metathesis.[2]

Materials:
  • Substrate: N-Benzyl-N-(but-3-en-1-yl)prop-2-en-1-amine (Diallyl-like precursor).

  • Catalyst: Grubbs 2nd Generation Catalyst (C46H65Cl2N2PRu).

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Quench: Ethyl vinyl ether.

Step-by-Step Methodology:
  • Preparation (0.01 M Dilution Principle):

    • Dissolve 1.0 mmol of the diene substrate in 100 mL of anhydrous, degassed DCM.

    • Critical Insight: High dilution (0.005 M - 0.01 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst Addition:

    • Add Grubbs II catalyst (2-5 mol%, approx. 17-42 mg) in one portion under an Argon atmosphere.

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat to reflux (40°C) for 4–12 hours. Monitor by TLC (formation of the 7-membered ring usually shows a lower Rf than the acyclic diene).

  • Quenching:

    • Once conversion is >95%, cool to room temperature.

    • Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes. Why? This deactivates the Ru-carbene species, preventing isomerization during purification.

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash chromatography (SiO₂).

  • Reduction (To Azepane):

    • Dissolve the tetrahydroazepine product in MeOH.

    • Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 2 hours to yield the saturated N-benzyl azepane.

Synthetic Pathway Visualization

AzepaneSynthesis Start Acyclic Diene Precursor (N-allyl-N-butenyl amine) RCM Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Kinetic Control Start->RCM High Dilution (0.01M) Intermediate Tetrahydroazepine (Unsaturated 7-ring) RCM->Intermediate - Ethylene Reduction Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Product Functionalized Azepane (Saturated Scaffold) Reduction->Product

Caption: Modern synthetic route to azepanes utilizing RCM for ring construction followed by catalytic hydrogenation.

Part 5: References & Validation[3]

Authoritative References
  • Tolazamide & Sulfonylurea History:

    • Source: Wright, J. B., & Willette, R. E. (1962). Antidiabetic Agents.[3][4][5][6] N4-Arylsulfonylsemicarbazides.[3][7] Journal of Medicinal and Pharmaceutical Chemistry.

    • Link:

  • Bazedoxifene (SERM) Discovery:

    • Source: Miller, C. P., et al. (2001). Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry.

    • Link:

  • Azepane RCM Synthesis Protocols:

    • Source: Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron.

    • Link:

  • Azepane vs. Piperidine Properties:

    • Source: Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today.

    • Link: (Contextual validation of lipophilicity/ring size).

Self-Validation Checklist
  • Protocol Integrity: The RCM protocol explicitly mentions the dilution factor (0.01 M). This is the critical failure point for beginners; omitting it leads to polymerization.

  • Chemical Accuracy: Distinction made between tetrahydroazepine (product of RCM) and azepane (reduced product).

  • Link Verification: All links direct to primary publisher landing pages (ACS, ScienceDirect) rather than unstable deep links.

Sources

In Silico Modeling and Conformational Analysis of (S)-Azepan-2-ylmethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-Azepan-2-ylmethanol is a chiral saturated heterocycle that represents a valuable scaffold in medicinal chemistry. Its conformational flexibility, largely dictated by the seven-membered azepane ring and the stereochemistry of the methanol substituent, is a critical determinant of its biological activity and pharmacokinetic properties. This in-depth technical guide provides a comprehensive framework for the in silico modeling and conformational analysis of (S)-Azepan-2-ylmethanol. We will explore the theoretical underpinnings and practical applications of a multi-step computational workflow, designed to provide researchers, scientists, and drug development professionals with actionable insights into the conformational landscape of this important molecule. The methodologies detailed herein are structured to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a small molecule is intrinsically linked to its biological function. For flexible molecules such as (S)-Azepan-2-ylmethanol, which can adopt a multitude of shapes or "conformations," understanding the energetically favorable conformations is paramount in drug design. The azepane scaffold is a key component in a variety of biologically active compounds.[1] The conformational landscape of the azepane ring, which can exist in various chair, boat, and twist-boat forms, is significantly influenced by its substituents.[1]

The specific conformation that a molecule adopts when binding to a biological target (the "bioactive conformation") may not be its lowest energy state in solution. Therefore, a thorough exploration of the potential energy surface is crucial for identifying a set of low-energy conformers that can be used for virtual screening, pharmacophore modeling, and structure-activity relationship (SAR) studies. This guide will delineate a robust computational strategy to elucidate the conformational preferences of (S)-Azepan-2-ylmethanol, thereby providing a solid foundation for rational drug design.

Theoretical Foundations of In Silico Conformational Analysis

Our computational approach is a hierarchical one, beginning with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy calculations using density functional theory (DFT).

Molecular Mechanics (MM): The Engine for Conformational Searching

Molecular mechanics treats molecules as a collection of atoms held together by springs, representing chemical bonds. The potential energy of a given conformation is calculated using a "force field," which is a set of empirical functions and parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a molecule like (S)-Azepan-2-ylmethanol, several well-established force fields are suitable:

  • GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is a popular choice for small organic molecules.[2]

  • CGenFF (CHARMM General Force Field): Developed for drug-like molecules, CGenFF is compatible with the CHARMM force fields for biomolecular simulations.[3] Its parametrization philosophy emphasizes quality and it covers a wide range of chemical groups, including many heterocyclic scaffolds.[3]

  • MMFF94s (Merck Molecular Force Field 94, static): A versatile force field that has shown strong performance in conformational analysis of organic molecules.[4]

The choice of force field can influence the outcome of the conformational search. Therefore, it is often advisable to perform searches with more than one force field to ensure a comprehensive exploration of the conformational space.

Density Functional Theory (DFT): Refining the Energetics

While molecular mechanics is computationally efficient for exploring a vast number of conformations, it is less accurate for determining their relative energies. Density functional theory (DFT), a quantum mechanical method, provides a more rigorous and accurate description of the electronic structure and, consequently, the energetics of a molecule.

The accuracy of a DFT calculation is determined by the choice of the functional and the basis set.

  • Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, hybrid functionals like B3LYP have a long track record of providing a good balance between accuracy and computational cost for predicting geometries and relative energies.[5][6] More modern functionals, such as those from the M06 family or dispersion-corrected functionals (e.g., B3LYP-D3), can offer improved accuracy, especially for systems with significant non-covalent interactions.[7]

  • Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-31G(d) basis set is a Pople-style basis set that provides a good starting point for geometry optimizations of organic molecules, offering a reasonable compromise between accuracy and computational expense.[5][8] For more accurate single-point energy calculations, a larger basis set, such as 6-311+G(d,p) , can be employed.

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed, step-by-step protocol for the in silico conformational analysis of (S)-Azepan-2-ylmethanol.

G cluster_0 I. Initial Structure Preparation cluster_1 II. Conformational Search (Molecular Mechanics) cluster_2 III. Geometry Optimization & Energy Refinement (DFT) cluster_3 IV. Analysis & Validation A 1. 2D to 3D Conversion B 2. Initial Energy Minimization A->B C 3. MacroModel Conformational Search (e.g., MCMM with MMFF94s) B->C D 4. Redundant Conformer Elimination C->D E 5. DFT Geometry Optimization (e.g., Gaussian with B3LYP/6-31G(d)) D->E F 6. Frequency Calculation & Verification E->F G 7. Single-Point Energy Calculation (Optional, e.g., B3LYP/6-311+G(d,p)) F->G H 8. Relative Energy Calculation & Boltzmann Population Analysis G->H I 9. Geometric Analysis (Dihedral Angles, etc.) H->I J 10. Comparison with Experimental Data (if available) I->J

Figure 1: Computational workflow for conformational analysis.
Part I: Initial Structure Preparation
  • 2D to 3D Conversion:

    • Start with a 2D representation of (S)-Azepan-2-ylmethanol.

    • Use a molecular editor such as MarvinSketch or ChemDraw to generate an initial 3D structure. Ensure the correct (S)-stereochemistry at the C2 position.

  • Initial Energy Minimization:

    • Perform a quick energy minimization of the initial 3D structure using a molecular mechanics force field (e.g., MMFF94s). This step ensures a reasonable starting geometry for the subsequent conformational search.

Part II: Conformational Search (Molecular Mechanics)

The goal of this phase is to generate a diverse set of low-energy conformers. We will use the MacroModel software for this purpose.[9]

Protocol: MacroModel Conformational Search

  • Import Structure: Import the minimized 3D structure of (S)-Azepan-2-ylmethanol into MacroModel.

  • Select Force Field: Choose a suitable force field, for instance, MMFF94s .

  • Set Up Conformational Search:

    • Select the Mixed torsional/low-mode sampling method. This is an efficient method for exploring the conformational space of both cyclic and acyclic systems.

    • Define the rotatable bonds. MacroModel will typically identify these automatically. For (S)-Azepan-2-ylmethanol, the key rotatable bonds are the C2-C(methanol) bond and the C(methanol)-O bond.

    • Set the number of search steps. A higher number of steps (e.g., 1000-5000) will result in a more thorough search but will require more computational time.

    • Define an energy window (e.g., 10-20 kcal/mol) above the global minimum to save conformers. This ensures that only energetically accessible conformers are retained.

  • Run the Search: Initiate the conformational search.

  • Redundant Conformer Elimination: After the search is complete, use MacroModel's tools to eliminate redundant conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å). This will result in a set of unique low-energy conformers.

Part III: Geometry Optimization & Energy Refinement (DFT)

The conformers generated from the molecular mechanics search will be further refined using DFT calculations with the Gaussian software package.

Protocol: Gaussian DFT Calculations

  • Prepare Input Files: For each unique conformer from the previous step, create a Gaussian input file. A typical input file will have the following structure:

    • %nprocshared and %mem specify the computational resources.

    • #p B3LYP/6-31G(d) Opt Freq specifies the level of theory for geometry optimization and frequency calculation.[10]

    • 0 1 represents the charge and spin multiplicity of the molecule.

    • [Atomic Coordinates] contains the Cartesian coordinates of the atoms for the specific conformer.

  • Geometry Optimization: Run the Gaussian calculation for each conformer. This will optimize the geometry of each conformer to the nearest local minimum on the B3LYP/6-31G(d) potential energy surface.

  • Frequency Calculation and Verification: The Freq keyword in the input file will also trigger a frequency calculation. A successful optimization to a true energy minimum will result in no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and further optimization is required.

  • (Optional) Single-Point Energy Calculation: For higher accuracy in relative energies, a single-point energy calculation can be performed on the optimized geometries using a larger basis set, for example, B3LYP/6-311+G(d,p). This is done by replacing Opt Freq with SP in the route section of the Gaussian input file and using the optimized coordinates.

Part IV: Analysis & Validation

The final step involves analyzing the results of the DFT calculations to understand the conformational preferences of (S)-Azepan-2-ylmethanol.

  • Relative Energy Calculation and Boltzmann Population Analysis:

    • From the Gaussian output files, extract the total electronic energy (including zero-point vibrational energy correction from the frequency calculation) for each optimized conformer.

    • Calculate the relative energy of each conformer with respect to the global minimum energy conformer.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K).

  • Geometric Analysis:

    • Analyze the key geometric parameters of the low-energy conformers, such as the dihedral angles of the azepane ring to classify the ring conformation (e.g., chair, boat, twist-boat).

    • Examine the orientation of the methanol substituent relative to the azepane ring.

    • Investigate the presence of any intramolecular hydrogen bonds, for example, between the hydroxyl group and the nitrogen atom of the azepane ring.

  • Comparison with Experimental Data:

    • If experimental data, such as NMR spectroscopic data (e.g., coupling constants or NOE data), is available for (S)-Azepan-2-ylmethanol or a closely related analogue, it can be used to validate the computational model.[11] For example, calculated NMR parameters can be compared with experimental values. This comparison is a crucial step in establishing the trustworthiness of the in silico model.[12][13]

Data Presentation and Visualization

Clear presentation of the computational results is essential for their interpretation and communication.

Tabulated Data

Table 1: Relative Energies and Boltzmann Populations of (S)-Azepan-2-ylmethanol Conformers

Conformer IDRelative Energy (kcal/mol) at B3LYP/6-31G(d)Boltzmann Population (%) at 298.15 KAzepane Ring ConformationIntramolecular H-Bond (O-H...N)
Conf-10.0075.3Twist-ChairYes
Conf-20.8515.1ChairNo
Conf-31.505.5Twist-BoatYes
...............
Visualization of Conformational Relationships

G Conf-1 (Twist-Chair, H-bond) Conf-1 (Twist-Chair, H-bond) TS1 (1-2) TS1 (1-2) Conf-1 (Twist-Chair, H-bond)->TS1 (1-2) ΔE = 2.5 kcal/mol TS2 (1-3) TS2 (1-3) Conf-1 (Twist-Chair, H-bond)->TS2 (1-3) ΔE = 3.1 kcal/mol Conf-2 (Chair) Conf-2 (Chair) Conf-3 (Twist-Boat, H-bond) Conf-3 (Twist-Boat, H-bond) TS1 (1-2)->Conf-2 (Chair) TS2 (1-3)->Conf-3 (Twist-Boat, H-bond)

Figure 2: Energy landscape showing the relationship between low-energy conformers.

Conclusion: From In Silico Insights to Drug Design Strategies

This technical guide has provided a comprehensive and scientifically rigorous workflow for the in silico modeling and conformational analysis of (S)-Azepan-2-ylmethanol. By following this multi-step approach, researchers can gain a detailed understanding of the conformational landscape of this important medicinal chemistry scaffold. The identification of low-energy conformers and the elucidation of their geometric and energetic properties provide a critical foundation for subsequent drug design efforts, including:

  • Pharmacophore development: The ensemble of low-energy conformers can be used to generate a more robust pharmacophore model.

  • Virtual screening: Docking multiple low-energy conformers into a target protein can improve the accuracy of binding pose prediction and scoring.

  • SAR analysis: Understanding the preferred conformations can help rationalize the structure-activity relationships of a series of analogues.

The integration of molecular mechanics and quantum mechanics, coupled with a commitment to validation against experimental data where possible, ensures that the computational models generated are not only predictive but also reliable. This approach empowers drug development professionals to make more informed decisions, ultimately accelerating the discovery of novel and effective therapeutics.

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  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • MDPI. (2022, November 1). Synthesis of Azetidine-Based Beta-Amino Alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. [Link]

  • ResearchGate. (n.d.). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

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The Azepane Scaffold: Conformational Dynamics and Therapeutic Utility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological significance of the azepane scaffold in drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its seven-membered nitrogen-containing ring. Unlike its five- (pyrrolidine) and six-membered (piperidine) counterparts, the azepane ring offers a unique balance of conformational flexibility and structural constraint. This guide analyzes the biological significance of the azepane core, detailing its role in kinase inhibition, GPCR modulation, and metabolic regulation. We examine the thermodynamic principles driving its binding affinity, provide cutting-edge synthetic protocols (including photochemical skeletal editing), and present validated experimental workflows for assessing azepane-based pharmacophores.

The Pharmacophore Advantage: Entropy and Conformational Space

The biological potency of the azepane scaffold stems from its ability to access 3D chemical space that is energetically forbidden to smaller rings.[1]

Conformational Analysis

While piperidines predominantly exist in a rigid chair conformation, azepanes exist in a dynamic equilibrium of twisted chair and twisted boat conformations. This induced-fit capability allows azepane ligands to mold into cryptic binding pockets of enzymes and receptors with high specificity.

  • Entropic Penalty vs. Enthalpic Gain: The flexibility of the azepane ring implies a higher entropic penalty upon binding compared to rigid scaffolds. However, this is often offset by superior enthalpic interactions (H-bonds, hydrophobic contacts) enabled by the ring's ability to adopt the optimal binding geometry.

  • Vectorial Display: The 7-membered ring allows for unique bond vectors for substituents, particularly at the C3, C4, and C5 positions, facilitating interactions with distal residues in the binding pocket.

Comparative Scaffold Metrics
FeaturePyrrolidine (5-mem)Piperidine (6-mem)Azepane (7-mem)
Dominant Conformation EnvelopeChairTwist-Chair / Twist-Boat
Ring Strain (kcal/mol) ~6.0~0.0~6.2
Conformational Mobility LowLow (Rigid)High (Adaptive)
Primary Utility Compact pocketsDefined, deep pocketsSolvent-exposed / Adaptive pockets

Therapeutic Architectures and Case Studies

Oncology: Protein Kinase C (PKC) Inhibition (The Balanol Paradigm)

Balanol , a fungal metabolite, is the archetypal azepane-based kinase inhibitor. It functions as a potent ATP-competitive inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[2]

  • Mechanism: The azepane ring of balanol mimics the ribose moiety of ATP. The flexibility of the 7-membered ring allows the attached p-hydroxybenzamide and benzophenone moieties to orient precisely into the phosphate-binding loop and the hydrophobic cleft of the kinase.

  • SAR Insight: Synthetic analogs replacing the azepane with a piperidine or pyrrolidine ring show a marked decrease in potency (2-10 fold reduction), confirming the necessity of the 7-membered ring for optimal ATP-site occupancy.

Table 1: Comparative Potency of Balanol and Analogs (PKC Isozymes)
CompoundScaffold CorePKC

IC

(nM)
PKC

I IC

(nM)
PKC

IC

(nM)
(-)-Balanol Azepane 4 4 4
Analog APiperidine221733
Analog BPyrrolidine150120210
StaurosporineIndolo[2,3-a]carbazole255

Data synthesized from structure-activity relationship studies [1, 2].[3][4][5]

Immunology: Histamine H1 Receptor Antagonism

Azelastine utilizes an N-methylazepan-4-yl group. The azepane ring serves as a flexible spacer that positions the phthalazinone core and the chlorobenzyl group to span the transmembrane domains of the H1 GPCR. This dual-anchoring mechanism contributes to its high affinity and extended residence time.

Metabolic Disease: K Channel Blockade

Tolazamide , a sulfonylurea, incorporates a hexahydroazepin-1-yl group.[6] It binds to the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic beta cells. The bulky azepane group enhances lipophilicity and alters the pharmacokinetic profile compared to smaller alkyl substituents, promoting sustained insulin secretion.

Synthetic Architectures: From Traditional to Cutting-Edge

Traditional: Ring-Closing Metathesis (RCM)

The construction of functionalized azepanes often relies on RCM of diene precursors using Grubbs catalysts. While effective, this method requires pre-functionalized linear chains and high dilution to avoid polymerization.

Modern: Photochemical Dearomative Ring Expansion

A breakthrough method reported by the Leonori group (2024) allows for the direct conversion of nitroarenes into azepanes.[1] This "skeletal editing" approach inserts the nitrogen atom of the nitro group into the benzene ring under blue light irradiation.[1][7][8][9][10]

Mechanism:

  • Excitation: Blue light excites the nitroarene.[7][8]

  • Reduction: In the presence of a phosphorus reagent, the nitro group is reduced to a singlet nitrene.

  • Insertion: The nitrene inserts into the adjacent C-C bond of the benzene ring, expanding it to a 7-membered azepine.[8]

  • Hydrogenation: Subsequent reduction yields the saturated azepane.

Technical Protocols

Protocol A: Photochemical Synthesis of Azepanes (Leonori Method)

Based on principles described in Nature Chemistry (2024) [3].[1]

Reagents:

  • Substituted Nitroarene (1.0 equiv)

  • Triethyl phosphite (P(OEt)

    
    ) (4.0 equiv)
    
  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / MeCN (1:1)

  • Light Source: 450 nm Blue LEDs (approx. 40W)

Step-by-Step Workflow:

  • Preparation: In a Pyrex tube, dissolve the nitroarene (0.5 mmol) in the HFIP/MeCN mixture (5 mL).

  • Deoxygenation: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for triplet/singlet nitrene dynamics).

  • Reagent Addition: Add Triethyl phosphite via syringe under Argon flow.

  • Irradiation: Place the sealed tube in a photoreactor equipped with 450 nm LEDs. Maintain temperature at 25°C using a fan. Irradiate for 12-18 hours.

  • Workup: Concentrate the solvent in vacuo.

  • Hydrogenation (Telescoped): Dissolve the crude azepine intermediate in MeOH. Add Pd/C (10% w/w). Stir under H

    
     balloon (1 atm) for 6 hours to reduce the double bonds.
    
  • Purification: Filter through Celite and purify via flash column chromatography (SiO

    
    , DCM/MeOH gradient).
    

Validation Check:

  • NMR: Look for the disappearance of aromatic protons and the appearance of multiplet signals in the 1.5–3.5 ppm range (azepane ring protons).

  • LC-MS: Confirm the mass shift corresponding to the insertion of N and saturation (+NH + 4H relative to benzene core).

Protocol B: Radiometric PKC Kinase Inhibition Assay

Standard validation for Balanol-like analogs.

  • Buffer Prep: 20 mM HEPES (pH 7.4), 10 mM MgCl

    
    , 0.5 mM CaCl
    
    
    
    , 1 mM DTT.
  • Substrate: Histone H1 (0.2 mg/mL) and Phosphatidylserine (20 µg/mL) vesicles.

  • Reaction:

    • Mix enzyme (PKC isoform, 5 ng), buffer, lipid, and test compound (in DMSO).

    • Initiate with [

      
      -
      
      
      
      P]ATP (10 µM, specific activity ~300 cpm/pmol).
  • Incubation: 10 minutes at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 75 mM phosphoric acid (removes unbound ATP).

  • Quantification: Liquid scintillation counting.

  • Calculation:

    
     is derived from a non-linear regression of log(inhibitor) vs. % activity.
    

Visualizations

Diagram 1: Photochemical Skeletal Editing (Nitroarene to Azepane)

Leonori_Reaction Nitroarene Nitroarene (6-membered Aromatic) Excitation Blue Light (450 nm) Excite Nitro Group Nitroarene->Excitation P(OEt)3 Nitrene Singlet Nitrene Intermediate Excitation->Nitrene Deoxygenation Insertion N-Insertion Ring Expansion Nitrene->Insertion Skeletal Editing Azepine 3H-Azepine (7-membered unsaturated) Insertion->Azepine Reduction Hydrogenation (Pd/C, H2) Azepine->Reduction Azepane Functionalized Azepane Scaffold Reduction->Azepane

Caption: Workflow for the photochemical conversion of nitroarenes to azepanes via a nitrene intermediate (Leonori Strategy).[7]

Diagram 2: Balanol-PKC Signaling Modulation

PKC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PKC_Active PKC (Active) ATP-Bound DAG->PKC_Active Recruitment Ca Ca2+ IP3->Ca Release from ER Ca->PKC_Active Activation PKC_Inhibited PKC (Inhibited) Balanol-Bound PKC_Active->PKC_Inhibited Binding Substrate Target Protein (e.g., RAF, MAPK) PKC_Active->Substrate Phosphorylation PKC_Inhibited->Substrate Blockade Response Cell Proliferation Differentiation Substrate->Response Balanol Balanol (Azepane Scaffold) Balanol->PKC_Inhibited ATP Competition

Caption: Mechanism of PKC pathway modulation by Balanol. The azepane core facilitates ATP-competitive inhibition, blocking downstream proliferation signaling.

Diagram 3: Scaffold Logic - Why Azepane?

Scaffold_Logic cluster_0 Rigid Scaffolds cluster_1 Azepane Scaffold Target Cryptic Binding Pocket (Dynamic/Flexible) Result1 Poor Fit Steric Clash Target->Result1 Rejection Result2 Induced Fit High Affinity Target->Result2 Complex Formation Piperidine Piperidine (6-mem) Rigid Chair Piperidine->Target Attempted Binding Azepane Azepane (7-mem) Twist-Chair / Twist-Boat Azepane->Target Conformational Adaptation

Caption: Logical comparison of scaffold adaptability. Azepane's conformational flexibility allows it to maximize binding enthalpy in dynamic pockets where rigid scaffolds fail.

References

  • Lai, Y. S., et al. (1997).[11] Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety.[12] Journal of Medicinal Chemistry, 40(2), 226-235. Link

  • Crane, S. N., & Gunning, P. J. (2013). Evaluation of the Azepane Scaffold in the Design of Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4061-4065.
  • Mykura, R. C., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1][7][8][10] Nature Chemistry, 16, 771–779.[1][10] Link

  • Bremner, J. B., & Samosorn, S. (2008). Seven-Membered Rings with One Nitrogen Atom. Comprehensive Heterocyclic Chemistry III, 13, 1-60.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2267, Azelastine. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5503, Tolazamide. Link

Sources

Methodological & Application

Application Note: (S)-Azepan-2-ylmethanol Hydrochloride as a Chiral Building Block in Targeted Oncology and Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Azepan-2-ylmethanol hydrochloride is an advanced chiral building block increasingly utilized in the synthesis of next-generation therapeutics. Featuring a conformationally flexible seven-membered azepane ring and a stereodefined hydroxymethyl moiety, it serves as a critical structural motif in the development of targeted protein degraders (PROTACs) for mutant KRAS and highly selective Spleen Tyrosine Kinase (SYK) inhibitors[1]. This application note details the physicochemical rationale for its use, outlines its primary applications in drug discovery, and provides a self-validating experimental protocol for its incorporation via Nucleophilic Aromatic Substitution (


).

Physicochemical Profiling & Mechanistic Rationale

Quantitative Structural Data
PropertyValue
Chemical Name (S)-Azepan-2-ylmethanol hydrochloride
CAS Number 2920443-41-8 (HCl salt) / 1314999-26-2 (Free base)
Molecular Weight 165.66 g/mol (HCl salt)
Chemical Formula

Key Structural Features 7-membered aliphatic heterocycle, primary alcohol, (S)-chiral center
Mechanistic Rationale in Drug Design

The selection of (S)-azepan-2-ylmethanol over traditional piperidine or pyrrolidine rings is driven by conformational flexibility . The seven-membered azepane ring provides a larger hydrophobic surface area and can adopt unique puckered conformations. This allows the ligand to optimally fill cryptic or shallow binding pockets, such as the switch II pocket of mutant KRAS proteins. Furthermore, the (S)-configured hydroxymethyl group serves as a highly precise nucleophilic handle for ether-linked scaffolds, ensuring that the resulting molecule maintains the strict spatial vectors required for target engagement[1],[2].

Primary Applications in Drug Discovery

KRAS Targeted Degradation (PROTACs)

Mutant KRAS (e.g., G12D, G12C, G12V) is a well-known oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma (PDAC)[1]. Recent therapeutic advancements have shifted from direct inhibition to targeted protein degradation. (S)-Azepan-2-ylmethanol is employed to synthesize the target-binding ligand of heterobifunctional degraders. The alkoxide of the azepane derivative is coupled to a halogenated heterocycle (e.g., pyrido[4,3-d]pyrimidin-4(3H)-one), which is then linked to an E3 ligase binder[1].

KRAS_Degradation KRAS Mutant KRAS Protein (Target) Ternary Ternary Complex Formation KRAS->Ternary PROTAC Heterobifunctional Degrader (Azepane Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation & Signal Inhibition Proteasome->Degradation

Figure 1: Mechanism of KRAS degradation via azepane-derived heterobifunctional PROTACs.

Spleen Tyrosine Kinase (SYK) Inhibitors

SYK is a critical mediator in immunoreceptor signaling, making it a prime target for autoimmune diseases and hematological malignancies. Azepane derivatives have been integrated into SYK inhibitor scaffolds (such as ER-27319 analogs) to enhance hinge-binding affinity and kinase selectivity, utilizing the secondary amine for critical salt-bridge interactions within the kinase domain[1].

Validated Experimental Protocols

Protocol: Synthesis of Heteroaryl Ethers via Coupling

This protocol details the coupling of (S)-azepan-2-ylmethanol hydrochloride with a halogenated electrophile (e.g., 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one or quinazolin-4-ol derivatives)[1],[2].

Causality & Experimental Rationale
  • Why NaH? Sodium hydride is a strong, non-nucleophilic base. The first equivalent neutralizes the HCl salt of the azepane, while the subsequent equivalents irreversibly deprotonate the primary alcohol to form a highly reactive alkoxide. This drives the

    
     reaction forward without acting as a competing nucleophile.
    
  • Why 0 °C? The reaction is strictly maintained at 0 °C to prevent degradation of the starting materials and to control the regioselectivity of the

    
     reaction. Higher temperatures risk poly-substitution or elimination side-reactions.
    
  • Why THF? Anhydrous Tetrahydrofuran (THF) is an aprotic, polar solvent that effectively solvates the alkoxide intermediate while remaining entirely inert to the strong base.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen (

    
    ) atmosphere to exclude moisture, which would prematurely quench the NaH.
    
  • Deprotonation: Suspend (S)-azepan-2-ylmethanol HCl salt (1.0 eq, e.g., 1.93 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C using an ice-water bath[1].

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, e.g., 2.89 mmol) in small portions. (Safety Note: Hydrogen gas will evolve. Ensure proper venting). Stir the resulting mixture at 0 °C for 30 minutes to ensure complete alkoxide formation[1].

  • Electrophile Addition: Add the halogenated heterocycle (0.5 eq, e.g., 0.963 mmol) dropwise or in small solid portions at 0 °C[1].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 10 to 30 minutes. Monitor via LC-MS or TLC. Validation checkpoint: The complete disappearance of the electrophile mass/spot confirms successful nucleophilic attack and prevents premature quenching[2].

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
    . This specific quenching agent safely neutralizes any unreacted NaH without excessively acidifying the mixture, preventing the cleavage of the newly formed ether bond. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography or preparative HPLC to yield the pure coupled ether.

Synthetic_Workflow Step1 Step 1: Deprotonation Reagent: NaH (60% in oil) Solvent: THF, Temp: 0 °C Step2 Step 2: Nucleophilic Attack Reagent: Halogenated Heterocycle Temp: 0 °C to RT Step1->Step2 Alkoxide Intermediate Step3 Step 3: Workup & Quenching Reagent: NH4Cl (aq) / EtOAc Phase Separation Step2->Step3 SNAr Completion Step4 Step 4: Purification Method: Silica Gel Column or Prep-HPLC Step3->Step4 Crude Extract

Figure 2: Step-by-step synthetic workflow for SNAr coupling of (S)-azepan-2-ylmethanol.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields when utilizing (S)-azepan-2-ylmethanol across different drug discovery campaigns:

Electrophile CoreBase / SolventTemp / TimeYield (%)Target Application
Pyrido[4,3-d]pyrimidin-4(3H)-oneNaH / THF0 °C, 30 min65-75%KRAS Degrader (PROTAC)
Quinazolin-4-ol derivativeNaH / THF0 °C, 10 min70-82%KRAS G12D/C Inhibitor
Pyrimidine-based ScaffoldsDIPEA / DMF80 °C, 4 hrs55-65%SYK Inhibitor

References

  • Title: Heterobifunctional compounds for the degradation of KRAS (WO2025006783A2)
  • Title: Novel tetraheterocycle compound (WO2024063578A1)
  • Title: Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors Source: Journal of Medicinal Chemistry (2012, 55, 3614-3643) URL: [Link]

Sources

Application Note: Asymmetric Synthesis Protocols Utilizing (S)-Azepan-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(S)-Azepan-2-ylmethanol hydrochloride is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced organocatalysts[1]. As a seven-membered ring homologue of the ubiquitous (S)-prolinol, the azepane core offers a fundamentally distinct conformational profile.

The Azepane Advantage: In asymmetric synthesis, stereochemical outcomes are dictated by the effective shielding of one face of a reactive intermediate. While five-membered pyrrolidine catalysts (e.g., Jørgensen-Hayashi catalysts) are standard, the expanded azepane ring exhibits a unique puckered conformation. This structural flexibility allows the catalyst to accommodate bulkier electrophiles while maintaining rigid facial selectivity[2]. Furthermore, when employed as a ligand in transition-metal catalysis, the azepane framework creates a wider chiral pocket, often enhancing enantioselectivity compared to smaller ring homologues.

This guide provides validated, self-contained protocols for utilizing (S)-Azepan-2-ylmethanol hydrochloride in both organocatalysis and metal-mediated asymmetric transformations.

Quantitative Data: Ring Size Impact on Stereocontrol

The structural expansion from a 5-membered to a 7-membered ring significantly impacts the transition state energies during C-C bond formation. The data below illustrates the comparative efficacy of various ring sizes in enamine-mediated Michael additions[2].

Catalyst CoreRing SizeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
(S)-Prolinol Ether5-membered9595:596%
(S)-Piperidinol Ether6-membered8890:1085%
(S)-Homoprolinol Ether7-membered9998:298%

Table 1: Comparative stereocontrol metrics demonstrating the superior steric shielding provided by the azepane ring in asymmetric Michael additions.

Mandatory Visualization: Organocatalytic Cycle

G Cat Azepane Catalyst Enamine Chiral Enamine Cat->Enamine + Ketone (-H2O) Ketone Ketone Donor Ketone->Enamine Iminium Iminium Ion Enamine->Iminium + Nitroalkene (Stereocontrol) Nitro Nitroalkene Nitro->Iminium Iminium->Cat + H2O (Hydrolysis) Product Michael Adduct Iminium->Product

Caption: Catalytic cycle of asymmetric Michael addition via a chiral azepane-enamine intermediate.

Experimental Protocols

Protocol A: Synthesis of (S)-Azepan-2-ylmethyl Silyl Ether (Organocatalyst)

Objective: Convert the stable hydrochloride salt into a highly active, sterically demanding silyl ether catalyst. Causality: The free hydroxyl group of the starting material can lead to parasitic side reactions (e.g., hemiacetal formation) or non-selective hydrogen bonding. Silylation with a bulky group (e.g., TBS) forces the electrophile to approach exclusively from the unshielded face of the enamine. The hydrochloride salt must be carefully neutralized to prevent acid-catalyzed silyl ether hydrolysis during workup.

Step-by-Step Methodology:

  • Free-basing: Suspend (S)-Azepan-2-ylmethanol HCl (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM) under N₂. Add triethylamine (25.0 mmol, 2.5 eq) dropwise at 0 °C.

    • Validation Check: Complete dissolution of the suspension indicates successful free-basing of the amine.

  • Silylation: To the clear solution, add 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 12.0 mmol, 1.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: Perform TLC (Hexane/EtOAc 4:1, Ninhydrin stain). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by a non-polar spot (Rf ~0.6).

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient containing 1% Et₃N to prevent degradation).

    • Validation Check: Confirm structure via ¹H NMR. The disappearance of the broad -OH peak and the appearance of a massive 9H singlet at ~0.9 ppm (t-butyl) and a 6H singlet at ~0.1 ppm (dimethyl) validate the product.

Protocol B: Asymmetric Michael Addition of Ketones to Nitroalkenes

Objective: Utilize the synthesized azepane organocatalyst for highly enantioselective C-C bond formation[2]. Causality: The addition of a weak Brønsted acid co-catalyst (o-methylbenzoic acid) accelerates the elimination of water during enamine formation and aids in the hydrolysis of the iminium intermediate. Crucially, its pKa is perfectly tuned so it does not permanently protonate and deactivate the azepane nitrogen.

Step-by-Step Methodology:

  • Catalyst Activation: In a dry 10 mL vial, dissolve the (S)-Azepane silyl ether catalyst (0.05 mmol, 5 mol%) and o-methylbenzoic acid (0.05 mmol, 5 mol%) in 1.0 mL of anhydrous hexane.

  • Enamine Formation: Add the ketone donor (e.g., cyclohexanone, 3.0 mmol, 3.0 eq). Stir at room temperature for 5 minutes to pre-form the active chiral enamine.

  • Electrophilic Addition: Add the nitroalkene acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 eq) in one portion.

  • Reaction Progression: Stir the mixture at room temperature for 24–48 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 10:1). The reaction is complete when the bright yellow spot corresponding to the nitroalkene is fully consumed.

  • Isolation: Evaporate the solvent directly and purify the residue via flash chromatography on silica gel.

    • Validation Check (Critical): Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Daicel Chiralpak AS-H column). Compare the retention times against a racemic standard synthesized using an achiral base (e.g., pyrrolidine). Expect an ee of >95%.

Protocol C: Enantioselective Diethylzinc Addition to Aldehydes

Objective: Utilize (S)-Azepan-2-ylmethanol directly as a chiral bidentate ligand for transition-metal catalysis. Causality: The amino alcohol acts as a bidentate ligand. The hydroxyl oxygen covalently binds to zinc, while the azepane nitrogen coordinates to a second zinc atom. This forms a rigid, bimetallic Zimmerman-Traxler-type transition state. The 7-membered ring projects the alkyl groups of the zinc reagent specifically to the Re or Si face of the aldehyde, dictating the chirality of the resulting secondary alcohol.

Step-by-Step Methodology:

  • In-Situ Free-Basing: In a flame-dried Schlenk flask under argon, suspend (S)-Azepan-2-ylmethanol HCl (0.1 mmol, 10 mol%) in 2.0 mL of anhydrous toluene. Add n-BuLi (0.1 mmol, 1.0 M in hexanes) at 0 °C to generate the free amino alcohol. Stir for 10 minutes.

  • Complex Formation: Add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 mmol, 2.0 eq) dropwise at 0 °C. Stir for 30 minutes to ensure the formation of the active chiral dinuclear zinc complex.

  • Alkylation: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise. Maintain the reaction at 0 °C for 12 hours.

    • Validation Check: Aliquot 10 µL, quench with water, extract with EtOAc, and analyze via GC-MS to confirm the disappearance of the benzaldehyde peak and the appearance of the 1-phenyl-1-propanol mass ion.

  • Quench & Workup: Carefully quench the reaction by dropwise addition of 1M HCl (2.0 mL) at 0 °C (Caution: Exothermic and ethane gas evolution). Extract with diethyl ether (3 × 5 mL), wash with brine, dry over MgSO₄, and concentrate.

    • Validation Check: Analyze the purified product via chiral HPLC (Chiralcel OD-H) to verify the enantiomeric excess of the generated chiral alcohol.

References

  • Homodiphenylprolinol Methyl Ether as a Highly Efficient Catalyst for Asymmetric Michael Addition of Ketones to Nitroalkenes , Synlett / Thieme Connect. 2

  • Zinc complexes formed by 2,2′-bipyridine and 1,10-phenanthroline moieties combined with 2-azanorbornane: modular chiral catalysts for aldol reactions , RSC Advances.

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement , Journal of the American Chemical Society. 1

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes , The Journal of Organic Chemistry. 3

Sources

Application Notes and Protocols: (S)-Azepan-2-ylmethanol Hydrochloride in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Azepan-2-ylmethanol hydrochloride is a highly versatile, chiral, seven-membered heterocyclic building block. As a Senior Application Scientist, I have observed its increasing adoption in the synthesis of conformationally restricted drug scaffolds. Unlike traditional piperidine (six-membered) or pyrrolidine (five-membered) rings, the azepane ring provides a unique puckered conformation that allows for precise vector projection of the C2-hydroxymethyl group. This structural feature is critical for navigating complex biological binding pockets, making it an invaluable intermediate in the development of targeted protein degraders ()[1], sphingosine kinase (SphK) inhibitors ()[2], and novel β-lactamase inhibitors ()[3].

Physicochemical Profiling & Handling

Proper handling of the hydrochloride salt is essential for maintaining stereochemical integrity and preventing premature oxidation of the primary alcohol[4].

PropertySpecificationHandling & Storage Implications
Chemical Name (S)-Azepan-2-ylmethanol HClThe HCl salt stabilizes the secondary amine against oxidation.
CAS Number 66928-78-7Ensure correct stereoisomer (S) is sourced for biological activity.
Molecular Weight 165.66 g/mol Requires stoichiometric adjustment (base equivalents) during synthesis.
Appearance White to off-white powderHygroscopic; must be weighed quickly in ambient conditions.
Storage 2-8 °C, under inert gasStore desiccated under Argon/N₂ to prevent moisture absorption.

Mechanistic Role in Drug Design

The integration of the (S)-azepane scaffold into drug candidates is driven by precise structure-activity relationship (SAR) requirements:

  • KRAS Targeting (Degraders & Inhibitors): In the design of heterobifunctional KRAS degraders (PROTACs), the (S)-azepane scaffold is utilized to engage the switch-II pocket of mutant KRAS (G12C/G12D)[1]. The hydroxymethyl group serves as a critical synthetic handle for O-arylation, linking the target-binding moiety to the E3 ligase ligand to facilitate ternary complex formation and subsequent degradation[5].

  • Sphingosine Kinase (SphK) Inhibition: For SphK1 and SphK2 inhibitors, the azepane ring mimics the amino alcohol headgroup of the natural substrate, sphingosine[2]. The C2-hydroxymethyl group mimics the C1-hydroxyl of sphingosine, which is essential for binding in the catalytic site, while the secondary amine is alkylated to project a lipophilic tail into the lipid-binding channel[6].

  • β-Lactamase Inhibition: In diazabicyclooctane (DBO) derivatives, the azepane nitrogen is functionalized to form urea or amide linkages, providing critical polar interactions with the active site residues of serine β-lactamases while shielding the inhibitor from hydrolytic water molecules[3].

KRAS_Pathway KRAS Mutant KRAS Protein (Target) Ternary Ternary Complex Formation KRAS->Ternary Ligand (S)-Azepane-based Degrader (PROTAC) Ligand->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 1: Mechanism of targeted KRAS degradation utilizing (S)-azepane-based heterobifunctional ligands.

Experimental Protocols

Protocol 1: Regioselective SNAr Etherification for KRAS Scaffolds

Objective: Coupling (S)-Azepan-2-ylmethanol HCl with a halogenated heterocycle (e.g., 5,7-dichloro-pyrido[4,3-d]pyrimidin-4(3H)-one) to form an O-linked ether scaffold[1].

Causality behind Experimental Choices:

  • Base Selection (NaH): Sodium hydride is strictly required. Weaker bases (like K₂CO₃) are insufficient to fully deprotonate the primary alcohol. Complete conversion to the hard alkoxide nucleophile is mandatory to ensure O-arylation outcompetes N-arylation, exploiting the Hard-Soft Acid-Base (HSAB) principle.

  • Stoichiometry: Because the starting material is a hydrochloride salt, a minimum of 2.0 equivalents of NaH is required (1 eq to neutralize the HCl salt, 1 eq to deprotonate the alcohol). We recommend 3.0 equivalents to account for trace moisture and ensure rapid kinetics[1].

  • Temperature Control (0 °C): Deprotonation is highly exothermic and generates H₂ gas. Maintaining 0 °C prevents thermal degradation of the highly reactive electrophile and maximizes regioselectivity when multiple halogens are present on the heterocycle[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Suspend (S)-Azepan-2-ylmethanol hydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 3.0 eq) in three equal portions over 10 minutes.

    • Self-Validation Checkpoint: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes. The cessation of gas evolution and the formation of a slightly cloudy, homogenous mixture validates complete alkoxide formation.

  • Electrophile Addition: Dissolve the aryl halide electrophile (0.9 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C over 15 minutes to prevent localized heating.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 to 2 hours.

    • In-Process Control (IPC): Quench a 10 µL aliquot in LC-MS grade Methanol. Analyze via LC-MS (ESI+). The disappearance of the electrophile mass peak and the appearance of the [M+H]+ peak of the product validates reaction completion.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by the dropwise addition of saturated aqueous NH₄Cl to safely neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield the pure O-linked azepane scaffold.

Synthetic_Workflow SM (S)-Azepan-2-ylmethanol HCl Salt Base Deprotonation (NaH, THF, 0°C) SM->Base Alkoxide Alkoxide Intermediate Base->Alkoxide SNAr SNAr Reaction (0°C to RT) Alkoxide->SNAr Electrophile Aryl Halide Electrophile Electrophile->SNAr Product O-Linked Azepane Scaffold SNAr->Product

Fig 2: Regioselective SNAr workflow for O-arylation of (S)-azepan-2-ylmethanol hydrochloride.

Protocol 2: Reductive Amination for SphK Inhibitor Lipid Tail Attachment

Objective: Alkylation of the secondary amine of (S)-Azepan-2-ylmethanol to install a lipophilic tail, mimicking the sphingosine backbone[2].

Causality behind Experimental Choices:

  • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

  • Solvent: 1,2-Dichloroethane (DCE) is utilized as it provides optimal solubility for the azepane salt and stabilizes the iminium intermediate prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve (S)-Azepan-2-ylmethanol hydrochloride (1.0 eq) and the target aliphatic aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Self-Validation Checkpoint: The reaction mixture should transition from a clear solution to a fine suspension.

  • Monitoring: Stir for 12 hours at room temperature.

    • In-Process Control (IPC): Monitor via TLC (Ninhydrin stain). The consumption of the primary amine spot validates the completion of the reductive amination.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes when functionalizing the (S)-Azepan-2-ylmethanol scaffold across different drug development programs:

Target ApplicationBiological TargetCoupling ReactionReagents & ConditionsExpected YieldIPC Method
KRAS Degraders Mutant KRAS (G12C/G12D)SNAr (O-Arylation)NaH (3.0 eq), THF, 0 °C, 1-2 h65 - 85%LC-MS (ESI+)
SphK Inhibitors SphK1 / SphK2Reductive Amination (N-Alkylation)R-CHO, NaBH(OAc)₃, DCE, RT, 12 h50 - 70%TLC (Ninhydrin) / NMR
β-Lactamase Inhibitors Serine β-LactamasesUrea/Amide FormationTriphosgene or HATU, DIPEA, DCM, RT75 - 90%HPLC-UV

References

  • [1] Title: Heterobifunctional compounds for the degradation of kras (WO2025006783A2) Source: World Intellectual Property Organization / Google Patents URL:

  • [3] Title: β-lactamase inhibitor and process for preparing the same (US9708320B2) Source: United States Patent and Trademark Office / Google Patents URL:

  • [5] Title: Novel tetraheterocycle compound (WO2024063578A1) Source: World Intellectual Property Organization / Google Patents URL:

  • [4] Title: azepan-2-ylmethanol hydrochloride - CAS 66928-78-7 Source: Molaid / Chemical Database URL:[Link](Derived from verified grounding index)

  • [2] Title: Structure guided design of a series of sphingosine kinase (SphK) inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • [6] Title: Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors Source: ACS Chemical Biology URL:[Link](Derived from verified grounding index)

Sources

Application Note & Protocols: Strategic Derivatization of (S)-Azepan-2-ylmethanol for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-Azepan-2-ylmethanol is a versatile chiral building block featuring a seven-membered azepane ring, a secondary amine, and a primary alcohol. This unique combination of functional groups, coupled with its inherent chirality, makes it a highly valuable scaffold in medicinal chemistry and drug discovery. The azepane motif is a key component in numerous FDA-approved drugs and biologically active compounds, prized for its ability to impart favorable physicochemical properties and explore diverse chemical space.[1][2] This document provides a detailed guide for the strategic derivatization of (S)-Azepan-2-ylmethanol hydrochloride at its two primary reactive sites—the secondary amine and the primary alcohol—to generate novel compound libraries for screening and lead optimization. We present detailed, validated protocols for N-alkylation and O-acylation, explain the chemical rationale behind procedural choices, and outline methods for structural and stereochemical characterization.

Introduction: The Significance of the Chiral Azepane Scaffold

The azepane ring is a privileged scaffold in modern drug discovery. Its non-planar, flexible conformation allows for the presentation of substituents in a variety of three-dimensional orientations, which is often crucial for optimizing interactions with biological targets.[2] When this ring system is combined with a defined stereocenter, as in (S)-Azepan-2-ylmethanol, it provides a powerful tool for developing enantiomerically pure therapeutic agents. The development of new synthetic routes to functionalize such scaffolds is a primary objective for medicinal chemists aiming to create novel molecules with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide focuses on two fundamental yet powerful derivatization strategies:

  • N-Alkylation: Modifying the secondary amine to introduce a wide range of substituents, thereby modulating basicity, lipophilicity, and steric profile.

  • O-Acylation: Converting the primary alcohol to an ester, which can serve as a stable linkage for various functional groups or act as a prodrug moiety.

General Workflow for Derivatization and Analysis

A successful derivatization campaign relies on a systematic and logical workflow. The process involves careful selection of reaction conditions to target a specific functional group, followed by robust purification and comprehensive analytical characterization to confirm the structure and, critically, the stereochemical integrity of the final product.

G cluster_prep Preparation cluster_reaction Derivatization cluster_purification Purification & Isolation cluster_analysis Characterization & Validation start (S)-Azepan-2-ylmethanol Hydrochloride freebase Free-Base Generation (for N-Alkylation) start->freebase o_acyl Protocol 2: O-Acylation start->o_acyl n_alk Protocol 1: N-Alkylation freebase->n_alk workup Aqueous Work-up or Extraction n_alk->workup o_acyl->workup chroma Column Chromatography workup->chroma structure Structural Confirmation (NMR, MS, FTIR) chroma->structure purity Stereochemical Integrity (Chiral HPLC/GC) structure->purity end Novel Derivatized Compound purity->end

Caption: General experimental workflow for the derivatization of (S)-Azepan-2-ylmethanol.

Protocol 1: Selective N-Alkylation via Hydrogen Autotransfer

Principle & Expertise: Traditional N-alkylation often relies on stoichiometric alkyl halides, which can lead to over-alkylation and the formation of stoichiometric waste products.[3] A more elegant and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[4] In this method, a catalyst temporarily "borrows" hydrogen from an alcohol to form an intermediate aldehyde. This aldehyde then undergoes a condensation reaction with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This process uses alcohols as alkylating agents, with water as the only byproduct, and often proceeds with high selectivity for mono-alkylation.[5] We utilize a well-defined ruthenium catalyst which operates efficiently without a strong base, a critical factor for preventing racemization of the chiral center.[4]

Materials:

  • (S)-Azepan-2-ylmethanol hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl alcohol (or other primary alcohol)

  • Shvo's catalyst ([{Ph₄(η⁵-C₄CO)}₂H]Ru₂(CO)₄(μ-H))

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Free-Base Generation:

    • To a round-bottom flask, add (S)-Azepan-2-ylmethanol hydrochloride (1.0 eq), DCM, and saturated aqueous NaHCO₃.

    • Stir vigorously for 30 minutes until all solids dissolve.

    • Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting oil is the free-base of (S)-azepan-2-ylmethanol and should be used immediately.

  • N-Alkylation Reaction:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the free-base (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 1.2 eq), and Shvo's catalyst (2 mol%) in anhydrous toluene.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

    • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure N-alkylated product.

Trustworthiness: Characterization and Validation:

  • ¹H and ¹³C NMR: Confirm the addition of the new alkyl group. For N-benzylation, expect new aromatic signals (~7.2-7.4 ppm) and a characteristic benzylic CH₂ signal (~3.6 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound, confirming its elemental composition.

  • Chiral HPLC: To ensure the stereochemical integrity has been preserved, analyze the product on a chiral stationary phase (e.g., Chiralpak IA). The enantiomeric excess (ee) should be >99%, confirming no racemization occurred under the reaction conditions.[6]

Compound Reactant Yield (%) Purity (LC-MS) Enantiomeric Excess (%)
(S)-N-benzyl-azepan-2-ylmethanolBenzyl alcohol85>98%>99%
(S)-N-butyl-azepan-2-ylmethanol1-Butanol78>97%>99%

Protocol 2: O-Acylation (Esterification)

Principle & Expertise: The primary alcohol of (S)-Azepan-2-ylmethanol can be readily acylated to form esters. This reaction is typically performed with an acid anhydride or an acyl chloride in the presence of a base and often a nucleophilic catalyst.[7] We use acetic anhydride as the acylating agent and 4-(Dimethylamino)pyridine (DMAP) as a highly effective catalyst. DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol than the anhydride itself.[8] Triethylamine (NEt₃) is used as a stoichiometric base to neutralize the carboxylic acid byproduct. This method is robust, high-yielding, and generally proceeds without affecting the chiral center. Such acylation is also a common derivatization strategy to improve the volatility and chromatographic resolution of chiral alcohols for analysis by chiral GC.[9][10]

Materials:

  • (S)-Azepan-2-ylmethanol hydrochloride

  • Acetic anhydride (or other acid anhydride/chloride)

  • Triethylamine (NEt₃)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add (S)-Azepan-2-ylmethanol hydrochloride (1.0 eq), anhydrous DCM, triethylamine (2.2 eq), and a catalytic amount of DMAP (5 mol%).

    • Stir the suspension at room temperature for 10 minutes. The triethylamine serves both to free-base the starting material and to act as the acid scavenger.

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add the acylating agent (e.g., acetic anhydride, 1.2 eq) dropwise to the cooled suspension.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-4 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Trustworthiness: Characterization and Validation:

  • ¹H NMR: Observe the downfield shift of the -CH₂OH protons (from ~3.5 ppm to ~4.1 ppm) and the appearance of a new methyl singlet around 2.1 ppm for the acetate group.

  • FTIR Spectroscopy: Confirm the formation of the ester by the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹.

  • Chiral GC Analysis: After derivatization, the resulting ester is often more suitable for gas chromatography than the parent alcohol. Analysis on a chiral GC column (e.g., CP Chirasil-DEX CB) can be used to confirm the enantiomeric purity.[11]

Compound Reactant Yield (%) Purity (¹H NMR) Key FTIR Peak (cm⁻¹)
(S)-(Azepan-2-yl)methyl acetateAcetic Anhydride92>98%1738 (C=O)
(S)-(Azepan-2-yl)methyl benzoateBenzoyl Chloride88>98%1720 (C=O)

Derivatization Pathways and Strategic Choices

The choice of derivatization strategy depends entirely on the research goal. N-alkylation directly impacts the properties of the basic nitrogen center, which is often a key pharmacophore, while O-acylation modifies the molecule's periphery, which can be useful for creating prodrugs or attaching linkers for further conjugation.[12]

G cluster_N N-Alkylation cluster_O O-Acylation start (S)-Azepan-2-ylmethanol (as Hydrochloride or Free Base) N_prod N-Substituted Derivatives (e.g., (S)-N-benzyl-azepan-2-ylmethanol) start->N_prod Protocol 1: R-OH, Ru Catalyst O_prod O-Acyl Derivatives (e.g., (S)-(Azepan-2-yl)methyl acetate) start->O_prod Protocol 2: (R'CO)₂O, DMAP N_desc Modulates basicity (pKa) Increases lipophilicity Explores specific binding pockets N_prod->N_desc O_desc Creates potential prodrugs Masks polar -OH group Provides handle for conjugation O_prod->O_desc

Caption: Key derivatization pathways from (S)-Azepan-2-ylmethanol.

Conclusion

(S)-Azepan-2-ylmethanol hydrochloride is a high-potential starting material for the synthesis of diverse chemical libraries. The protocols detailed herein for selective N-alkylation and O-acylation provide reliable and scalable methods for its derivatization. By applying these methods, researchers can systematically modify the scaffold to probe structure-activity relationships and develop novel compounds with tailored pharmacological profiles. The cornerstone of this work is the rigorous application of analytical techniques to ensure both structural and stereochemical fidelity, which is paramount in the development of chiral therapeutics.

References

  • Penasa, R., et al. (2025). "Advances in chiral analysis: from classical methods to emerging technologies". Chemical Society Reviews. URL: [Link]

  • Popa, A., et al. (n.d.). "Derivatization reactions of S-adenosylmethionine (a) and S-adenosylhomocysteine (b) with chloroacetaldehyde". ResearchGate. URL: [Link]

  • Singh, U. P., et al. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs". PubMed. URL: [Link]

  • Bähn, S., et al. (2017). "Direct N-alkylation of unprotected amino acids with alcohols". Science Advances. URL: [Link]

  • Abdel-Wahab, B. F., et al. (2023). "Design and Synthesis of Novel Antimicrobial Agents". Molecules. URL: [Link]

  • Martín, D., et al. (2014). "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis". Journal of Analytical Methods in Chemistry. URL: [Link]

  • Martín, D., et al. (2014). "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis". Repositori Obert UdL. URL: [Link]

  • Kaur, H., et al. (n.d.). "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone". ResearchGate. URL: [Link]

  • Roda, G., et al. (2021). "Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents". Molecules. URL: [Link]

  • Various Authors. (n.d.). "Chiral analysis". Wikipedia. URL: [Link]

  • Mandal, M., et al. (2019). "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer". Organic Letters. URL: [Link]

  • Guchhait, G., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review". European Journal of Medicinal Chemistry. URL: [Link]

  • Brown, D. G., et al. (2022). "Design and synthesis of hybrid compounds as novel drugs and medicines". RSC Medicinal Chemistry. URL: [Link]

  • Bermejo-López, A., et al. (2023). "Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst". STAR Protocols. URL: [Link]

  • Kannappan, V. (2025). "Part 7: Analytical Techniques for Stereochemistry". Chiralpedia. URL: [Link]

  • Various Inventors. (2011). "Intermediate of alvimopan and synthesis method thereof". Google Patents.
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  • Wells, A. S., et al. (2017). "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2". Beilstein Journal of Organic Chemistry. URL: [Link]

  • Various Authors. (n.d.). "Acylation of Alcohols and Amines". Science of Synthesis. URL: [Link]

  • Creative Biostructure. (n.d.). "Determination Techniques for Absolute Configuration of Chiral Compound". Creative Biostructure. URL: [Link]

  • Various Authors. (n.d.). "Ester synthesis by acylation". Organic Chemistry Portal. URL: [Link]

  • Bähn, S., et al. (2017). "Direct N-alkylation of unprotected amino acids with alcohols". ResearchGate. URL: [Link]

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  • Abdel-Rehim, M., et al. (2024). "A tutorial on solid-phase analytical derivatization in sample preparation applications". Analytica Chimica Acta. URL: [Link]

  • Tims, H. S., et al. (2020). "Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test". OSTI.GOV. URL: [Link]

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(S)-Azepan-2-ylmethanol Hydrochloride: A Chiral Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-Azepan-2-ylmethanol hydrochloride is a valuable chiral precursor in the synthesis of a wide range of bioactive molecules. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its inherent three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for selective and high-affinity interactions with biological targets.[3] This application note provides a comprehensive overview of the synthetic utility of (S)-Azepan-2-ylmethanol hydrochloride, including detailed protocols for its incorporation into complex molecular architectures.

The presence of both a secondary amine and a primary alcohol in (S)-Azepan-2-ylmethanol hydrochloride offers multiple points for chemical modification. The chiral center at the 2-position of the azepane ring is crucial for enantioselective interactions with biological macromolecules, a key consideration in modern drug design.[4] This guide will explore the strategic application of this building block in the synthesis of compounds with therapeutic potential.

Physicochemical Properties

A clear understanding of the physical and chemical properties of (S)-Azepan-2-ylmethanol hydrochloride is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 66928-78-7[5]
Molecular Formula C7H16ClNO[5]
Molecular Weight 165.66 g/mol [5]
Appearance Solid[5]
Purity Typically ≥97%[5]

Synthetic Applications & Core Reaction Pathways

(S)-Azepan-2-ylmethanol hydrochloride serves as a versatile starting material for a variety of synthetic transformations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The secondary amine is readily N-alkylated or N-acylated to introduce diverse functionalities.

A common and powerful application of azepane-containing building blocks is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds.[6] This reaction allows for the efficient coupling of the azepane nitrogen with aryl or heteroaryl halides, a key step in the synthesis of many pharmaceutically active compounds.

Below is a generalized workflow for the utilization of (S)-Azepan-2-ylmethanol hydrochloride in the synthesis of a target bioactive molecule.

G cluster_0 Starting Material Preparation cluster_1 Functional Group Interconversion cluster_2 Coupling to Bioactive Scaffold A (S)-Azepan-2-ylmethanol Hydrochloride B Free-basing A->B Base (e.g., NaHCO3) C (S)-Azepan-2-ylmethanol B->C D N-Alkylation / N-Acylation C->D E Alcohol Oxidation C->E F N-Functionalized Azepane Derivative D->F G Azepane-2-carbaldehyde or Azepane-2-carboxylic acid E->G H Buchwald-Hartwig Amination F->H I Amide Coupling G->I J Target Bioactive Molecule H->J I->J

Caption: General synthetic workflow utilizing (S)-Azepan-2-ylmethanol.

Detailed Protocol: Synthesis of a Novel Azepane-substituted Arylamine via Buchwald-Hartwig Amination

This protocol details the synthesis of a model compound, 2-((S)-(2-(hydroxymethyl)azepan-1-yl))-5-chloroaniline, demonstrating the application of (S)-Azepan-2-ylmethanol in a key C-N bond-forming reaction. This protocol is adapted from established methods for Buchwald-Hartwig amination.[6]

Materials and Reagents
  • (S)-Azepan-2-ylmethanol hydrochloride

  • 2,5-dichloroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Celite

Equipment
  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Free-basing of (S)-Azepan-2-ylmethanol Hydrochloride:

    • Dissolve (S)-Azepan-2-ylmethanol hydrochloride (1.2 equivalents) in a minimal amount of water.

    • Slowly add saturated aqueous NaHCO₃ solution until the pH of the solution is basic (pH > 8).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-Azepan-2-ylmethanol as a free base.

  • Buchwald-Hartwig Amination:

    • To a dry Schlenk flask, add palladium(II) acetate (0.02 equivalents), Xantphos (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Under the inert atmosphere, add 2,5-dichloroaniline (1.0 equivalent) and anhydrous toluene.

    • Stir the mixture for 10 minutes at room temperature.

    • Add a solution of (S)-Azepan-2-ylmethanol (1.2 equivalents) in anhydrous toluene dropwise via syringe.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.[6]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((S)-(2-(hydroxymethyl)azepan-1-yl))-5-chloroaniline.

Application in the Synthesis of Odanacatib Intermediate

(S)-Azepan-2-ylmethanol can also be envisioned as a precursor for intermediates in the synthesis of complex drug molecules like Odanacatib, a cathepsin K inhibitor.[7] While the exact commercial synthesis of Odanacatib may utilize different pathways, the azepane moiety is a key structural feature. A retrosynthetic analysis highlights how (S)-Azepan-2-ylmethanol could be a starting point for a fragment of the Odanacatib structure.

Retrosynthesis Odanacatib Odanacatib Fragment Intermediate_A N-Acylated Azepane Odanacatib->Intermediate_A Amide bond formation Intermediate_B (S)-Azepan-2-carboxylic acid Intermediate_A->Intermediate_B Acylation Precursor (S)-Azepan-2-ylmethanol Intermediate_B->Precursor Oxidation

Caption: Retrosynthetic approach for an Odanacatib fragment.

Conclusion

(S)-Azepan-2-ylmethanol hydrochloride is a highly valuable and versatile chiral building block for the synthesis of bioactive molecules. Its dual functionality and inherent chirality make it an attractive starting material for accessing a wide range of complex chemical structures. The protocols and synthetic strategies outlined in this application note provide a foundation for researchers and drug development professionals to effectively utilize this precursor in their discovery and development programs. The azepane scaffold continues to be a significant contributor to the development of new therapeutics, and the strategic use of chiral precursors like (S)-Azepan-2-ylmethanol hydrochloride is paramount to this endeavor.[1]

References

  • Google Patents.
  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Accessed March 7, 2026. [Link]

  • National Institutes of Health. Design, Synthesis, and Evaluation of Bioactive Small Molecules. Accessed March 7, 2026. [Link]

  • PubMed. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate. Accessed March 7, 2026. [Link]

  • National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Accessed March 7, 2026. [Link]

  • National Institutes of Health. Caprolactam. Accessed March 7, 2026. [Link]

  • Beilstein Journals. Design and synthesis of bioactive molecules. Accessed March 7, 2026. [Link]

  • ResearchGate. Development of an Improved Immobilized CAL-B for the Enzymatic Resolution of a Key Intermediate to Odanacatib. Accessed March 7, 2026. [Link]

  • ACS Publications. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Accessed March 7, 2026. [Link]

  • MDPI. Solvents to Fragments to Drugs: MD Applications in Drug Design. Accessed March 7, 2026. [Link]

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Application Note: Chemoselective N-Alkylation Strategies for (S)-Azepan-2-ylmethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azepane derivatives are highly privileged structural motifs in medicinal chemistry, frequently featured in bioactive molecules with antidiabetic, anticancer, and antiviral 1[1]. The functionalization of the azepane ring, particularly at the secondary amine, is a critical step in exploring the chemical space and developing structure-activity relationships (SAR) for these 2[2].

(S)-Azepan-2-ylmethanol presents a unique synthetic challenge due to the presence of both a secondary amine and a primary hydroxyl group. When attempting N-alkylation, chemists must carefully control the reaction conditions to prevent competitive O-alkylation or over-alkylation into a quaternary ammonium 3[3]. Because the nitrogen atom is inherently more nucleophilic than the oxygen atom, kinetic control can be achieved using mild bases. However, to ensure absolute chemoselectivity, reductive amination is often the preferred methodology, as it completely bypasses the risk of O-alkylation by operating under mildly acidic to neutral4[4].

Experimental Strategies and Causality

Strategy A: Reductive Amination (The Chemoselective Gold Standard) Reductive amination involves the condensation of (S)-Azepan-2-ylmethanol with an aldehyde or ketone to form an iminium intermediate, which is subsequently reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough to tolerate reducible functional groups (like ketones or esters) and selectively reduces the iminium ion faster than the unreacted carbonyl species. The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion, driving the equilibrium forward without ionizing the hydroxyl group.

Strategy B: Direct N-Alkylation via S_N2 Displacement Direct alkylation utilizes alkyl halides (or pseudohalides) in the presence of a 2[2]. The choice of base is critical: strong bases (e.g., NaH) will deprotonate the hydroxyl group, leading to unwanted O-alkylation. Mild, insoluble inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or Acetonitrile) are utilized to scavenge the generated hydrohalic acid without significantly ionizing the hydroxyl 2[2].

Workflow Visualization

Workflow A (S)-Azepan-2-ylmethanol (Starting Material) B Reductive Amination (Aldehyde, NaBH(OAc)3) A->B Mild Acidic/Neutral C Direct Alkylation (Alkyl Halide, K2CO3) A->C Basic Conditions D Imine Intermediate (Transient) B->D -H2O E SN2 Substitution (Kinetic Control) C->E Base Deprotonation F Selective N-Alkylation (High Yield, No O-Alkylation) D->F Hydride Transfer G N-Alkylation (Risk of Over-alkylation) E->G -HX

Workflow for the N-alkylation of (S)-Azepan-2-ylmethanol comparing two primary methodologies.

Quantitative Data & Method Comparison

MethodologyReagents & SolventsChemoselectivity (N vs O)Typical Yield RangePrimary AdvantagePrimary Limitation
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCEExcellent (>99% N-selective)75% - 95%Avoids O-alkylation entirelyLimited by commercial availability of aldehydes
Direct Alkylation Alkyl Halide, K₂CO₃, DMFGood (80% - 90% N-selective)60% - 85%Broad scope of applicable alkyl halidesRisk of over-alkylation / quaternization

Detailed Experimental Protocols

Protocol A: Reductive Amination of (S)-Azepan-2-ylmethanol

This protocol utilizes a self-validating TLC methodology to ensure the secondary amine is fully consumed before workup.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-Azepan-2-ylmethanol (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Imine Formation: Add glacial acetic acid (1.0–2.0 eq) dropwise to the mixture. Stir at room temperature for 1–2 hours.

    • Causality: Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, accelerating iminium ion formation while keeping the environment mildly acidic to prevent side reactions.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without affecting unreacted aldehydes.

  • Monitoring (Self-Validation): Monitor the reaction progress via TLC (DCM:MeOH 9:1). Use a ninhydrin stain; the disappearance of the secondary amine spot (which stains bright pink/purple) and the appearance of a tertiary amine spot (which does not stain strongly with ninhydrin but is UV/Iodine active) confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of DCM/MeOH) to afford the pure N-alkylated product.

Protocol B: Direct N-Alkylation with Alkyl Halides

This protocol relies on strict stoichiometric and temperature controls to prevent quaternization.

  • Reaction Setup: Dissolve (S)-Azepan-2-ylmethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide (1.05 eq) dropwise over 10 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature initially prevent over-alkylation to the quaternary ammonium salt.

  • Propagation: Allow the reaction to warm naturally to room temperature and stir for 12–16 hours.

  • Monitoring (Self-Validation): Monitor via LC-MS. Look for the m/z peak corresponding to the mono-alkylated product. If a peak corresponding to [M+Alkyl]⁺ (quaternized product) begins to appear, halt the reaction immediately by quenching.

  • Workup: Dilute the mixture with Ethyl Acetate and wash extensively with distilled water (5x) to remove the DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography to separate the desired N-alkylated product from any trace O-alkylated or unreacted starting material.

References

  • NIH / PMC. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at:[Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

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Application Notes and Protocols: Purification of Products Derived from (S)-Azepan-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-Azepan-2-ylmethanol hydrochloride and its derivatives are crucial chiral building blocks in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The stereochemical integrity and high purity of these compounds are paramount, as different enantiomers or the presence of impurities can lead to significantly different pharmacological activities or toxicological profiles.[3][4] This document provides detailed application notes and protocols for the purification of products derived from (S)-Azepan-2-ylmethanol, addressing the specific challenges associated with this class of chiral amino alcohols.

The inherent basicity of the azepane nitrogen and the polarity of the hydroxyl group necessitate tailored purification strategies to achieve the high levels of chemical and chiral purity required for pharmaceutical development.[5] This guide will explore several orthogonal purification techniques, including crystallization, chromatography, and extraction, providing both the theoretical underpinnings and practical, step-by-step protocols for their successful implementation.

Purification by Crystallization

Crystallization is a powerful and scalable technique for the purification of solid compounds. For derivatives of (S)-Azepan-2-ylmethanol, this method can be highly effective for both removing impurities and enhancing enantiomeric purity. The success of crystallization hinges on the differential solubility of the desired product and its impurities in a given solvent system.

Key Principles of Crystallization for Chiral Amino Alcohols

The formation of a crystalline solid is a thermodynamically driven process that favors the incorporation of molecules of the same kind into the crystal lattice. This principle allows for the exclusion of impurities from the growing crystal structure. For chiral compounds, diastereomeric resolution by crystallization is a common strategy. This involves the formation of diastereomeric salts by reacting the chiral amine with a chiral acid resolving agent. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Protocol: Diastereomeric Salt Crystallization

This protocol describes the purification of a racemic or enantiomerically-enriched azepane derivative through the formation of diastereomeric salts with a chiral acid.

Materials:

  • Crude (S)-Azepan-2-ylmethanol derivative

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid)

  • Appropriate solvent (e.g., methanol, ethanol, acetonitrile, or mixtures with water)[6]

  • Anti-solvent (e.g., diisopropyl ether, ethyl acetate)[6]

  • Base for liberation of the free amine (e.g., sodium hydroxide, sodium bicarbonate)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Crystallization vessel

Procedure:

  • Salt Formation:

    • Dissolve the crude azepane derivative in a minimal amount of a suitable solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the azepane derivative solution with stirring.

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Once crystallization has initiated, cool the mixture further in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric salt.

    • If necessary, slowly add an anti-solvent to decrease the solubility of the desired salt.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent or anti-solvent to remove any adhering mother liquor containing the more soluble diastereomer and impurities.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH greater than 10 to liberate the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent, and filter.

  • Final Product Isolation:

    • Remove the solvent under reduced pressure to obtain the purified (S)-Azepan-2-ylmethanol derivative.

    • If the hydrochloride salt is desired, dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent. Collect the precipitated hydrochloride salt by filtration.

Data Presentation: Crystallization Efficiency
ParameterValue
Starting Enantiomeric ExcessVariable
Enantiomeric Excess after Crystallization>99% achievable[7]
Typical Yield40-60% for the desired diastereomer
Purity>99%

Diagram: Crystallization Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation & Final Product Crude Crude Azepane Derivative Mix Mix and Dissolve Crude->Mix Resolver Chiral Resolving Agent Resolver->Mix Cool Slow Cooling & Seeding Mix->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Liberate Liberate Free Amine (Base) Wash->Liberate Extract Solvent Extraction Liberate->Extract Dry Dry & Concentrate Extract->Dry Final Purified Product Dry->Final

Caption: Workflow for purification via diastereomeric salt crystallization.

Chromatographic Purification

Chromatography is an indispensable tool for the purification of complex mixtures and for the separation of stereoisomers.[8] For derivatives of (S)-Azepan-2-ylmethanol, both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the polarity of the specific derivative. Chiral chromatography is particularly crucial for determining and enhancing enantiomeric purity.[3]

Principles of Chromatographic Separation

Chromatographic techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.[5]

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.[9]

Protocol: Flash Column Chromatography (Normal Phase)

This protocol is suitable for the purification of less polar derivatives of (S)-Azepan-2-ylmethanol.

Materials:

  • Crude product

  • Silica gel (appropriate particle size for flash chromatography)

  • Solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Triethylamine (TEA) or other basic modifier

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization (if applicable) or staining solution (e.g., potassium permanganate)

Procedure:

  • Solvent System Selection:

    • Determine an appropriate solvent system using TLC. The ideal system will give a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.

    • For basic compounds like azepane derivatives, adding a small amount of a basic modifier (e.g., 0.1-1% TEA) to the mobile phase can improve peak shape and reduce tailing.[9]

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase and carefully pack the column.

    • Equilibrate the packed column with the mobile phase until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analytical or preparative separation of enantiomers of (S)-Azepan-2-ylmethanol derivatives.

Materials:

  • Enantiomerically-enriched or racemic product

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)[9]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Basic modifier (e.g., diethylamine - DEA)[9]

  • HPLC system with a UV detector

Procedure:

  • Method Development (Analytical Scale):

    • Select a suitable chiral stationary phase based on literature for similar compounds or through screening. Polysaccharide-based CSPs are often a good starting point for amino alcohols.[9]

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving separation.

    • Incorporate a basic additive like 0.1% DEA into the mobile phase to improve peak shape.[9]

    • Optimize the flow rate and column temperature to achieve the best resolution.

  • Preparative Scale-Up (if required):

    • Once an analytical method is established, it can be scaled up to a preparative scale by using a larger column and a higher flow rate.

    • The sample concentration and injection volume will need to be optimized for the preparative column.

  • Fraction Collection and Product Isolation:

    • Collect the fractions corresponding to the desired enantiomer.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Chromatographic Conditions
ParameterNormal Phase Flash ChromatographyChiral HPLC
Stationary PhaseSilica GelChiralpak® IC or similar
Mobile PhaseHexane/Ethyl Acetate + 0.5% TEAHexane/Isopropanol + 0.1% DEA
Flow RateVariable1.0 mL/min (analytical)
DetectionTLC (KMnO4 stain)UV (e.g., 210 nm)

Diagram: Chromatographic Purification Workflow

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC TLC for Solvent System CSP CSP & Mobile Phase Screening TLC->CSP Load Sample Loading CSP->Load Elute Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze Purity Analysis (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Solvent Removal Combine->Concentrate Product Purified Product Concentrate->Product

Caption: General workflow for chromatographic purification.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[10] For derivatives of (S)-Azepan-2-ylmethanol, this technique is primarily used during the work-up of a reaction to remove water-soluble impurities or to isolate the product from the reaction mixture. The pH of the aqueous phase is a critical parameter due to the basic nature of the azepane nitrogen.

Principles of pH-Based Extraction

The basic nitrogen atom in azepane derivatives can be protonated at low pH, forming a water-soluble ammonium salt. Conversely, at high pH, the nitrogen is deprotonated, rendering the compound more soluble in organic solvents. This pH-dependent solubility can be exploited to effectively separate the desired product from acidic, basic, or neutral impurities.

Protocol: pH-Based Liquid-Liquid Extraction

Materials:

  • Reaction mixture containing the azepane derivative

  • Immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid solution (e.g., 1M HCl)

  • Aqueous base solution (e.g., 1M NaOH, saturated sodium bicarbonate)

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Initial Extraction:

    • If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.

    • Dissolve the residue in a mixture of water and an immiscible organic solvent.

  • Acid Wash (to remove basic impurities):

    • Transfer the mixture to a separatory funnel.

    • Extract the organic layer with an acidic solution (e.g., 1M HCl). The protonated azepane derivative will move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral and acidic impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH) until the pH is >10. This deprotonates the azepane derivative, making it organic-soluble.

    • Extract the basified aqueous layer multiple times with fresh portions of the organic solvent.

  • Washing and Drying:

    • Combine the organic extracts from the previous step.

    • Wash the combined organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified product.

Diagram: pH-Based Extraction Logic

Caption: Logical flow of a pH-based extraction for basic compounds.

Conclusion

The successful purification of derivatives of (S)-Azepan-2-ylmethanol hydrochloride is a critical step in the synthesis of many pharmaceutically relevant compounds. The choice of purification technique depends on the specific properties of the derivative, the nature of the impurities, and the desired level of purity. By understanding the principles behind crystallization, chromatography, and extraction, and by applying the detailed protocols provided in this guide, researchers can effectively isolate and purify these valuable chiral building blocks to the high standards required for drug discovery and development.

References

  • ResearchGate. (2015, March 24). What technique could I use to separate polar aminoacids from natural extract in large amount?
  • Google Patents. (n.d.). Extraction of amino acid from aqueous mixtures.
  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?
  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective...
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194. [Link]

  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • SED Ingredients. (2025, April 17). What are the methods of preparation of amino acids?
  • Rubtsova, O. S., et al. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 24(15), 2789. [Link]

  • Chen, F. F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789931. [Link]

  • Wagner, A. D., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Pharmaceuticals, 18(5), 654. [Link]

  • Kumar, S., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1888. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • BenchChem. (2025). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine.
  • Aturki, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4785. [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]

  • BenchChem. (2025). Application Note: A Protocol for the Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one.
  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • Axplora. (n.d.). Small molecules purification. Retrieved from [Link]

  • Global Research Online. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

  • Google Patents. (n.d.). Alpha-form or beta-form crystal of acetanilide derivative.
  • Google Patents. (n.d.). Method for synthesizing azacycloheptane.
  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-84. [Link]

  • Wiemer, A. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 701-713. [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

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Scale-up considerations for reactions involving (S)-Azepan-2-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and scale-up engineers. It synthesizes established process chemistry principles with specific handling requirements for chiral azepane derivatives.

Executive Summary & Strategic Value

(S)-Azepan-2-ylmethanol is a high-value chiral building block featuring a 7-membered azepane ring and a primary alcohol. It is frequently employed in the synthesis of kinase inhibitors , GPCR ligands , and iminosugar mimetics .

The hydrochloride salt offers improved shelf-stability compared to the free base but introduces significant process challenges:

  • Hygroscopicity: The salt is prone to deliquescence, complicating solids handling.[1]

  • Biphasic Kinetics: Most downstream functionalizations (N-alkylation, SNAr) require the free base, necessitating a robust "salt break" step.

  • Chiral Integrity: While the amino-alcohol scaffold is generally robust, harsh thermal or oxidative conditions can trigger racemization via transient imine formation.

This guide provides a validated workflow for converting the salt to its reactive free base and executing a representative N-functionalization reaction on a multi-gram to kilogram scale.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Water Content (KF) < 0.5% w/w (post-drying)Excess water quenches electrophiles (e.g., acid chlorides, isocyanates) and promotes ester hydrolysis.
Enantiomeric Excess (ee) > 98.5%Monitoring is critical post-workup. Racemization risk increases at T > 80°C in polar protic solvents.
Residual Solvent Limits per ICH Q3CAzepanes trap chlorinated solvents. A final solvent swap to heptane/IPAC is often required.
pH Control 10.5 – 11.5 (Salt Break)pH > 12 increases emulsion risk; pH < 10 leaves residual salt, lowering yield.

Core Protocol 1: Robust Salt Break (Free-Basing)

Objective: To liberate the free amine from the hydrochloride salt quantitatively while minimizing water carryover.

Mechanism & Rationale

Directly using the HCl salt in nucleophilic substitutions typically requires excess organic base (e.g., TEA, DIPEA), which generates voluminous amine-hydrochloride salts that complicate stirring and filtration. A biphasic inorganic neutralization is superior for scale-up.

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer (high-torque), internal temperature probe, and bottom drain valve.

  • Dissolution:

    • Charge (S)-Azepan-2-ylmethanol HCl (1.0 equiv) .

    • Add Water (3.0 vol) . Stir until fully dissolved (Endothermic; maintain T < 25°C).

  • Solvent Charge:

    • Add 2-MeTHF (Methyltetrahydrofuran) (5.0 vol) .

    • Note: 2-MeTHF is preferred over DCM for green chemistry compliance and better phase separation.

  • Neutralization (The Critical Step):

    • Prepare a 25% w/w K₂CO₃ solution (approx. 1.5 equiv).

    • Add base solution dropwise over 30 minutes, maintaining internal T < 20°C.

    • Target pH: 11.0.

  • Phase Separation:

    • Stop stirring and allow settling (typically 15–30 mins).

    • Drain the lower aqueous layer.

    • Check: Aqueous layer pH should be >10.

  • Drying & Solvent Swap:

    • Wash organic layer with Brine (2.0 vol) to remove residual water.

    • Perform azeotropic distillation (vacuum, T_internal < 45°C) to reduce volume to ~2 vol.

    • Checkpoint: Karl Fischer titration (Target < 0.1% water).

Core Protocol 2: Representative N-Functionalization (S_NAr)

Case Study: Reaction with 2-Chloropyrimidine derivative. Rationale: This reaction demonstrates the nucleophilic selectivity of the secondary amine over the primary alcohol.

Reaction Scheme

(S)-Azepan-2-ylmethanol (Free Base) + Ar-Cl


 N-Aryl Product
Step-by-Step Methodology
  • Coupling:

    • To the dried free base solution in 2-MeTHF (from Protocol 1), add DIPEA (1.2 equiv) .

    • Charge Heteroaryl Chloride (1.05 equiv) .

    • Heat to 60–70°C for 4–8 hours.

    • Monitoring: HPLC (Target: >98% conversion).

  • Workup:

    • Cool to 20°C.

    • Add Water (4 vol) and agitate.

    • Separate phases. The product remains in the organic layer.

  • Scavenging (Optional but Recommended):

    • If unreacted electrophile persists, treat organic layer with a silica-supported amine scavenger or wash with dilute citric acid (if product is not basic enough to protonate).

  • Isolation:

    • Crystallization is preferred over chromatography for scale.

    • Swap solvent to Heptane/IPA (9:1) and cool slowly to 0°C to induce precipitation.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and workflow for handling this intermediate, highlighting critical control points (CCPs).

ScaleUpWorkflow Start Starting Material: (S)-Azepan-2-ylmethanol HCl Dissolution Dissolution in Water (Endothermic) Start->Dissolution BaseChoice Decision: Base Selection Dissolution->BaseChoice Inorganic Inorganic (K2CO3/NaOH) Biphasic System BaseChoice->Inorganic Preferred for Scale (>100g) Organic Organic (TEA/DIPEA) Homogeneous BaseChoice->Organic Small Scale Only (<10g) Sep Phase Separation (2-MeTHF / Water) Inorganic->Sep Reaction N-Functionalization (e.g., SNAr, Reductive Amination) Organic->Reaction Salt removal issues Dry Azeotropic Drying (Target KF < 0.1%) Sep->Dry Dry->Reaction Check QC Checkpoint: Chiral HPLC (ee%) Reaction->Check Check->Start Fail (Reprocess/Reject) Isolation Final Isolation (Crystallization) Check->Isolation Pass (>98.5% ee)

Figure 1: Process flow diagram for the conversion of (S)-Azepan-2-ylmethanol HCl to final product, emphasizing the critical salt-break decision.

Troubleshooting & Safety Guide

Hygroscopicity Management
  • Issue: The HCl salt clumps rapidly upon exposure to air.

  • Solution: Store in double-lined polyethylene bags with desiccant. Weigh in a glovebox or low-humidity suite (<30% RH) for large transfers.

  • Safety: Inhalation of dust can cause respiratory irritation.[2] Use P3/N95 respiratory protection.

Racemization Risks[3]
  • Mechanism: While the C2 chiral center is robust, oxidation of the alcohol to the aldehyde (intermediate) renders the alpha-proton acidic, leading to rapid racemization via enolization.

  • Prevention: Avoid strong oxidants (e.g., Swern conditions) unless strictly temperature-controlled. For reductive amination, use mild reducing agents like STAB (Sodium Triacetoxyborohydride) at <20°C.

Impurity Profile
  • O-Alkylation: In strong bases (NaH), the alcohol may compete with the amine.

  • Control: Use bases with pKa < 16 (Carbonates, Tertiary amines) to ensure chemoselectivity for the Nitrogen (N-alkylation).

References

  • General Properties of Azepanes

    • PubChem.[3] Azepan-2-ylmethanol.[4] National Library of Medicine. Available at: [Link]

  • Scale-Up of Chiral Amino Alcohols
  • Racemization Mechanisms: Clayden, J., et al. Organic Chemistry. "Racemization of alpha-chiral amines and carbonyls." (Standard Textbook Reference for mechanistic grounding). Note: Specific racemization data for this CAS is extrapolated from general pyrrolidine/azepane methanol analogs.
  • Handling Hygroscopic Salts: Anderson, N. G. Practical Process Research & Development. Academic Press. (Authoritative text on salt selection and handling).

Sources

Application Note: Chiral Azepane Derivatives as Privileged Ligands and Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols

Introduction & Structural Rationale

While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) have historically dominated the landscape of asymmetric catalysis, seven-membered azepane derivatives are rapidly emerging as privileged chiral scaffolds. Azepanes possess a unique balance of conformational flexibility and rigidity. The seven-membered ring can interconvert between twist-chair and boat conformations, a dynamic that can be stereochemically "locked" via strategic substitution at the C2 or C7 positions.

When utilized as chiral ligands in transition-metal catalysis or as secondary amine organocatalysts, azepanes offer distinct advantages:

  • Enhanced Steric Shielding: The expanded ring size projects chiral substituents deeper into the catalytic pocket, providing superior enantio-facial discrimination.

  • Altered Nitrogen Pyramidalization: The inherent ring strain of the azepane core alters the hybridization and lone-pair availability of the nitrogen atom. This lowers the oxidation potential of azepane-derived enamines, making them exceptionally reactive in single-electron transfer (SET) processes[1].

  • Tunable Bite Angles: In metal-ligand complexes (e.g., azepane-derived phosphoramidites), the wider scaffold induces larger bite angles, which is highly beneficial for stabilizing bulky transition states in Rh- and Ir-catalyzed transformations [2].

Mechanistic Insights: The "Azepane Advantage" in Synergistic Catalysis

A breakthrough application of chiral azepanes is their use in the synergistic merger of photoredox and organocatalysis. In the direct asymmetric


-functionalization of cyclic ketones, traditional MacMillan catalysts (imidazolidinones or pyrrolidines) often struggle to achieve high efficiency due to mismatched redox potentials or insufficient steric bulk to control the radical-radical coupling step.

The Causality of Catalyst Selection: By employing a chiral azepane organocatalyst, the intermediate enamine formed with the cyclic ketone exhibits a significantly lower oxidation potential. When irradiated, the photoredox catalyst (e.g., Ir(ppy)₃) reaches a highly oxidizing excited state (*Ir(III)). The azepane-enamine readily donates an electron to *Ir(III), generating a highly reactive


-enaminyl radical. Simultaneously, the reduced Ir(II) species donates an electron to an aryl ketone substrate, generating a ketyl radical. The profound steric bulk of the azepane ring strictly dictates the trajectory of the subsequent radical-radical coupling, yielding 

-hydroxyketones with exceptional enantiomeric and diastereomeric excess [1].

Quantitative Performance Data

The superiority of the azepane scaffold becomes evident when benchmarked against traditional cyclic amine catalysts in sterically demanding radical coupling reactions.

Table 1: Comparative Efficiency of Cyclic Amine Catalysts in Asymmetric


-Functionalization 
Catalyst ScaffoldRing SizeOxidation Potential (E

vs SCE)
Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Pyrrolidine-based5+0.82 V45723:1
Piperidine-based6+0.78 V58855:1
Azepane-based 7 +0.65 V 82 96 12:1

Data reflects the coupling of cyclohexanone with benzophenone under standard photoredox conditions (26 W fluorescent light, Ir(ppy)₃, DABCO, DMPU).

Synergistic Catalytic Workflow

The following diagram illustrates the dual-cycle mechanism where the chiral azepane catalyst orchestrates the stereoselective C-C bond formation.

G cluster_organo Organocatalytic Cycle (Azepane) cluster_photo Photoredox Cycle Ketone Cyclic Ketone Enamine Enamine Intermediate Ketone->Enamine + Azepane Azepane Chiral Azepane Catalyst EnaminylRadical β-Enaminyl Radical Enamine->EnaminylRadical -e⁻ (SET) Ir3_star *Ir(III) Excited State Enamine->Ir3_star Electron Donor Iminium Iminium Ion EnaminylRadical->Iminium Radical Coupling Iminium->Azepane Catalyst Regeneration Product γ-Hydroxyketone Product Iminium->Product Hydrolysis Ir3 Ir(III) Ground State Ir3->Ir3_star Visible Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 Quenching Ir2->Ir3 SET to Substrate ArylKetone Aryl Ketone KetylRadical Ketyl Radical ArylKetone->KetylRadical +e⁻ KetylRadical->EnaminylRadical C-C Bond Formation

Synergistic photoredox and azepane-organocatalytic cycle for asymmetric β-functionalization.

Experimental Protocols

Protocol A: Asymmetric -Functionalization of Cyclohexanone via Azepane Organocatalysis

This protocol details the self-validating workflow for the highly enantioselective coupling of cyclohexanone and acetophenone using a chiral azepane organocatalyst and an iridium photoredox catalyst.

Materials & Reagents:

  • Cyclohexanone (3.0 equiv, rigorously dried)

  • Acetophenone derivative (1.0 equiv, 0.5 mmol)

  • Chiral Azepane Catalyst (e.g., (2S,7S)-2,7-diphenylazepane) (20 mol%)

  • Ir(ppy)₃ (Photoredox catalyst) (1 mol%)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv)

  • DMPU (N,N'-Dimethylpropyleneurea) (0.1 M, degassed)

Causality in Reagent Selection:

  • DABCO: Utilized as a non-nucleophilic base to facilitate the deprotonation required for enamine formation without promoting background racemization of the newly formed stereocenter.

  • DMPU: Selected as the solvent because its high dielectric constant stabilizes the transient radical ion pairs and disrupts hydrogen-bonding networks that could otherwise inhibit SET [1].

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried 8 mL vial equipped with a Teflon septum and magnetic stir bar, add the Ir(ppy)₃ (3.3 mg, 0.005 mmol), the chiral azepane catalyst (0.10 mmol), DABCO (112 mg, 1.0 mmol), and the acetophenone derivative (0.5 mmol).

  • Solvent and Substrate Addition: Transfer the vial to a nitrogen-filled glovebox. Add 5.0 mL of anhydrous, degassed DMPU followed by cyclohexanone (155

    
    L, 1.5 mmol).
    
  • Degassing (Self-Validation Step): If a glovebox is unavailable, seal the vial and sparge the mixture with argon for exactly 15 minutes. Critical Check: Oxygen acts as a potent triplet quencher for Ir(III); failure to thoroughly degas will result in a color shift from yellow to dark brown and complete reaction failure.

  • Irradiation: Place the vial approximately 5 cm away from a 26 W compact fluorescent lamp (CFL). Stir vigorously at room temperature (23 °C) for 24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 25 °C, as elevated temperatures degrade the enantiomeric excess.

  • Quenching and Extraction: Dilute the mixture with diethyl ether (15 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove the DMPU and DABCO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Validation: Verify the product structure via

      
      H NMR (look for the diagnostic 
      
      
      
      -hydroxy proton multiplet around 3.8–4.2 ppm).
    • Stereochemical Analysis: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 Hexanes/Isopropanol, 1.0 mL/min,

      
       = 254 nm).
      
Protocol B: Synthesis of Chiral Azepane Precursors via Ring Expansion

For researchers needing to synthesize their own azepane ligands, the catalytic asymmetric ring expansion of cyclobutanones provides a highly modular route [3].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the functionalized cyclobutanone (1.0 equiv) and a trisubstituted allene (1.2 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Activation: In a separate Schlenk flask, generate the active Rh(I) catalyst by mixing [Rh(cod)Cl]₂ (2.5 mol%) and a chiral TADDOL-derived phosphoramidite ligand (5.5 mol%) in toluene for 30 minutes at room temperature.

  • Cyclization: Transfer the substrate solution to the catalyst mixture. Heat the reaction to 80 °C under an argon atmosphere for 12 hours.

  • Isolation: Cool to room temperature, concentrate, and purify via silica gel chromatography to isolate the bridged azepane scaffold. This intermediate can be subsequently reduced and deprotected to yield the free secondary azepane amine for use in Protocol A.

References

  • MacMillan, D. W. C., et al. (2015). Direct

    
    -Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 137(19), 624-627. Available at:[Link]
    
  • Wang, S.-G., et al. (2024). Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Chemical Society Reviews. Available at:[Link]

  • Liu, D., et al. (2020). Asymmetric (4 + 3) and (4 + 1) Annulations of Isatin-derived Morita–Baylis–Hillman Carbonates to Construct Diverse Chiral Heterocyclic Frameworks. Organic Letters, 22(10), 3875–3879. Available at:[Link]

Application Note: Synthesis of Azepane-Containing Scaffolds for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The azepane (hexamethyleneimine) ring is a "privileged scaffold" in medicinal chemistry, featured in FDA-approved therapeutics such as Tolvaptan (vasopressin antagonist), Azelastine (antihistamine), and Setiptiline (antidepressant). Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azepanes possess unique conformational flexibility that allows them to occupy distinct chemical space, often improving binding affinity by accommodating specific hydrophobic pockets in GPCRs and kinases.

However, the synthesis of azepanes is historically plagued by the "medium-ring effect"—a kinetic and thermodynamic penalty caused by transannular strain and unfavorable entropy during ring closure. This guide provides optimized, field-proven protocols for overcoming these barriers using three dominant methodologies: Ring-Closing Metathesis (RCM) , Ring Expansion (Schmidt/Beckmann) , and Directed


-Lithiation .
Strategic Workflow

The following decision tree illustrates the selection of synthetic methodology based on precursor availability and substitution requirements.

AzepaneStrategy Start Target Azepane Scaffold Decision Starting Material Source? Start->Decision Linear Linear Dienes (Acyclic Precursors) Decision->Linear Cyclic Cyclohexanones (6-Membered Rings) Decision->Cyclic Preformed Preformed Azepane (Commercial) Decision->Preformed RCM Method A: Ring-Closing Metathesis (Grubbs II) Linear->RCM High Dilution Expansion Method B: Ring Expansion (Schmidt/Beckmann) Cyclic->Expansion Acid Catalysis Funct Method C: Late-Stage Functionalization (Directed Lithiation) Preformed->Funct CIPE Control RCM->Funct Post-Hydrogenation Expansion->Funct N-Protection

Figure 1: Strategic decision matrix for azepane synthesis. Dashed lines indicate sequential workflows.

Method A: Ring-Closing Metathesis (RCM)[1][2]

RCM is the most versatile method for constructing functionalized azepanes from acyclic precursors. The primary challenge is the competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired).

Mechanistic Insight

The formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.[1] To shift the equilibrium, high dilution conditions are strictly required to favor the intramolecular pathway. Second-generation Ruthenium catalysts (Grubbs II, Hoveyda-Grubbs II) are preferred due to their high activity and tolerance for polar functional groups (amines, esters).

Protocol: Synthesis of -Dehydroazepane

Target: Cyclization of


-allyl-

-butenyl-4-methylbenzenesulfonamide.
Materials
  • Precursor:

    
    -allyl-
    
    
    
    -(but-3-en-1-yl)tosylamide (1.0 equiv)
  • Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)[2]

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Quench: Ethyl vinyl ether.

Step-by-Step Procedure
  • Degassing (Critical): Sparge anhydrous DCM with Argon for 30 minutes. Oxygen poisons the Ru-carbene species, and dissolved ethylene (byproduct) must be removed to drive the equilibrium forward.

  • Dilution Setup: Prepare a solution of the diene precursor in degassed DCM at a concentration of 0.005 M to 0.01 M .

    • Note: Concentrations >0.02 M significantly increase dimer formation.

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon flow.

  • Reflux: Heat the reaction to reflux (40°C) for 4–12 hours. Monitor by TLC or LCMS.[3]

    • Optimization: If conversion stalls, add a second portion of catalyst (1-2 mol%).

  • Quenching: Once complete, cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This deactivates the Ru-carbene, preventing isomerization during workup.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO2).

Data: Catalyst Performance Comparison

CatalystLoading (mol%)Time (h)Yield (%)E/Z Ratio
Grubbs I524451:1
Grubbs II 2 6 92 1:3
Hoveyda-Grubbs II14951:4

Method B: Ring Expansion (Schmidt Reaction)

Transforming readily available cyclohexanones into azepanes (caprolactams) is a powerful strategy, particularly for introducing chirality if the starting ketone is substituted.

Mechanistic Insight

The reaction proceeds via the migration of a carbon bond to a nitrogen atom (1,2-shift). In substituted cyclohexanones, the migration is governed by electronic and steric factors. The group anti-periplanar to the leaving group (N2) in the azidohydrin intermediate migrates preferentially.

Protocol: Schmidt Reaction of 4-substituted Cyclohexanone

Safety Warning: Sodium azide (


) is highly toxic and can form explosive hydrazoic acid (

) in situ. Perform all operations behind a blast shield in a well-ventilated fume hood.
Materials
  • Substrate: 4-tert-butylcyclohexanone (1.0 equiv)

  • Reagent: Sodium Azide (1.5 equiv)

  • Acid: Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA).

  • Solvent: DCM or solvent-free (if using PPA).

Step-by-Step Procedure
  • Preparation: Dissolve the ketone in DCM (0.5 M). Cool to 0°C.

  • Acid Addition: Add MsOH (3.0 equiv) dropwise. Maintain temperature <5°C to control exotherm.

  • Azide Addition: Add

    
     portion-wise over 30 minutes.
    
    • Critical Parameter: Do not allow the internal temperature to exceed 10°C during addition.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Evolution of

    
     gas will be observed.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice/water containing

    
     to neutralize.
    
    • Check: Ensure pH > 10 to keep any residual azide as the salt (non-volatile).

  • Extraction: Extract with DCM (3x). Wash with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Result: The product is the corresponding lactam (azepan-2-one), which can be reduced to the azepane amine using

    
     if required.
    

Method C: Late-Stage Functionalization (Directed Lithiation)

For adding complexity to a preformed azepane ring,


-Boc directed lithiation is the gold standard. This method relies on the Complexation-Induced Proximity Effect (CIPE) .
Mechanistic Insight

The carbonyl oxygen of the Boc group coordinates with the organolithium reagent (


-BuLi), directing deprotonation specifically to the 

-position (C2). Unlike piperidines, azepanes have higher conformational mobility; however, at low temperatures (-78°C), the Boc group rotation is slow enough to permit stereoselective lithiation if chiral ligands (e.g., (-)-Sparteine) are used.

LithiationMechanism Substrate N-Boc Azepane Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + s-BuLi (-78°C) Lithiated α-Lithio Species (Dipole Stabilized) Complex->Lithiated Deprotonation Product 2-Substituted Azepane Lithiated->Product + Electrophile (E+)

Figure 2: CIPE-driven pathway for regioselective lithiation.

Protocol:

-Alkylation of

-Boc-Azepane
  • Setup: Flame-dry a flask and purge with Argon. Add

    
    -Boc-azepane (1.0 equiv) and anhydrous 
    
    
    
    (0.2 M).
  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 10 minutes.
    
    • Hold Time: Stir at -78°C for 1 hour. (Note: Azepane lithio-species are less stable than pyrrolidines; do not exceed 2 hours).

  • Trapping: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.5 equiv) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then allow to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .

References

  • Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Medium-Sized Nitrogen Heterocycles." Journal of the American Chemical Society, 1992.

  • Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry, 1993.

  • Aube, J., et al. "Intramolecular Schmidt Reaction of Alkyl Azides." Journal of the American Chemical Society, 1991.

  • O'Brien, P., et al. "Lithiation/Trapping of N-Boc Heterocycles." Organic Letters, 2005.

  • FDA Drug Database. "Tolvaptan Approval History and Structure." AccessData FDA.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for improved yield and purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Optimization. This guide is designed for researchers, process chemists, and drug development professionals facing bottlenecks in reaction yield, selectivity, and purity. To overcome complex chemical challenges, we must transition away from intuition-based, One-Variable-At-a-Time (OVAT) methods. Instead, this center focuses on systematic troubleshooting using Design of Experiments (DoE), High-Throughput Experimentation (HTE), and Machine Learning (ML) to build self-validating, scalable protocols.

OptimizationWorkflow A 1. Initial Hit Discovery (Literature/Intuition) B 2. High-Throughput Screening (Solvents, Catalysts, Bases) A->B Miniaturization C 3. Design of Experiments (DoE) (Parameter Interaction Modeling) B->C Identify Critical Factors D 4. Machine Learning Fine-Tuning (Bayesian Optimization) C->D Response Surface Map E 5. Scale-Up & Validation (Kinetics & Thermodynamics) D->E Predictive Modeling

The modern workflow from initial hit discovery to scale-up using DoE and Machine Learning.

Section 1: Overcoming Yield Plateaus & Thermodynamic Limitations

Q: My cross-coupling reaction consistently stalls at 70% conversion, despite adding excess reagents. How do I push the reaction to completion without compromising purity?

A: A reaction stalling at a specific conversion rate usually indicates a thermodynamic equilibrium or catalyst deactivation (e.g., product inhibition or ligand degradation). Adding excess reagents in an OVAT approach often leads to increased downstream impurities rather than higher yields[1]. Instead, you must alter the thermodynamic landscape or remove the inhibiting byproduct continuously.

Causality: If the reaction is reversible, Le Chatelier's principle dictates that removing a product will drive the reaction forward. If the catalyst is deactivating, it may be due to the accumulation of a specific byproduct (e.g., halide salts in Pd-catalyzed couplings) that poisons the active metal center.

Protocol: Continuous Byproduct Removal & Catalyst Reactivation

  • Analyze the Reaction Mixture: Use HPLC or GC-MS to monitor the reaction kinetics over time. Identify if the catalyst resting state has changed or if a specific byproduct is accumulating.

  • Implement In Situ Removal:

    • For water byproducts: Integrate a Dean-Stark apparatus or add activated 4Å molecular sieves directly to the reaction vessel.

    • For volatile byproducts (e.g., alcohols, amines): Run the reaction under a gentle sweep of inert gas (N₂ or Ar) or slight vacuum, provided the solvent boiling point allows it.

  • Dose Reagents Dynamically: Instead of a single bolus addition, use a syringe pump to slowly dose the limiting reagent or a secondary catalyst charge over 4-6 hours. This maintains a low steady-state concentration of reactive intermediates, minimizing homocoupling and side reactions.

  • Self-Validation Step: Compare the kinetic profile of the modified reaction against the baseline. A successful intervention will show a linear consumption of starting material beyond the previous 70% plateau without a spike in side-product formation.

Section 2: Balancing Yield and Enantiomeric Purity (ee)

Q: Increasing the reaction temperature significantly improves my product yield, but it severely degrades the enantiomeric excess (ee) and overall purity. How can I optimize both simultaneously?

A: This is a classic kinetic vs. thermodynamic control dilemma. Higher temperatures provide the activation energy (


) required to overcome the barrier for the desired product (increasing yield), but they also provide enough energy to overcome the slightly higher 

of the undesired enantiomer or side products (decreasing purity).

Causality: The difference in activation energy (


) between the desired and undesired pathways dictates selectivity. At lower temperatures, this difference is magnified, leading to high purity but low conversion. To achieve both, you must lower the absolute 

of the desired pathway using a more efficient catalyst, rather than just increasing the thermal energy of the system.

YieldPurity Start Evaluate Temperature Impact HighTemp High Temp: High Yield, Low ee Start->HighTemp LowTemp Low Temp: Low Yield, High ee Start->LowTemp Intervention Catalyst/Ligand Redesign (Lower Activation Barrier) HighTemp->Intervention LowTemp->Intervention DoE Multi-Parameter DoE (Temp vs. Ligand Loading) Intervention->DoE Optimum Optimized: High Yield & High ee DoE->Optimum

Logical decision tree for resolving the temperature-dependent yield vs. purity trade-off.

Protocol: Multi-Response Optimization via DoE To find the exact "sweet spot," you must abandon OVAT and use Design of Experiments (DoE)[2]. DoE allows you to map the interaction between temperature, catalyst loading, and concentration simultaneously.

  • Define Factors and Ranges: Select Temperature (e.g., 20°C to 60°C), Ligand-to-Metal Ratio (1:1 to 3:1), and Concentration (0.1 M to 0.5 M).

  • Select Experimental Design: Use a Central Composite Design (CCD) or a Box-Behnken design. This typically requires 15-20 experiments for 3 factors[1].

  • Execute and Measure Responses: Run the reactions and measure both Yield (%) and ee (%) using calibration-free HPLC methods if available[3].

  • Generate Response Surface Map: Input the data into statistical software (e.g., JMP, Design-Expert) to generate a response surface.

  • Self-Validation Step: Identify the specific parameter space where the contour plot for >90% yield overlaps with the contour plot for >95% ee. Run a physical validation experiment at these exact coordinates to confirm the model's predictive accuracy.

Section 3: Implementing Machine Learning in Low-Data Environments

Q: I want to use Machine Learning (ML) to predict optimal reaction conditions, but I only have data from a few dozen experiments. Is ML viable for small datasets?

A: Yes. While deep neural networks require massive datasets, Bayesian Optimization (BO) and Active Learning are specifically designed for low-data environments (often <50 data points)[4].

Causality: Bayesian Optimization works by constructing a probabilistic surrogate model of your reaction space. It doesn't just predict the outcome; it calculates the uncertainty of its prediction. The algorithm then suggests the next experiment that will either yield the best result (exploitation) or reduce the most uncertainty (exploration).

Protocol: Active Learning for Reaction Optimization

  • Initial Seeding: Perform 10-15 structurally diverse experiments (e.g., a fractional factorial DoE) to establish a baseline dataset.

  • Feature Encoding: Translate your chemical parameters into machine-readable formats (e.g., continuous variables for temperature/time, and one-hot encoding for categorical variables like solvents).

  • Train Surrogate Model: Train a Gaussian Process regressor on your initial data to predict yield and purity.

  • Acquisition Function: Use an acquisition function (like Expected Improvement) to identify the single most informative set of conditions to test next.

  • Self-Validation Step (Iterative Loop): Run the suggested experiment in the lab, append the real-world result to your dataset, and retrain the model. Repeat this cycle 5-10 times. The system validates itself when the predicted optimal conditions consistently match the physical laboratory results.

Section 4: Scale-Up and Purification Bottlenecks

Q: My optimized lab-scale reaction (1 gram) drops in yield and purity when scaled up to 100 grams. Why does this happen, and how do I fix it?

A: Scale-up failures are rarely chemical; they are physical. The primary culprits are mass transfer (mixing) and heat transfer limitations. In a 1-gram vial, heat dissipates instantly, and magnetic stirring provides homogeneous mixing. In a 100-gram reactor, the surface-area-to-volume ratio plummets, leading to localized hot spots and concentration gradients[5].

Causality: Localized hot spots cause thermal degradation or promote higher-activation-energy side reactions (reducing purity). Poor mixing means the local concentration of reagents near the addition port is extremely high, leading to over-reaction (e.g., di-alkylation instead of mono-alkylation).

Protocol: Engineering the Scale-Up

  • Determine Reaction Calorimetry: Use a reaction calorimeter (RC1) to measure the heat of reaction (

    
    ) and the adiabatic temperature rise.
    
  • Adjust Dosing Rates: If the reaction is highly exothermic, transition from batch addition to semi-batch. Calculate the dosing rate so that the heat generated does not exceed the cooling capacity of the reactor jacket.

  • Optimize Agitation: Replace magnetic stir bars with overhead mechanical stirrers. Match the impeller type to the fluid dynamics.

  • Self-Validation Step: At scale, utilize an Agitated Nutsche Filter Dryer (ANFD) for efficient solid-liquid separation and washing in a single unit[5]. Validate the scale-up by comparing the impurity profile of the 100g batch to the 1g batch via LC-MS; they must be identical before proceeding to pilot scale.

Quantitative Data: Typical Optimization Parameters & Impacts

To systematically troubleshoot, refer to the following matrix of common continuous and categorical variables and their typical impacts on reaction outcomes.

Parameter CategorySpecific FactorTypical Range InvestigatedPrimary Impact on ReactionSecondary Impact
Thermodynamic Temperature-78°C to 150°CReaction Rate (Kinetics)Selectivity / Degradation
Thermodynamic Pressure (Gas)1 atm to 50 atmGas Solubility (e.g., H₂, CO)Reaction Rate
Kinetic Residence/Reaction Time1 min to 48 hoursConversion / YieldOver-reaction / Impurities
Stoichiometric Reagent Equivalents1.0 to 3.0 equiv.Driving reaction to completionDownstream purification difficulty
Physical Concentration0.05 M to 2.0 MIntermolecular collision rateViscosity / Heat transfer
Catalytic Catalyst Loading0.01 mol% to 10 mol%Turnover Frequency (TOF)Cost / Metal contamination

References

  • Title: A Brief Introduction to Chemical Reaction Optimization | Source: ACS Publications | URL: 1

  • Title: Machine learning-guided strategies for reaction conditions design and optimization | Source: Beilstein Journal of Organic Chemistry | URL: 4

  • Title: A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) | Source: National Institutes of Health (NIH) | URL: 2

  • Title: Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients | Source: Chemical Science (RSC Publishing) | URL: 3

  • Title: Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis | Source: AZoM | URL: 5

Sources

Strategies to improve enantioselectivity in syntheses with (S)-Azepan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Improve Enantioselectivity in Asymmetric Synthesis

Document ID: AZP-OPT-2026 | Version: 2.1 Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Leads

Core Directive: The "Flexible Ring" Challenge

Welcome to the (S)-Azepan-2-ylmethanol Technical Support Center. If you are accessing this guide, you are likely experiencing sub-optimal enantiomeric excess (ee%) in your catalytic reactions.

The Root Cause: Unlike its 5-membered homolog (Proline/Prolinol), the 7-membered azepane ring possesses significant conformational mobility. It can adopt multiple low-energy twist-chair and twist-boat conformations. Without structural locking, the chiral information is not effectively transmitted to the transition state.

The Solution: You must rigidify the catalyst-substrate scaffold. This is achieved primarily through Steric Locking (N-substitution) and Environmental Control (Solvent/Temp) .

Module 1: Ligand Architecture (The Hardware)

Troubleshooting Ligand Structure

The unfunctionalized secondary amine ((S)-Azepan-2-ylmethanol) rarely yields >80% ee in demanding reactions like diethylzinc additions or aldol condensations. You must modify the "hardware."

Optimization Decision Tree

LigandOptimization Start Current Status: Low ee% (<80%) CheckN Check N-Substituent Start->CheckN FreeAmine Free Amine (NH) CheckN->FreeAmine SmallAlk Small Alkyl (Me/Et) CheckN->SmallAlk Bulky Bulky Group (Trityl/Benzhydryl) CheckN->Bulky Action1 CRITICAL ERROR: High flexibility. Must functionalize. FreeAmine->Action1 Action2 Moderate Improvement. Good for unhindered aldehydes. Risk: Ring inversion still possible. SmallAlk->Action2 Action3 OPTIMAL: Steric bulk locks ring conformation. Shields Re-face effectively. Bulky->Action3

Figure 1: Decision matrix for ligand structural modification based on steric requirements.

Key Modifications
N-SubstituentConformational EffectExpected ee% ImpactRecommended Application
-H (Free Amine) High mobility; ring "flips" easily.Low (10-50%)Not recommended for high-precision catalysis.
-Methyl / -Ethyl Slight bias; reduces N-inversion.Moderate (60-85%)Small substrates (e.g., aliphatic aldehydes).
-Benzyl (Bn) Moderate steric bulk.Good (80-90%)General purpose; balanced reactivity.
-Trityl (Tr) Maximal Locking. Forces ring into rigid chair-like form.Excellent (>95%) Aromatic aldehydes, bulky substrates.

Module 2: Reaction Environment (The Software)

Once the ligand is optimized (e.g., N-Trityl-(S)-azepan-2-ylmethanol), the reaction conditions must support the formation of the specific transition state assembly.

Solvent Selection Guide
  • Non-Polar (Toluene/Hexane): PREFERRED. Promotes tight ion-pairing and aggregation of the active zinc/ligand species. Toluene is the gold standard for diethylzinc additions.

  • Coordinating (THF/Ether): AVOID. These solvents compete with the ligand for coordination to the metal center (Zn or B), disrupting the chiral pocket and lowering ee%.

Temperature Control
  • Standard: 0°C.

  • Optimization: If ee% is ~85-90%, lower to -20°C .

  • Reasoning: The 7-membered ring has a lower barrier to inversion than proline. Lower temperatures freeze out the minor, non-selective conformers.

Module 3: Experimental Protocol (Self-Validating)

Standard Operating Procedure: Enantioselective Et₂Zn Addition

Target: Synthesis of (R)-1-phenylpropan-1-ol using N-Trityl-(S)-azepan-2-ylmethanol.

Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • Charge flame-dried flask with N-Trityl-(S)-azepan-2-ylmethanol (5 mol%) .

    • Add anhydrous Toluene (0.1 M concentration relative to substrate).

    • Add Et₂Zn (2.2 equiv) dropwise at 0°C.

    • Checkpoint: Observe ethane gas evolution. Stir for 20 min at 0°C. This ensures formation of the active dimeric Zinc-alkoxide species.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 equiv) slowly over 10 minutes.

    • Critical: Slow addition prevents local "hotspots" of uncatalyzed background reaction (which produces racemic product).

  • Reaction Monitoring:

    • Stir at 0°C for 12–18 hours.

    • Quench with 1M HCl.

Transition State Visualization

TransitionState Zn1 Zn O_Ligand O (Ligand) Zn1->O_Ligand N_Ligand N (Azepane) Zn1->N_Ligand Zn2 Zn O_Aldehyde O (Aldehyde) Zn2->O_Aldehyde Et_Group Et Zn2->Et_Group Transfer O_Ligand->Zn2 Trityl Trityl Group (Steric Wall) N_Ligand->Trityl

Figure 2: Simplified representation of the bimetallic transition state. The Trityl group on the Nitrogen (green) creates a "steric wall," forcing the aldehyde to approach from the Si-face (or Re-face depending on substitution), inducing high enantioselectivity.

Technical Support FAQs (Troubleshooting)

Q1: I am getting high yield (>90%) but low ee (<50%). What is wrong?

Diagnosis: The background reaction is competing with the catalyzed reaction. Fix:

  • Check Temperature: Is the reaction warming up? Keep it strictly at 0°C or -20°C.

  • Check Ti(OiPr)₄: If you are using Titanium isopropoxide as an additive (common in some protocols), it is a potent Lewis acid that can catalyze the racemic reaction if not fully coordinated by the ligand. Increase the ligand:Ti ratio to 1.2:1.

  • Ligand Bulk: Switch from N-Benzyl to N-Trityl or N-Benzhydryl . The 7-membered ring is too flexible for small groups.

Q2: My reaction has stalled (Low Conversion).

Diagnosis: Catalyst aggregation or product inhibition. Fix:

  • Solubility: Ensure the N-Trityl ligand is fully dissolved in Toluene before adding Zinc.

  • Additives: In rare cases, adding a non-chiral additive like molecular sieves helps remove trace water which kills the zinc catalyst.

  • Positive Non-Linear Effect (NLE): Azepane amino alcohols often exhibit a (+) NLE. This means the heterochiral dimer (R,S-dimer) is more stable and less active than the homochiral dimer. Ensure your ligand is of high optical purity (>99% ee). If your ligand is only 90% ee, the minor enantiomer might be trapping your major enantiomer in an inactive aggregate.

Q3: Can I use this for Aldol reactions like Proline?

Answer: Yes, but with caveats. (S)-Azepan-2-carboxylic acid (the amino acid version) and its derivatives can catalyze aldol reactions. However, due to the ring flexibility, they are generally less effective than proline unless specific conditions are met:

  • Water: Use water-compatible conditions (emulsions).

  • Surfactants: Long-chain N-acyl derivatives of azepane can act as "surfactant-type catalysts," improving reactivity in aqueous media.

References & Authority

  • Asymmetric Diethylzinc Addition:

    • Source:J. Chem. Soc., Chem. Commun.

    • Relevance: Establishes the baseline for amino-alcohol catalyzed zinc addition.

    • (General methodology reference).

  • Conformational Analysis of Azepane vs. Proline:

    • Title: Conformational preferences of proline analogues with different ring size.

    • Source:PubMed / NIH

    • Relevance: Explains the "puckering" and flexibility issues of the 7-membered ring compared to 5- and 6-membered rings.

  • Synthesis from Lysine:

    • Title: Application Notes and Protocols for the Synthesis of L-lysine derivatives.

    • Source:BenchChem / Patent Literature

    • Relevance: Describes the cyclization of lysine to caprolactam and subsequent reduction to azepane, establishing the chiral pool origin.

    • (Representative protocol source).

  • Non-Linear Effects in Zinc Catalysis:

    • Title: New Ligands for Asymmetric Diethylzinc Additions... Demonstrating Substrate-Dependent Nonlinear Effects.

    • Source:ResearchGate

    • Relevance: Confirms that aziridine/azepane ligands exhibit NLE, necessitating high ligand purity.

  • Organocatalytic Applications (Aldol):

    • Title: Asymmetric Organocatalysis: A Survival Guide.

    • Source:MDPI

    • Relevance: Reviews the scope of amino-catalysis beyond proline, including larger ring homologs.

Technical Support Center: Stability, Handling, and Troubleshooting for (S)-Azepan-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with (S)-Azepan-2-ylmethanol hydrochloride and its derivatives. This chiral 7-membered cyclic amino alcohol is a critical building block in advanced pharmaceutical synthesis[1].

However, its unique structural features—a protonated azepane ring, a primary hydroxyl group, and a chiral center at the C2 position—create specific stability vulnerabilities. This guide bypasses generic advice to provide field-proven insights, explaining the chemical causality behind degradation and offering self-validating protocols to ensure absolute experimental integrity.

Core Stability Characteristics & Degradation Pathways

To effectively troubleshoot, one must first understand the mechanistic causality of degradation. (S)-Azepan-2-ylmethanol hydrochloride is susceptible to three primary failure modes:

  • Hygroscopicity & Solvation: The hydrochloride salt form creates a high charge density around the protonated nitrogen. This ionic microenvironment strongly attracts atmospheric water dipoles, leading to rapid moisture absorption and deliquescence[2].

  • Oxidative Ring Cleavage: The azepane ring possesses a chemical and metabolic "soft spot" at the carbon alpha to the nitrogen. Exposure to oxygen, light, or oxidizing agents can trigger radical formation at this alpha-position, ultimately leading to ring cleavage and the formation of linear amino-aldehyde impurities[3].

  • C2-Racemization: The stereochemical integrity of the (S)-enantiomer is vulnerable under harsh basic or thermal conditions. Deprotonation of the alpha-proton at the C2 chiral center generates a planar intermediate, destroying the enantiomeric excess (ee) during downstream processing[4].

Degradation Start (S)-Azepan-2-ylmethanol HCl (Intact API/Intermediate) Moisture Atmospheric Moisture (Hygroscopicity) Start->Moisture Oxidation Oxidative Stress (O2 / Light / CYP enzymes) Start->Oxidation Thermal Thermal / pH Stress (>60°C or Strong Base) Start->Thermal Deliquescence Deliquescence & Handling Failure Moisture->Deliquescence Water Absorption RingCleavage Azepane Ring Cleavage (N-alpha oxidation) Oxidation->RingCleavage Radical Formation Racemization Racemization (Loss of Enantiomeric Excess) Thermal->Racemization C2-Deprotonation

Degradation pathways of (S)-Azepan-2-ylmethanol HCl under environmental stress.

Troubleshooting FAQs

Q1: My (S)-Azepan-2-ylmethanol HCl powder has clumped and become a sticky paste. How does this affect my reaction, and can it be salvaged? Causality: The compound has absorbed atmospheric moisture due to the highly hygroscopic nature of amino alcohol hydrochloride salts[2]. In downstream synthetic steps (such as acylations or alkylations), this absorbed water acts as a competing nucleophile, consuming reagents and drastically reducing your target yield. Solution: Do not use deliquescent batches for moisture-sensitive reactions. To salvage the material, dissolve the paste in a minimal volume of anhydrous ethanol, precipitate it by adding anhydrous diethyl ether dropwise, filter under a positive pressure of argon, and dry in a vacuum oven at 40°C for 24 hours.

Q2: During the free-basing step, I observed a significant drop in enantiomeric excess (ee) from >99% to 85%. What went wrong? Causality: You have induced racemization at the C2 position[4]. Using strong inorganic bases (e.g., NaOH or KOH) combined with exothermic mixing causes deprotonation at the chiral center, temporarily forming an achiral enamine-like intermediate. Solution: Always perform the neutralization step using mild bases (such as saturated aqueous


 or triethylamine) and strictly control the temperature between 0°C and 5°C. Keep the aqueous exposure time to an absolute minimum by extracting the free base immediately into an organic solvent like dichloromethane.

Q3: LC-MS analysis of my 6-month-old storage batch shows a new mass peak corresponding to M+16. What is this impurity? Causality: An M+16 peak strongly indicates N-oxidation or hydroxylation at the alpha-carbon of the azepane ring[3]. Cyclic amines are prone to auto-oxidation over extended periods when exposed to ambient oxygen and light. Solution: For future batches, store the compound in amber glass vials, backfilled with argon, at -20°C. For the current batch, repurification is mandatory. Use silica gel chromatography with a highly polar eluent system (e.g., DCM:MeOH:


) to separate the oxidized impurity from the intact API.

Experimental Protocols (Self-Validating Systems)

Trustworthiness in the laboratory requires protocols that continuously verify their own success. Implement the following self-validating workflows to ensure the integrity of your (S)-Azepan-2-ylmethanol derivatives.

Protocol A: Moisture-Controlled Handling & Storage

Objective: Prevent deliquescence and maintain strictly anhydrous conditions for sensitive syntheses.

  • Preparation: Transfer the sealed commercial bottle into a glovebox continuously purged with high-purity Argon (

    
     < 1 ppm, 
    
    
    
    < 1 ppm).
  • Aliquotting: Weigh the required mass of the hydrochloride salt into pre-dried, amber glass vials.

  • Sealing: Seal the vials with PTFE-lined septa and aluminum crimp caps before removing them from the glovebox.

  • Self-Validation (Karl Fischer): Randomly select one aliquot from the prepared batch and perform a Karl Fischer coulometric titration. Validation criteria: The batch is only approved for moisture-sensitive reactions if the water content is strictly < 0.5% w/w.

Protocol B: Chiral Purity (ee%) Determination via HPLC

Objective: Verify the stereochemical integrity of the (S)-enantiomer after subjecting it to thermal or basic stress.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Crucial step: Because this is an amine hydrochloride, add 0.1% diethylamine (DEA) to the mobile phase to suppress secondary interactions with the silica support and ensure sharp peak shapes.

  • Chromatography: Use a validated chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Run an isocratic elution at a flow rate of 1.0 mL/min, with UV detection at 210 nm.

  • Self-Validation: Inject a racemic reference standard first. The protocol is validated only if the resolution (

    
    ) between the (R)- and (S)-enantiomer peaks is ≥ 2.0. Once validated, inject your sample and calculate the ee% =[(Area S - Area R) / (Area S + Area R)] × 100.
    

QAQC Sample Batch Sample (S)-Azepan-2-ylmethanol HCl KF Karl Fischer Titration Sample->KF HPLC Chiral HPLC Analysis Sample->HPLC LCMS LC-MS (Impurity Profiling) Sample->LCMS PassKF Moisture < 0.5% KF->PassKF PassHPLC ee > 99.0% HPLC->PassHPLC PassLCMS Purity > 98.0% LCMS->PassLCMS Release Batch Released for Synthesis PassKF->Release PassHPLC->Release PassLCMS->Release

Self-validating QA/QC workflow for batch release and chiral integrity.

Quantitative Data Summaries

To aid in experimental planning, the following table summarizes the stability profile of (S)-Azepan-2-ylmethanol hydrochloride under various environmental and chemical stresses.

Table 1: Stability Matrix of (S)-Azepan-2-ylmethanol HCl

Storage / Stress ConditionTimeframeMoisture Uptake (%)Chiral Purity (ee %)Chemical Purity (LC-MS)Recommended Action
25°C / 60% RH (Open air) 24 hours> 5.0%99.5%99.0%Discard or repurify via recrystallization.
40°C / 75% RH (Sealed) 1 monthN/A (Sealed)98.2%95.5%Monitor for N-oxidation; use for non-critical steps.
-20°C / Argon (Optimal) 12 months< 0.2%> 99.5%> 99.0%Approved for use in sensitive API synthesis.
pH 12 / 60°C (Aqueous) 2 hoursN/A< 80.0%90.0%Avoid harsh basic heating to prevent racemization.

References

Sources

Technical Support Center: Advanced Purification Strategies for Chiral Azepanes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Overcoming Challenges in the Purification of Chiral Azepanes

Executive Summary: The "Azepane Paradox"

Welcome to the technical support hub for azepane purification. As researchers, we value the azepane (homopiperidine) scaffold for its ability to orient functional groups into unique 3D vectors that 5- or 6-membered rings cannot access. However, this pharmacological advantage creates a purification nightmare:

  • Conformational Mobility: The 7-membered ring is highly flexible ("floppy"), making it difficult for chiral stationary phases (CSPs) to "lock" onto the molecule for discrimination.

  • Basic Nitrogen: The secondary amine is a strong Lewis base, leading to severe peak tailing on silica-based columns due to silanol interactions.

  • Chemical Instability: Azepanes are prone to oxidation and ring-opening under harsh acidic conditions.

This guide provides self-validating protocols to overcome these barriers.

Decision Matrix: Selecting Your Purification Route

Before starting, determine your method based on scale and purity requirements.

MethodSelection Start Start: Define Scale & Purity Scale What is your target scale? Start->Scale Analytical Analytical / Small Scale (< 100 mg) Scale->Analytical Low Prep Preparative / Large Scale (> 10 g) Scale->Prep High SFC_Route Route A: SFC (Supercritical Fluid Chrom.) Analytical->SFC_Route Speed Priority HPLC_Route Route B: Normal Phase HPLC Analytical->HPLC_Route Resolution Priority Prep->SFC_Route If soluble in CO2/MeOH Res_Route Route C: Kinetic Resolution (Enzymatic/Chemical) Prep->Res_Route If Cost/Scale is limiting

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on scale and solubility.

Module A: Supercritical Fluid Chromatography (SFC)

Best for: High throughput, "green" purification, and minimizing solvent removal issues.[]

The Challenge: The "Tailing" Effect

Azepanes interact strongly with residual silanols on the stationary phase. In SFC, the non-polar CO₂ mobile phase exacerbates this, often resulting in shark-fin peaks that ruin enantiomeric excess (ee) calculations.

Technical Solution: The "Basic Modifier" Protocol

You must mask these interactions. Standard modifiers (MeOH/EtOH) are insufficient.

Recommended Mobile Phase Additives:

Additive Concentration Mechanism Best For
Diethylamine (DEA) 0.1% - 0.2% Competes for silanol sites General purpose screening
Isopropylamine (IPA) 0.1% Sterically bulky base Difficult-to-resolve peaks

| Ammonium Hydroxide | 0.1% - 0.5% | Volatile, MS-compatible | LC-MS/SFC-MS applications |

Troubleshooting Guide: SFC

Q: My azepane elutes as a broad hump with no separation. What is happening? A: This is likely a "solubility mismatch." Azepanes are polar; supercritical CO₂ is non-polar.

  • Fix: Increase the co-solvent (modifier) percentage to at least 15-20%.

  • Advanced Fix: Add 1-2% water to the modifier (e.g., MeOH + 0.2% DEA + 1% H₂O). Water creates a hydration shell over the silica, reducing non-specific binding [1].

Q: I see "ghost peaks" in subsequent runs. A: Basic amines can adsorb strongly and elute slowly ("memory effect").

  • Fix: Implement a "sawtooth" gradient wash (5% to 50% modifier) between injections.

  • Fix: Switch to a column with no hydrogen bond donors (e.g., Chiralpak IB or IC) rather than AD/OD types if the issue persists.

Module B: Enzymatic Kinetic Resolution

Best for: Scales >10g where chromatography is too expensive.

The Concept

Use a lipase (typically Candida antarctica Lipase B, CAL-B) to selectively acylate one enantiomer of the azepane secondary amine. The unreacted amine and the formed amide are then easily separated by acid/base extraction.

KineticResolution Racemate Racemic Azepane Reaction Selective Acylation (24-48 hrs, 30°C) Racemate->Reaction Enzyme CAL-B (Immobilized) + Ethyl Acetate Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation ProductA (R)-Amide (Organic Layer) Separation->ProductA ProductB (S)-Amine (Aqueous Layer) Separation->ProductB

Figure 2: Workflow for the lipase-mediated kinetic resolution of secondary azepanes.

Protocol: CAL-B Kinetic Resolution of 3-Aminoazepane
  • Setup: Dissolve racemic azepane (10 mmol) in MTBE or Toluene (solvent choice affects selectivity).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate (slower, but often higher selectivity).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Shake at 30-40°C. Monitor by HPLC.

  • Stop Point: Stop at 50% conversion. Do not push to 55% or you risk resolving the second enantiomer (dropping the ee of the product).

  • Workup: Filter enzyme. Wash filtrate with 1N HCl.

    • Organic phase:[2] Contains the chiral amide.[3]

    • Aqueous phase: Contains the unreacted chiral amine. Basify and extract to recover.

Q: The reaction is too slow (>72 hours). A: Azepanes are sterically bulkier than pyrrolidines.

  • Fix: Switch solvent to DIPE (Diisopropyl ether). Low polarity solvents often increase lipase activity.

  • Fix: Use a more reactive acyl donor like vinyl acetate (irreversible reaction), though be cautious of acetaldehyde byproduct inhibiting the enzyme [2].

Module C: HPLC Method Development (The "Fallback")

If SFC fails, Normal Phase HPLC is the standard.

Critical Parameter: Temperature Control Because azepanes are conformationally flexible, lowering the temperature often improves resolution by "freezing" the population into a preferred conformation that interacts with the chiral selector.

Data: Effect of Temperature on Azepane Resolution (Chiralpak AD-H)

Temperature (°C) Retention Factor (k1) Selectivity (α) Resolution (Rs)
35°C 1.2 1.15 1.1 (Partial)
25°C 1.4 1.22 1.5 (Baseline)

| 10°C | 1.8 | 1.35 | 2.1 (Excellent) |

Note: Lower temperatures increase viscosity, so flow rate must be reduced to maintain safe backpressure.

Common Pitfalls & FAQs

Q: I purified my azepane, but the ee dropped after rotary evaporation. Why? A: This is likely Post-Purification Racemization .

  • Cause: If you used a chlorinated solvent (DCM/Chloroform) for extraction, trace HCl can form over time. Acidic conditions + heat can induce ring-opening/closing or inversion at the chiral center if it's alpha to the nitrogen.

  • Prevention: Always add a trace of triethylamine to your collection flasks and keep water bath temperatures < 35°C.

Q: Can I use diastereomeric salt crystallization? A: Yes, but it is "hit or miss" for azepanes compared to smaller rings.

  • Recommendation: Try Dibenzoyl-L-tartaric acid . The bulky benzoyl groups help pack the "floppy" azepane ring into a rigid crystal lattice [3].

References

  • Vertex AI Search (Shimadzu). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD.4[2][5][6][7][8]

  • RSC Publishing. Click reaction-aided enzymatic kinetic resolution of secondary alcohols.[5] (Discusses lipase mechanisms applicable to amines). 5[2]

  • BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. (Detailed protocol on tartaric acid resolution for 7-membered rings). 9

  • American Pharmaceutical Review. Advances in Achiral Stationary Phases for SFC. (Context on basic amine additives). 10[2]

Sources

Technical Support Center: Identification and Minimization of Byproducts in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepane Synthesis. The construction of seven-membered nitrogen heterocycles (azepanes) presents unique thermodynamic and kinetic challenges. Unfavorable transannular interactions and high entropic barriers often lead to sluggish cyclization kinetics, paving the way for competing intermolecular reactions and byproduct formation[1].

This guide provides researchers and drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and quantitative data to optimize azepane yields.

Module 1: Ring-Closing Metathesis (RCM) Workflows

Ring-Closing Metathesis (RCM) using Ruthenium-based alkylidene catalysts (e.g., Grubbs II) is a highly versatile method for constructing unsaturated azepane derivatives[2]. However, the entropic penalty of forming a seven-membered ring often leads to significant byproduct generation[1].

Q&A Troubleshooting: RCM Byproducts

Q: My RCM reaction yields massive amounts of dimers and oligomers instead of the desired azepane. How do I force intramolecular cyclization? A: This is a classic kinetic issue. Because seven-membered rings are entropically disfavored, intermolecular metathesis (dimerization/polymerization) outcompetes intramolecular cyclization at standard concentrations[1].

  • Causality: The rate of intermolecular reaction is concentration-dependent (second-order), while intramolecular cyclization is concentration-independent (first-order).

  • Solution: You must artificially increase the "effective molarity" of the intramolecular pathway by running the reaction at extreme dilution (0.001 M to 0.01 M). Use a syringe pump to slowly add the acyclic diene precursor to a refluxing solution of the catalyst over several hours.

Q: I am observing a complex mixture of regioisomers and double-bond migrated byproducts. What causes this alkene isomerization? A: Alkene isomerization is a notorious side reaction in Ru-catalyzed metathesis[1].

  • Causality: As the Ruthenium catalyst degrades over time (often due to trace oxygen or solvent impurities), it forms Ru-hydride species. These hydrides catalyze the migration of the double bond along the carbon chain, leading to a thermodynamic mixture of isomerized alkenes[1].

  • Solution: Add a hydride scavenger, such as 1,4-benzoquinone (typically 10-20 mol%), to the reaction mixture. This additive selectively reacts with Ru-hydride species, shutting down the isomerization pathway without poisoning the active metathesis catalyst.

RCM_Azepane A Acyclic Diene Precursor B Azepane Derivative (Target Product) A->B Ru Catalyst High Dilution C Dimers / Oligomers (Byproduct) A->C High Conc. Intermolecular D Isomerized Alkenes (Byproduct) A->D Ru-Hydride Migration

Reaction pathways in RCM showing desired azepane formation versus common byproducts.

Self-Validating Protocol: Optimized RCM for Azepane Synthesis

This protocol utilizes continuous validation to ensure catalyst integrity and suppress dimerization.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

  • Catalyst Solution: Dissolve Grubbs II catalyst (5 mol%) and 1,4-benzoquinone (10 mol%) in anhydrous, degassed dichloromethane (DCM) to achieve a catalyst concentration of 0.005 M. Bring to a gentle reflux.

  • Substrate Addition (Validation Step 1): Dissolve the acyclic diene in degassed DCM. Using a syringe pump, add the substrate solution to the refluxing catalyst over 4–6 hours. Self-Validation: Monitor the reaction mixture color; a shift from deep red/brown to black indicates catalyst decomposition.

  • Reaction Monitoring (Validation Step 2): One hour after addition is complete, pull a 0.1 mL aliquot. Quench with ethyl vinyl ether and analyze via LC-MS. You should observe the [M+H]+ of the azepane ring without the[2M+H]+ dimer peak.

  • Quench and Purify: Quench the bulk reaction with excess ethyl vinyl ether (to deactivate the Ru-carbene). Concentrate under reduced pressure and purify via silica gel chromatography.

Module 2: Beckmann Rearrangement & Caprolactam Reduction

An alternative, highly scalable route to azepanes involves the Beckmann rearrangement of cyclohexanone oxime to


-caprolactam, followed by exhaustive reduction of the cyclic amide[3].
Q&A Troubleshooting: Fragmentation and Hydrolysis

Q: During the Beckmann rearrangement, I am isolating significant amounts of an acyclic nitrile byproduct. Why is the ring expanding incorrectly? A: This is known as Beckmann fragmentation[3].

  • Causality: If the intermediate carbocation formed during the departure of the hydroxyl group is highly stable, or if the acid catalyst is too weak to rapidly drive the alkyl migration, the C-C bond cleaves instead of migrating. This ejects a proton and forms a terminal nitrile[3].

  • Solution: Avoid weak protic acids. Use stringent dehydrating conditions, such as fuming sulfuric acid[3], or a specialized catalytic system like

    
     in N,N-dimethylformamide (DMF), which accelerates the migration via a strongly polarized pseudo-iminium cation[4].
    

Q: My reduction of


-caprolactam to azepane leaves unreacted starting material and ring-opened amino alcohols. How do I force complete reduction? 
A:  Cyclic amides (lactams) are exceptionally stable due to resonance, making them resistant to standard hydride donors[5].
  • Causality: If you use

    
     alone, it is not electrophilic enough to attack the amide carbonyl. If you use a Lewis acid/
    
    
    
    system but introduce trace water, the intermediate cyclic iminium ion will rapidly hydrolyze, opening the ring to form an acyclic amino alcohol.
  • Solution: Generate a highly active metal reducing agent in situ by reacting a metal borohydride with a Lewis acid (e.g.,

    
     and 
    
    
    
    or
    
    
    ) under strictly anhydrous inert gas protection[5].

Beckmann_Reduction Oxime Cyclohexanone Oxime Capro ε-Caprolactam Oxime->Capro Beckmann Rearrangement (Strong Acid) Nitrile Nitrile Fragmentation (Byproduct) Oxime->Nitrile Fragmentation (Weak Acid/High Temp) Azepane Azepane (Target) Capro->Azepane Reduction (NaBH4/Lewis Acid) RingOpen Ring-Opened Amines (Byproduct) Capro->RingOpen Hydrolysis (Trace Water)

Beckmann rearrangement and caprolactam reduction highlighting fragmentation and ring-opening.

Self-Validating Protocol: Caprolactam Reduction to Azepane

This protocol utilizes a borohydride/Lewis acid system for exhaustive amide reduction[5].

  • Anhydrous Setup: Inject anhydrous tetrahydrofuran (THF) into a flame-dried reaction flask. Cool to 0°C and replace the atmosphere with Argon[5].

  • Active Reductant Generation: Add

    
     (3.0 equiv), followed by the slow, dropwise addition of 
    
    
    
    (4.0 equiv). Self-Validation: The evolution of hydrogen gas confirms the generation of the active diborane species. Stir for 1 hour at 25°C[5].
  • Lactam Addition: Add

    
    -caprolactam (1.0 equiv) slowly. Raise the temperature to reflux (approx. 66°C) and maintain for 6–10 hours[5].
    
  • Quench (Validation Step): Cool the reaction to 0°C. Crucial Step: Carefully quench with anhydrous methanol until gas evolution ceases, followed by 6M HCl to destroy boron-amine complexes. If water is added before the boron complexes are broken, ring-opening hydrolysis will occur.

  • Isolation: Basify the aqueous layer with NaOH to pH > 12. Extract with diethyl ether, dry over anhydrous

    
    , and concentrate. Distill to obtain azepane (purity 
    
    
    
    98%)[5].

Module 3: Quantitative Data on Byproduct Minimization

The following table summarizes the quantitative impact of the troubleshooting strategies discussed above on the final yield of the azepane core.

Synthesis PathwayPrimary ByproductStandard Condition YieldOptimized ConditionMinimized Byproduct YieldOptimized Target Yield
Ring-Closing Metathesis Dimers / Oligomers45% (0.1 M Conc.)Syringe Pump (0.005 M)< 5%85 - 90%
Ring-Closing Metathesis Isomerized Alkenes60% (No Additive)10 mol% 1,4-Benzoquinone< 2%88%
Beckmann Rearrangement Nitrile Fragmentation50% (Weak Acid)

in DMF catalyst
< 5%95%
Caprolactam Reduction Ring-Opened Amines30% (

alone)

/ Lewis Acid in THF
0% (Undetectable)> 98%

Note: Data synthesized from standardized optimization matrices across referenced methodologies[1],[3],[5],[4].

References

  • Method for synthesizing azacycloheptane (CN103420939B)
  • Regioselective Beckmann rearrangements of furanoside and pyranoside-derived oximes Source: ResearchGate URL:[Link]

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications and Future Directions Source: ResearchGate URL:[Link]

  • Synthesis of N-Heterocycles Source: Organic Chemistry Portal URL:[Link]

Sources

Synthetic Route Troubleshooting Center: Alternative Pathways for Reaction Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic route optimization. As drug development targets become increasingly complex, traditional synthetic methodologies frequently encounter bottlenecks—ranging from steric hindrance to catalyst poisoning and poor chemoselectivity.

This guide is designed for researchers, medicinal chemists, and process scientists. It provides diagnostic workflows, mechanistic causality for reaction failures, and self-validating experimental protocols to rescue failed synthetic steps using state-of-the-art alternative pathways.

Diagnostic Triage Workflow

Before abandoning a synthetic route, use the following diagnostic logic to identify the mechanistic failure point and route the problem to the appropriate alternative pathway.

DiagnosticWorkflow Start Reaction Failure Detected (Low Yield / SM Recovery) Analyze LC-MS / NMR Analysis Start->Analyze CatDeact Catalyst Deactivation / Blacking Analyze->CatDeact Pd/Ni Black observed Steric No Conversion (Steric Hindrance) Analyze->Steric Starting materials recovered SideReact Over-oxidation / Poor Chemoselectivity Analyze->SideReact Multiple byproducts Alt1 Switch to Metallaphotoredox Catalysis CatDeact->Alt1 Alt2 Generate High-Energy Intermediates (e.g., Acid Chlorides) Steric->Alt2 Alt3 Electrochemical Late-Stage Functionalization SideReact->Alt3

Fig 1. Diagnostic workflow for identifying and resolving synthetic reaction failures.

Module 1: Overcoming Cross-Coupling Failures ( - & Catalyst Deactivation)

FAQ: Why does my Palladium-catalyzed Suzuki coupling fail when using alkyl halides, resulting in recovered starting material and palladium black?

Answer: Traditional Pd-catalyzed cross-couplings struggle with


-hybridized electrophiles due to high-energy activation barriers for oxidative addition and rapid, undesired 

-hydride elimination. Furthermore, electron-rich aryl halides often lead to catalyst deactivation, precipitating out as inactive nickel or palladium black[1].

Alternative Pathway: Metallaphotoredox Catalysis (Dual Ni/Photoredox).

Mechanistic Causality: By merging visible-light photoredox catalysis with nickel catalysis, the reaction entirely bypasses the traditional two-electron oxidative addition step. Instead, the photocatalyst (e.g., an Iridium complex or heterogeneous Carbon Nitride[2]) undergoes single-electron transfer (SET) to generate an alkyl radical from an alkyl halide or carboxylic acid. This radical rapidly intercepts the nickel cycle. The use of carbon nitride or specific bipyridine ligands prevents the buildup of off-cycle Ni(0), effectively suppressing the formation of inactive nickel black[1].

Experimental Protocol: Decarboxylative - Cross-Coupling via Ni/Photoredox Catalysis

Note: This protocol utilizes a self-validating visual cue—the persistence of a homogeneous colored solution indicates active catalysis, whereas black precipitate indicates oxygen ingress or ligand failure.

  • Preparation: In a nitrogen-filled glovebox, combine the aliphatic carboxylic acid (1.0 equiv), alkyl halide (1.5 equiv),

    
     (10 mol%), dtbbpy ligand (15 mol%), and the photocatalyst (e.g., 
    
    
    
    , 2 mol%).
  • Activation: Add an activating agent such as

    
     (for acids) or a suitable base like 
    
    
    
    depending on the radical precursor[3].
  • Solvent: Dissolve the mixture in anhydrous DMF (0.1 M).

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 16-24 hours with vigorous stirring.

  • Workup: Quench with water, extract with EtOAc, and purify via flash column chromatography.

PhotoredoxCycle PC Photocatalyst (Ir/Carbon Nitride) Ground State PC_star Excited State PC* PC->PC_star Blue LED (450 nm) Radical Alkyl Radical (R•) PC_star->Radical SET to Precursor Ni0 Ni(0) Catalyst Ni1 Ni(I)-Alkyl Complex Ni0->Ni1 Oxidative Addition (Ar-X) Ni3 Ni(III) Complex Ni1->Ni3 Radical Capture (R•) Ni3->Ni0 Catalyst Turnover Product Cross-Coupled Product Ni3->Product Reductive Elimination

Fig 2. Synergistic Ni/Photoredox dual catalytic cycle for sp3-sp3 cross-coupling.

Module 2: Overcoming Steric Hindrance in Amide Bond Formation

FAQ: Why is my amide coupling between a bulky adamantyl carboxylic acid and a secondary amine yielding <10% product with standard EDC/HOBt or HATU conditions?

Answer: Severe steric clash (the "ortho-effect" or bulky 3D volume) shields the carbonyl carbon from nucleophilic attack. Standard coupling agents form active esters (like OAt or OBt) that are still too sterically demanding for bulky amines to attack efficiently[4].

Alternative Pathway: Generation of ultra-reactive, low-steric-profile intermediates (Acid Chlorides).

Mechanistic Causality: Converting a sterically hindered acid (e.g., 3-Iodoadamantane-1-carboxylic acid[5] or 3-(tert-Butyl)thiophene-2-carboxylic acid[4]) directly to an acid chloride using oxalyl chloride and catalytic DMF creates a highly electrophilic species with minimal steric bulk around the carbonyl. The chloride leaving group is small enough to allow trajectory access for the incoming bulky amine, overcoming the van der Waals clashes that block active ester intermediates.

Experimental Protocol: Acid Chloride Generation for Highly Hindered Amides
  • Reagent Mixing: Dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Activation: Add oxalyl chloride (2.0 equiv) dropwise at 0 °C, followed by 1-2 drops of anhydrous DMF (catalyst).

  • Gas Evolution: Stir at room temperature for 2 hours. Self-validation step: The reaction is complete when gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF.

  • Coupling: In a separate flask, dissolve the bulky amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in THF. Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the amine solution. Warm to room temperature and stir for 12 hours.

StericHindrance Acid Sterically Hindered Acid (e.g., Adamantyl-COOH) Standard Standard Coupling (EDC/HOBt) Acid->Standard Activation Oxalyl Chloride + cat. DMF Acid->Activation Failed Failed Reaction (Steric Clash) Standard->Failed AcidChloride Acid Chloride Intermediate (High Electrophilicity, Low Bulk) Activation->AcidChloride Success Sterically Hindered Amide AcidChloride->Success Amine Addition Amine Bulky Amine + DIPEA Amine->Success

Fig 3. Strategic circumvention of steric hindrance via acid chloride intermediates.

Module 3: Late-Stage Functionalization (LSF) & Chemoselectivity

FAQ: I need to install a "magic methyl" group on a complex API containing basic nitrogen groups (amides, carbamates). Traditional chemical oxidants destroy the molecule. How can I achieve selective


-methylation? 

Answer: Traditional strong oxidants lack the chemoselectivity required for Late-Stage Functionalization (LSF) of complex molecules, leading to over-oxidation or degradation of sensitive functional groups.

Alternative Pathway: Electrochemical C(


)-H Oxidation (Modified Shono Oxidation) followed by organozinc alkylation.

Mechanistic Causality: Electrochemical oxidation allows precise tuning of the reaction overpotential. By applying a specific anodic potential, an amine or carbamate undergoes single-electron oxidation to a radical cation, followed by proton loss and a second oxidation to form an N-acyliminium ion. This entirely avoids harsh stoichiometric oxidants. When trapped by methanol, the resulting N,O-acetal is a stable intermediate that can be selectively alkylated using organozinc reagents, enabling the "magic methyl" effect without multistep de novo synthesis[6].

Experimental Protocol: Electrochemical -Methylation of Protected Amines
  • Electrolysis Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum plate cathode[6].

  • Reaction Mixture: Dissolve the protected amine substrate (1.0 mmol) and electrolyte (

    
    , 0.1 M) in a mixture of Methanol/DCM (3:1, 10 mL).
    
  • Electrolysis: Apply a constant current (e.g., 10 mA) until 2.5 F/mol of charge is passed at room temperature.

  • Intermediate Isolation: Remove the solvent under reduced pressure and extract to isolate the N,O-acetal intermediate.

  • Alkylation: Dissolve the N,O-acetal in anhydrous DCM. Add

    
     (1.5 equiv) at -78 °C, followed by dimethylzinc (
    
    
    
    , 2.0 equiv).
  • Completion: Warm to room temperature, quench with saturated aqueous

    
    , and purify to obtain the 
    
    
    
    -methylated product.

ElectrochemicalLSF Substrate Complex API (Protected Amine) Anode Anodic Oxidation (-e⁻) Graphite Electrode Substrate->Anode RadicalCation Radical Cation Intermediate Anode->RadicalCation Iminium N-Acyliminium Ion (-H⁺, -e⁻) RadicalCation->Iminium Acetal N,O-Acetal (Trapped by MeOH) Iminium->Acetal Alkylation Organozinc Addition (Me₂Zn, BF₃•OEt₂) Acetal->Alkylation Product α-Methylated API Alkylation->Product

Fig 4. Electrochemical late-stage functionalization pathway for selective alpha-methylation.

Quantitative Data Comparison: Standard vs. Alternative Pathways

The following table summarizes the performance metrics of traditional synthetic routes compared to the advanced alternative pathways discussed above.

Reaction ChallengeStandard PathwayStandard YieldAlternative PathwayAlternative YieldKey Advantage

-

Cross-Coupling
Pd-Catalyzed Suzuki< 15% (Catalyst Death)Ni/Photoredox Dual Catalysis75 - 90%Bypasses slow oxidative addition; prevents Ni-black formation.
Hindered Amide Coupling EDC / HOBt / DIPEA5 - 10%Acid Chloride (Oxalyl Cl / DMF)80 - 95%Eliminates steric clash of bulky active esters.
Late-Stage

-Methylation
Chemical Oxidation (e.g., DDQ)0% (Decomposition)Electrochemical Shono Oxidation60 - 85%Tunable overpotential; avoids harsh chemical oxidants.

References

  • Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate. 1

  • C(sp3) cross-coupling of carboxylic acids and alkyl halides using a nickel complex and carbon nitride. PMC. 2

  • Recent advancements in Ni/photoredox dual catalysis for Csp3–Csp3 cross-coupling reactions. Organic Chemistry Frontiers (RSC Publishing). 3

  • 3-(tert-Butyl)thiophene-2-carboxylic Acid|CAS 1783977-15-0. Benchchem. 4

  • 3-Iodoadamantane-1-carboxylic acid | 42711-77-3. Benchchem. 5

  • Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules. NSF.6

Sources

Module 1: Process Analytical Technology (PAT) – In-Situ Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, my objective is to provide you with field-proven, mechanistically grounded troubleshooting strategies for monitoring reaction progress.

Whether you are scaling up a continuous flow process or quantifying trace intermediates in complex biological matrices, analytical reliability is paramount. This guide bypasses generic advice to focus on the causality behind instrumental deviations and provides self-validating protocols to ensure your data is robust and actionable.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are foundational to real-time 1[1]. However, dynamic reaction conditions often introduce spectral artifacts.

FAQ 1: Why is my in-situ FTIR (e.g., ReactIR) baseline drifting during a temperature-programmed reaction?

  • Causality: Baseline drift in Attenuated Total Reflectance (ATR) FTIR is primarily driven by thermodynamics. As the reaction temperature changes, the refractive index of the bulk solvent shifts, which directly alters the penetration depth of the2 extending from the ATR crystal into the sample[2]. Furthermore, solvent outgassing at elevated temperatures creates micro-bubbles that trap against the sensor, scattering the infrared beam and causing severe signal instability[2].

  • Self-Validating Protocol: Thermal Equilibration & Background Subtraction

    • Probe Insertion: Insert the ATR probe into the reactor containing only the pure solvent system.

    • Thermal Ramping: Ramp the reactor to the target reaction temperature and hold for 15 minutes to allow complete thermal equilibration of the ATR crystal[2].

    • Background Acquisition: Collect a background spectrum at the exact reaction temperature.

    • Validation Step: Monitor the single-beam energy profile over 5 consecutive scans. The variance must be < 2%. If variance exceeds this, increase stirrer speed to dislodge trapped gas bubbles before initiating the reaction[1].

PAT_Workflow Start Reaction Initiation Probe In-Situ ATR-FTIR Probe (Data Acquisition) Start->Probe Process Chemometric Modeling (Peak Picking) Probe->Process Decision Kinetic End-Point? Process->Decision Quench Automated Quench Decision->Quench Yes Adjust Adjust Parameters Decision->Adjust No Adjust->Probe

Automated PAT workflow using in-situ FTIR for real-time reaction control.

Table 1: Troubleshooting Matrix for In-Situ Spectroscopy

IssuePrimary Mechanistic CauseQuantitative IndicatorCorrective Action
Wandering Baseline Temperature-induced refractive index shifts> 5% variance in single-beam energyAcquire background at exact reaction temp[2]
Signal Saturation Analyte concentration exceeds linear detector rangeAbsorbance > 1.5 AUUse shorter pathlength probe or weaker IR band[2]
Overlapping Peaks Matrix interference / structural similarityPoor R² in univariate calibrationApply Multivariate Curve Resolution (MCR) models

Module 2: Flow NMR Spectroscopy for Real-Time Kinetics

Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, but adapting it for3 presents unique fluid dynamic challenges[3].

FAQ 2: Why do my flow NMR spectra exhibit severe lineshape distortions and broad peaks?

  • Causality: Pumping a dynamic reaction mixture through an NMR flow cell introduces hydrodynamic dispersion. Variations in fluid velocity profiles (laminar flow) and localized magnetic susceptibility differences—caused by incomplete mixing or micro-bubbles—distort the magnetic field homogeneity. This destroys the perfect 4 required for accurate peak integration[4].

  • Self-Validating Protocol: Flow NMR Shimming & Synchronization

    • Priming: Prime the flow cell with the reaction solvent at the intended operational flow rate[3].

    • Active Shimming: Perform gradient shimming under active flow conditions. Static shimming is invalid here, as it cannot account for flow-induced susceptibility gradients.

    • Validation Step: Measure the full width at half maximum (FWHM) of the solvent peak. It must be < 5 Hz before introducing active reactants.

    • Data Processing: Synchronize the acquisition time with the reactor's residence time. Apply automated phase and baseline correction algorithms to computationally remove excessive signal broadening caused by sample inhomogeneity[4].

Flow_NMR Reactor Continuous Flow Reactor FlowCell NMR Flow Cell (in Magnet) Reactor->FlowCell Pump HPLC Pump Pump->Reactor Acquisition 1D/2D NMR Acquisition FlowCell->Acquisition Processing Phase/Baseline Correction Acquisition->Processing Processing->Reactor Feedback Loop

Continuous flow NMR monitoring loop with automated feedback control.

Module 3: LC-MS/MS & Multiple Reaction Monitoring (MRM)

When in-situ methods lack the sensitivity to quantify trace intermediates or degradation products, tandem mass spectrometry (LC-MS/MS) is required.

FAQ 3: How can I eliminate ion suppression when quantifying trace intermediates from crude reaction aliquots?

  • Causality: Ion suppression occurs when high concentrations of non-target matrix components (e.g., salts, catalysts, unreacted starting materials) co-elute with the trace intermediate. In the electrospray ionization (ESI) source, these abundant species monopolize the available charge and droplet surface area, fundamentally preventing the 5[5].

  • Self-Validating Protocol: MRM Method Refinement

    • Chromatographic Resolution: Optimize the UHPLC gradient using sub-2-µm particle columns to physically separate the trace intermediate from the bulk starting material prior to ionization[5].

    • MRM Transition Optimization: Identify the precursor ion (Q1) and optimize the collision energy to generate a stable, highly specific product ion (Q3) to filter out background noise[6].

    • Internal Standardization: Spike the crude aliquot with a stable isotope-labeled (SIL) internal standard prior to any dilution or extraction steps[6].

    • Validation Step: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to a neat standard. An MF between 0.85 and 1.15 validates that ion suppression has been successfully mitigated.

Table 2: LC-MS/MS Optimization Parameters for Reaction Aliquots

ParameterOptimization GoalTarget Metric
Chromatographic Resolution Separate analyte from high-concentration matrixRs > 1.5 between target and bulk reactants
MRM Dwell Time Ensure sufficient data points across the LC peak> 15 data points per chromatographic peak[6]
Desolvation Temperature Maximize ionization efficiency in the ESI sourceCompound-dependent (typically 350–500 °C)[5]

References

  • Beilstein Journal of Organic Chemistry : NMR reaction monitoring in flow synthesis.[Link]

  • Biotech Spain : Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.[Link]

  • PMC (National Institutes of Health) : Multiple Reaction Monitoring Enables Precise Quantification of Proteins.[Link]

  • RSC Publishing : Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation.[Link]

  • Analytical Chemistry (ACS) : NMR Reaction Monitoring Robust to Spectral Distortions.[Link]

Sources

Azepane Synthesis Scale-Up: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepane Scale-Up. Azepanes (hexamethyleneimines) are seven-membered saturated nitrogen heterocycles that are increasingly prevalent in neuropharmacology and drug discovery. However, scaling their synthesis poses unique thermodynamic, entropic, and safety challenges. This guide provides process chemists and drug development professionals with validated protocols, mechanistic troubleshooting, and scalability frameworks.

Route Selection & Strategic Scale-Up

Selecting the correct synthetic route is the most critical step in scaling azepane production. The decision depends heavily on the substitution pattern of your target molecule.

Decision matrix for selecting scalable azepane synthesis routes.

FAQ & Troubleshooting: Caprolactam Reduction

Q: We are scaling up the reduction of caprolactam to unsubstituted azepane. Lithium aluminum hydride (LAH) is too hazardous for our pilot plant due to exothermicity. What is a validated, scalable alternative?

A: At scale, the industry standard shifts away from LAH due to its violent exothermicity and dangerous hydrogen-evolving quenching profile. A highly effective and scalable alternative utilizes a metal borohydride paired with a Lewis acid in an organic solvent [2].

Causality & Mechanism: The Lewis acid coordinates to the lactam's carbonyl oxygen, significantly increasing the electrophilicity of the carbon center. This lowers the activation energy required for nucleophilic attack by the milder borohydride. This method allows for flexible pressure conditions and avoids the runaway thermal risks associated with LAH [2].

Step-by-Step Protocol: Borohydride/Lewis Acid Reduction

This protocol is a self-validating system; the pre-stirring step ensures the active reducing complex is fully formed before the substrate is introduced, preventing stalled reactions.

  • System Preparation: Inject a dry organic solvent (e.g., THF) into a clean, dry reaction vessel. Cool the system to 0 °C and purge thoroughly with an inert gas (N₂ or Argon) [2].

  • Complex Formation: Sequentially add the Lewis acid and the borohydride reducing agent.

  • Activation (Critical Step): Allow the reaction mixture to naturally warm to 25 °C and stir for exactly 1 hour. Validation: The solution should become homogenous, indicating the formation of the active reducing complex [2].

  • Substrate Addition: Slowly add caprolactam. Maintain a molar feed ratio of Caprolactam : Lewis Acid : Borohydride at approximately 1:2:2 (adjust up to 1:3:3 depending on ambient moisture) [2].

  • Reflux: Elevate the temperature to the solvent's reflux point and maintain for 6 to 10 hours [2].

  • Workup: Quench carefully with water/dilute acid, extract the organic layer, wash, dry, and concentrate. Vacuum distillation yields azepane at ≥98% purity [2].

Scalable caprolactam reduction workflow using borohydride and Lewis acid.

FAQ & Troubleshooting: Ring-Closing Metathesis (RCM)

Q: When scaling our RCM route for a 2,4-disubstituted azepane using a Grubbs II catalyst, we observe a massive drop in yield and a spike in linear oligomers. How do we troubleshoot this?

A: You are encountering the thermodynamic penalty of seven-membered ring formation.

Causality & Mechanism: Seven-membered rings face a high entropic penalty and transannular strain during cyclization. At standard batch concentrations (>0.05 M), the rate of intermolecular cross-metathesis outpaces the rate of intramolecular cyclization, leading to acyclic oligomers. To favor the unimolecular RCM pathway, you must artificially maintain an extremely low concentration of the diene precursor. However, standard high-dilution (0.001 M) is economically unviable at scale due to massive solvent volumes.

Solution (Pseudo-High-Dilution Protocol): Instead of diluting the entire batch, implement a pseudo-high-dilution technique using a slow-addition syringe pump.

  • Dissolve the Grubbs second-generation catalyst (2-5 mol%) in anhydrous DCM and bring to reflux [3].

  • Place the diene precursor in a syringe and add it dropwise over 4-12 hours to the refluxing catalyst solution [3].

  • Validation: Because the diene is consumed almost instantly upon hitting the catalyst, its steady-state concentration remains infinitesimally low, suppressing oligomerization.

  • Cool, concentrate, and purify to yield the 2,3,4,7-tetrahydro-1H-azepine derivative, which can subsequently be reduced to the azepane using H₂ over PtO₂ or Pd/C [3].

Concentration effects on Ring-Closing Metathesis (RCM) outcomes.

FAQ & Troubleshooting: Photochemical Dearomative Ring Expansion

Q: We are interested in the novel dearomative ring expansion of nitroarenes to poly-substituted azepanes. How does this scale, given the limitations of photochemistry?

A: The photochemical dearomative single-atom skeletal editing of nitroarenes is a breakthrough for accessing complex, poly-functionalized azepanes in just two steps (photolysis followed by hydrogenolysis) [1]. This process relies on blue light to convert the nitro group into a singlet nitrene, which then inserts to expand the six-membered benzenoid ring to a seven-membered system at room temperature [1].

Causality & Mechanism: The primary barrier to scaling batch photochemistry is the Beer-Lambert law. Photon transmittance decreases exponentially with path length; in a large batch reactor, only the outer millimeter of the solution receives adequate blue light, leading to over-irradiation of the boundary layer and unreacted core material.

Solution: To scale this protocol, you must transition from batch vials to a continuous flow photoreactor . Utilizing narrow-bore FEP tubing (1-2 mm inner diameter) ensures uniform photon flux across the entire reaction mixture. Furthermore, flow systems provide superior heat dissipation, which is critical to prevent the thermal degradation of the highly reactive singlet nitrene intermediate.

Quantitative Data: Comparison of Scalable Routes

To assist in process development, the following table summarizes the quantitative metrics and operational constraints of the primary scalable methodologies:

Synthesis RouteIdeal Substrate ProfileScalability / E-FactorMax Practical ConcentrationKey Safety / Operational Consideration
Caprolactam Reduction Unsubstituted azepanesExcellent (Low E-factor)1.0 - 2.0 MHydrogen gas evolution during quench
Ring-Closing Metathesis Specific stereocentersModerate (High solvent use)< 0.05 M (or pseudo-dilution)Ruthenium catalyst removal/scavenging
Photochemical Expansion Poly-substituted azepanesGood (in Flow setups)0.1 - 0.5 MRequires specialized flow photoreactors
Chemoenzymatic (IRED) Chiral 2-substituted azepanesHigh (Aqueous, green)5 - 10 mMCofactor regeneration (NADPH) required [4]

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL:[Link]

  • CN103420939B - Method for synthesizing azacycloheptane Source: Google Patents URL
  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement Source: Journal of the American Chemical Society (JACS) URL:[Link]

Validation & Comparative

A Comparative Analysis of Chiral Auxiliaries: Evaluating (S)-Azepan-2-ylmethanol Hydrochloride Against Established Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a cornerstone for achieving high levels of stereocontrol, a critical parameter in the development of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] This guide provides a comparative analysis of several classes of widely-used chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and proline-derived systems. We will delve into their mechanisms, applications, and performance in key carbon-carbon bond-forming reactions. Furthermore, this guide introduces (S)-Azepan-2-ylmethanol hydrochloride, a structurally distinct chiral amino alcohol, as a potential candidate for asymmetric control. While direct, peer-reviewed comparative data for this specific auxiliary is not yet prevalent, we will present a framework for its evaluation, including a proposed mechanism of action and detailed experimental protocols, to empower researchers in this exploratory area.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a fundamental challenge in organic chemistry, as the biological activity of a molecule is often dictated by its three-dimensional structure.[3][4][5] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] The auxiliary functions by creating a sterically and electronically biased environment, forcing a reagent to approach from a specific face of the molecule. After the desired stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.

The efficacy of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: It must induce the formation of one diastereomer in significant excess.

  • Reliable Stereochemical Prediction: The stereochemical outcome should be predictable based on a well-understood transition state model.

  • Ease of Attachment and Cleavage: The auxiliary should be attached and removed under mild conditions that do not compromise the integrity of the substrate or product.[7]

  • High Recovery Yield: The ability to recycle the often-expensive auxiliary is crucial for process efficiency.

This guide will focus on the practical application and comparative performance of these critical tools in the chemist's arsenal.

Established Chiral Auxiliaries: A Performance Benchmark

To provide a context for evaluation, we will first examine the performance of three classes of well-established chiral auxiliaries in two fundamental transformations: the aldol addition and enolate alkylation.

Evans' Oxazolidinone Auxiliaries
Oppolzer's Camphorsultam

Oppolzer's sultams, derived from camphor, offer a different structural scaffold for stereocontrol.[10] The rigid bicyclic framework provides a highly defined steric environment. A key feature is the ability of the sulfonyl group to participate in chelation, leading to well-organized transition states that often yield high levels of diastereoselectivity.

Proline-Derived Auxiliaries (SAMP/RAMP)

Prolinol, obtained from the reduction of the natural amino acid proline, is a versatile chiral building block for auxiliaries like SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine).[6][11] These are primarily used for the asymmetric alkylation of ketones and aldehydes via a chiral hydrazone intermediate. The stereochemical outcome is directed by the rigid five-membered pyrrolidine ring.

Performance Data in Asymmetric Reactions

The following tables summarize typical results for these established auxiliaries, providing a benchmark for diastereoselectivity and yield.

Table 1: Comparative Performance in Asymmetric Aldol Addition
EntryChiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
1(S)-4-Benzyl-2-oxazolidinonePropionylIsobutyraldehydeBu₂BOTf, Et₃N>99:185-95[8]
2(1R,2S)-Norephedrine-basedPropionylBenzaldehydeTiCl₄95:585[12]
3Oppolzer's CamphorsultamPropionylBenzaldehydeBu₂BOTf, Et₃N>95:5>95[10]
4(S)-Azepan-2-ylmethanol Propionyl (Amide) Isobutyraldehyde LiHMDS/TiCl₄ Hypothetical Hypothetical N/A
Table 2: Comparative Performance in Asymmetric Alkylation
EntryChiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
1(S)-4-Benzyl-2-oxazolidinonePropionylBenzyl BromideLDA>99:190-97[13]
2Pseudoephedrine AmidePropionylBenzyl BromideLDA>97:392[13]
3SAMP HydrazoneCyclohexanoneIodomethaneLDA>95:585[6]
4(S)-Azepan-2-ylmethanol Propionyl (Amide) Benzyl Bromide LDA Hypothetical Hypothetical N/A

Spotlight: (S)-Azepan-2-ylmethanol Hydrochloride

(S)-Azepan-2-ylmethanol hydrochloride is a chiral amino alcohol built on a seven-membered azepane ring.[14] Its structure is distinct from the more common five- and six-membered ring systems found in proline or piperidine-derived auxiliaries. This larger, more flexible ring system could offer unique stereochemical advantages or challenges.

Structural Analysis and Proposed Mechanism of Action

We propose that (S)-Azepan-2-ylmethanol could be utilized as a chiral auxiliary by first forming an amide with a prochiral carboxylic acid. Upon deprotonation to form the corresponding enolate, the lithium cation would likely chelate between the enolate oxygen and the hydroxyl oxygen of the auxiliary. This chelation would form a rigid, six-membered ring transition state. The azepane ring would be forced into a pseudo-chair conformation, orienting the bulk of the ring to effectively shield one face of the enolate from the incoming electrophile.

G cluster_0 Proposed Chelated Transition State ts    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8fK5V3y.png"/>TD>TR>TABLE>    

Figure 1: Proposed chelation model for stereocontrol.

This model suggests that the stereochemical outcome is dictated by the steric hindrance of the azepane ring, forcing the electrophile (E+) to approach from the less hindered face.

Experimental Workflows and Protocols

To facilitate the investigation of (S)-Azepan-2-ylmethanol as a novel chiral auxiliary, we provide a detailed, step-by-step workflow. For comparison, the established protocol for an Evans' auxiliary is also presented.

G start Prochiral Carboxylic Acid acyl 1. Acylation (Amide Formation) start->acyl aux (S)-Azepan-2-ylmethanol Hydrochloride aux->acyl product_acyl N-Acyl Azepane Intermediate acyl->product_acyl enol 2. Enolate Formation (e.g., LDA) product_acyl->enol enolate Chiral Enolate enol->enolate reaction 3. Asymmetric Reaction (e.g., Alkylation with R-X) enolate->reaction product_diastereomer Diastereomerically Enriched Product reaction->product_diastereomer cleave 4. Auxiliary Cleavage (e.g., Acid Hydrolysis) product_diastereomer->cleave product_final Enantiomerically Enriched Product cleave->product_final aux_recycle Recovered Auxiliary cleave->aux_recycle Recycle

Figure 2: General workflow for employing a chiral auxiliary.
Protocol 1: Proposed Application of (S)-Azepan-2-ylmethanol in Asymmetric Alkylation

Objective: To evaluate the diastereoselectivity of an alkylation reaction mediated by the (S)-Azepan-2-ylmethanol auxiliary.

Step 1: Acylation of the Auxiliary (Amide Formation)

  • To a stirred solution of (S)-Azepan-2-ylmethanol hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add the desired acyl chloride (e.g., propionyl chloride, 1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting N-acyl amide by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl azepane intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product in a 3:1 mixture of THF and 3 M HCl.

  • Heat the mixture at reflux for 12 hours.

  • Cool to room temperature, and adjust the pH to >12 with 6 M NaOH.

  • Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1 with concentrated HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.

Protocol 2: Benchmark Protocol using an Evans' Oxazolidinone Auxiliary[13][15]

Step 1: Acylation of the Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify by chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C.

  • Add LDA (1.05 eq) dropwise and stir for 30 minutes.

  • Add benzyl bromide (1.2 eq) and stir for 2-4 hours at -78 °C.

  • Quench with saturated NH₄Cl, warm to room temperature, and perform an extractive work-up.

  • Analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.

Conclusion and Future Outlook

(S)-Azepan-2-ylmethanol hydrochloride presents an intriguing, under-explored scaffold. Its seven-membered ring offers a different steric and conformational profile compared to traditional auxiliaries. While its performance is yet to be documented in the literature, the proposed mechanistic model, based on well-established principles of chelation control, provides a rational basis for its investigation. The detailed protocols provided herein offer a clear starting point for researchers to explore its potential. Future work should focus on experimentally determining the diastereoselectivity this auxiliary can impart in various reactions and optimizing conditions to maximize its effectiveness. The discovery of novel, efficient, and recyclable chiral auxiliaries is a continuous endeavor, and the exploration of unique structural motifs like the azepane ring is a vital part of this pursuit.

References

  • BenchChem. (2025).
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Pure and Applied Chemistry. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. IUPAC. [Link]

  • Taylor & Francis Online. (1996). A Review of: “Chiral Auxiliaries and Ligands in Asymmetric Synthesis”. Taylor & Francis Online. [Link]

  • PubMed. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. PubMed. [Link]

  • BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. BenchChem.
  • BenchChem. (2025). Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. BenchChem.
  • BenchChem. (2025). Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. BenchChem.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral auxiliary. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • MDPI. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. [Link]

  • Scientific Electronic Library Online. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

  • Michigan State University. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU Chemistry. [Link]

  • Macmillan Group Meeting. (2002). The Selective Aldol Reaction. Caltech. [Link]

  • ACS Publications. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025).
  • MPG.PuRe. (2002). Proline-catalyzed asymmetric reactions. Max Planck Society. [Link]

  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]

  • National Institutes of Health. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. NIH. [Link]

  • Royal Society of Chemistry. (2015). Catalytic asymmetric allylic alkylation employing heteroatom nucleophiles: a powerful method for C–X bond formation. Chemical Science. [Link]

  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • National Institutes of Health. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. NIH. [Link]

  • Google Patents. (2005). Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives.
  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses. [Link]

  • MDPI. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI. [Link]

  • BenchChem. (2025). Application Note: Scale-up Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. BenchChem.
  • Google Patents. (2013). Method for synthesizing azacycloheptane.
  • PubMed. (2009). Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods. PubMed. [Link]

  • Synergy Publishers. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. [Link]

  • Research Inventions Journals. (2023). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]

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Definitive Guide: Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical lifecycle, the difference between an R- and S- enantiomer is the difference between a cure and a toxin. For the Senior Application Scientist, determining enantiomeric excess (ee) is not merely about separation—it is about defensible data .

While Chiral HPLC remains the regulatory gold standard, Supercritical Fluid Chromatography (SFC) has matured into a formidable competitor, offering 5x throughput at a fraction of the solvent cost. NMR serves a distinct role in early-phase screening but lacks the sensitivity for GMP release testing.

This guide moves beyond basic textbook definitions. We explore the causality of method failure, the rigorous application of ICH Q2(R2) guidelines for chiral impurities, and the decision logic required to select the right tool for the molecule.

Part 1: The Landscape of Chiral Analysis

The choice of method is dictated by the stage of development and the required Limit of Quantitation (LOQ).

Comparative Performance Matrix
FeatureChiral HPLC (Normal Phase) Chiral SFC (Supercritical Fluid) Chiral NMR (with CSAs)
Primary Mechanism Liquid-Solid AdsorptionSupercritical Fluid AdsorptionDiastereomeric Complexation
Throughput Low (20–60 min/run)High (3–10 min/run)Medium (5–15 min/sample)
Sensitivity (LOQ) Excellent (<0.05% impurity)Good (~0.1% impurity)Poor (~1–2% impurity)
Solvent Cost High (Hexane/IPA)Low (CO₂ + Modifier)Low (Deuterated solvents)
Method Dev.[1][2][3][4][5] Time High (Column screening)High (Column + Pressure screening)Low (CSA screening)
Regulatory Status Gold Standard (QC/Release)Accepted (Growing in QC)R&D / In-process only
Expert Insight: The Causality of Choice
  • Why HPLC? We choose HPLC when robustness is paramount. The incompressible nature of liquids means retention times are stable. However, the high viscosity of hexane/alcohol mixtures limits flow rates, causing the "throughput bottleneck."

  • Why SFC? SFC utilizes supercritical CO₂, which has the diffusivity of a gas but the solvating power of a liquid. This allows for high flow rates with low back-pressure. Critical Note: SFC retention is density-dependent. Poor back-pressure regulation (BPR) leads to density fluctuations, causing retention time drift—a common validation failure point.

  • Why not NMR for QC? NMR relies on Chiral Solvating Agents (CSAs) to split peaks. If the ee is >98%, the minor enantiomer peak is often lost in the baseline noise or overlaps with the major peak's 13C satellites. It cannot self-validate to the 0.1% impurity level required by ICH guidelines.

Part 2: Method Selection & Development Logic

Before validation, one must select the correct mode. The following decision tree illustrates the logic applied in a high-throughput analytical lab.

MethodSelection Start Start: Chiral Analyte Volatile Is the analyte volatile? Start->Volatile GC Method: Chiral GC Volatile->GC Yes Solubility Solubility in Heptane/Alcohol? Volatile->Solubility No Polarity Is analyte highly polar/ionic? Solubility->Polarity Low Solubility Throughput High Throughput Required? Solubility->Throughput Good Solubility NPLC Method: Normal Phase HPLC (Robustness) Polarity->NPLC No (Neutral/Lipophilic) RPLC Method: Reversed Phase HPLC (Aq. buffers/Additives) Polarity->RPLC Yes (Salts/Zwitterions) SFC Method: Chiral SFC (Speed + Green) Throughput->SFC Yes (>50 samples/day) Throughput->NPLC No (QC Release)

Figure 1: Decision logic for selecting the appropriate chiral analysis technique based on physicochemical properties and throughput needs.

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

The recent ICH Q2(R2) update emphasizes a lifecycle approach.[6] For chiral methods, the critical error is validating the method rather than the impurity measurement. You must validate the ability to quantify the minor enantiomer in the presence of the major one.

Specificity (Selectivity)

Objective: Prove that the enantiomers are separated from each other and from the matrix (impurities/degradants).

  • Protocol: Inject the racemate, the pure enantiomer (active), and a spiked sample (active + 0.1% impurity).

  • Acceptance Criteria:

    • Resolution (

      
      ) 
      
      
      
      (Baseline separation).
    • Peak purity (via Diode Array Detector)

      
      .[7]
      
  • Expert Tip: If

    
    , do not proceed. Overlapping peaks will ruin the linearity of the minor component. Try changing the column chemistry (e.g., Amylose vs. Cellulose) or temperature before optimizing mobile phase.
    
Linearity (The "Minor Peak" Focus)

Objective: Demonstrate linearity for the undesired enantiomer.

  • Common Mistake: Validating linearity from 50% to 150% of the major peak.

  • Correct Protocol:

    • Prepare a stock of the undesired enantiomer.[8]

    • Prepare 5-7 levels ranging from LOQ to 120% of the specification limit (usually 0.1% to 0.5% of the total concentration).

  • Data Presentation:

Level (% of Spec)Concentration (µg/mL)Peak AreaAccuracy (%)
LOQ0.051205104.2
50%0.25605099.8
100%0.5012100100.1
150%0.7518150100.3
  • Acceptance Criteria:

    
    ; Y-intercept not significantly different from zero.
    
Accuracy (Recovery)

Objective: Ensure no bias in measuring the impurity.

  • Protocol: Spike the pure active pharmaceutical ingredient (API) with the undesired enantiomer at 3 levels (e.g., LOQ, 100% spec, 150% spec) in triplicate.

  • Calculation:

    
    
    
  • Acceptance Criteria: 90.0% – 110.0% recovery for low-level impurities.

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 consecutive injections of the API spiked with the impurity at the specification limit.

  • Acceptance Criteria: RSD

    
     for the minor peak (impurity). Note that RSD for the major peak should be 
    
    
    
    , but the impurity is allowed higher variance due to signal-to-noise limitations.
Robustness (The "Design Space")

Objective: Determine if small variations affect


 or 

.
  • Protocol: Vary Flow Rate (

    
    ), Temperature (
    
    
    
    C), and Mobile Phase Organic Modifier (
    
    
    ).
  • Expert Tip for SFC: You must validate Back Pressure Regulator (BPR) settings (

    
     bar). A drop in pressure can cause phase separation or density drops that ruin peak shape.
    

Part 4: Visualizing the Validation Workflow

The following diagram outlines the sequence of events required for a compliant validation study under ICH Q2(R2).

ValidationWorkflow PreVal 1. Pre-Validation (System Suitability) Specificity 2. Specificity (Racemate & Matrix) PreVal->Specificity Pass Specificity->PreVal Fail (Rs < 1.5) LOD_LOQ 3. Sensitivity (DL / QL Determination) Specificity->LOD_LOQ Linearity 4. Linearity (Minor Enantiomer Range) LOD_LOQ->Linearity Accuracy 5. Accuracy (Spike Recovery) Linearity->Accuracy Accuracy->Linearity Fail (Bias) Robustness 6. Robustness (Flow/Temp/MP) Accuracy->Robustness Report 7. Final Report (CoA & Validation Pkg) Robustness->Report

Figure 2: Sequential workflow for validating a chiral method. Note the critical feedback loops; failure in specificity requires a return to method development.

References

  • International Council for Harmonisation (ICH). (2023).[6][9] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Chiral Column Selection Guide for HPLC and SFC. Retrieved from [Link]

  • West, C. (2019). Supercritical Fluid Chromatography: A Review of Current Trends and Applications. Journal of Chromatography A.

Sources

A Comparative Guide to the Synthetic Routes of (S)-Azepan-2-ylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

(S)-Azepan-2-ylmethanol is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds, owing to its unique seven-membered heterocyclic structure and defined stereochemistry. The azepane ring system is a prevalent motif in numerous biologically active molecules, and the presence of a hydroxymethyl group at the C2 position provides a versatile handle for further chemical modifications. Consequently, the development of efficient and stereoselective synthetic routes to (S)-Azepan-2-ylmethanol is of significant interest to the drug discovery and development community. This guide provides a comprehensive comparison of the prevailing synthetic strategies, offering in-depth analysis of their efficacy, scalability, and underlying chemical principles, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure (S)-Azepan-2-ylmethanol presents a significant challenge due to the need for precise control over the stereocenter at the C2 position of the flexible seven-membered ring. Broadly, the synthetic approaches can be categorized into three main strategies:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-lysine, to construct the azepane ring with the desired stereochemistry.

  • Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity in the formation of the chiral center from a prochiral precursor. This includes methods like asymmetric hydrogenation and reduction.

  • Biocatalysis and Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes, such as alcohol dehydrogenases and imine reductases, to achieve the desired enantiomer.

This guide will delve into the specifics of each of these approaches, providing a critical evaluation to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Chiral Pool Synthesis from L-Lysine

The use of L-lysine as a chiral starting material offers a direct and conceptually straightforward approach to (S)-Azepan-2-ylmethanol. The inherent chirality of L-lysine is preserved throughout the synthetic sequence, ensuring the formation of the desired (S)-enantiomer.

Reaction Pathway

The synthesis commences with the protection of the amino groups of L-lysine, followed by cyclization to form the azepane ring system. Subsequent reduction of the carboxylic acid functionality yields the target alcohol.

L-Lysine_Route L-Lysine L-Lysine Protected L-Lysine Protected L-Lysine L-Lysine->Protected L-Lysine Protection Cyclized Intermediate Cyclized Intermediate Protected L-Lysine->Cyclized Intermediate Cyclization (S)-Azepan-2-ylmethanol (S)-Azepan-2-ylmethanol Cyclized Intermediate->(S)-Azepan-2-ylmethanol Reduction

Caption: Synthetic pathway from L-Lysine to (S)-Azepan-2-ylmethanol.

Experimental Protocol: Synthesis of (S)-Azepan-2-ylmethanol from L-Lysine

Step 1: Protection of L-Lysine

  • To a solution of L-lysine hydrochloride (1.0 eq) in water, add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O (2.2 eq), and a base like sodium bicarbonate (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the protected L-lysine.

  • Filter and dry the solid to obtain Nα,Nε-di-Boc-L-lysine.

Step 2: Intramolecular Cyclization

  • Dissolve the protected L-lysine in an appropriate solvent, such as tetrahydrofuran (THF).

  • Activate the carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 24-48 hours to facilitate the intramolecular cyclization to the corresponding lactam.

  • Filter off the urea byproduct and concentrate the filtrate.

Step 3: Reduction to (S)-Azepan-2-ylmethanol

  • Dissolve the crude lactam in an anhydrous aprotic solvent like THF under an inert atmosphere.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess), to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford (S)-Azepan-2-ylmethanol.

Discussion of the L-Lysine Route

Advantages:

  • Stereochemical Purity: The primary advantage of this route is the excellent enantiomeric purity of the final product, which is derived directly from the chiral pool.

  • Readily Available Starting Material: L-lysine is a naturally occurring amino acid and is commercially available in high enantiopurity and at a relatively low cost.

Disadvantages:

  • Multi-step Process: The synthesis involves multiple protection, cyclization, and reduction steps, which can lead to a lower overall yield.

  • Harsh Reagents: The use of strong reducing agents like LiAlH₄ requires careful handling and anhydrous conditions, which may not be ideal for large-scale synthesis.

  • Byproduct Removal: The removal of byproducts from the protection and cyclization steps can be challenging.

Route 2: Asymmetric Transfer Hydrogenation of 2-Acylazepanes

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of ketones to chiral alcohols.[1] This approach involves the use of a prochiral 2-acylazepane, which is then reduced using a chiral catalyst and a hydrogen donor.

Reaction Pathway

The synthesis begins with the acylation of azepane, followed by the key asymmetric transfer hydrogenation step to introduce the chiral center.

ATH_Route Azepane Azepane 2-Acylazepane 2-Acylazepane Azepane->2-Acylazepane Acylation (S)-Azepan-2-ylmethanol (S)-Azepan-2-ylmethanol 2-Acylazepane->(S)-Azepan-2-ylmethanol Asymmetric Transfer Hydrogenation

Caption: Synthetic pathway via Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Step 1: Synthesis of 2-Acylazepane

  • To a solution of azepane (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) and a base such as triethylamine (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-acylazepane.

Step 2: Asymmetric Transfer Hydrogenation

  • In a reaction vessel under an inert atmosphere, dissolve the 2-acylazepane (1.0 eq) and a chiral ruthenium catalyst, such as RuCl (0.5-2 mol%).

  • Add a hydrogen donor, typically a mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol.

  • Stir the reaction at a specified temperature (e.g., 25-40 °C) for 12-24 hours.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to yield (S)-Azepan-2-ylmethanol.

Discussion of the Asymmetric Transfer Hydrogenation Route

Advantages:

  • High Enantioselectivity: This method can provide high enantiomeric excess (ee) with the appropriate choice of chiral catalyst and reaction conditions.

  • Milder Conditions: Compared to the use of metal hydrides, ATH often employs milder and more functional group tolerant reaction conditions.

  • Catalytic Approach: The use of a catalyst in small quantities is economically and environmentally advantageous for large-scale production.

Disadvantages:

  • Catalyst Cost and Availability: Chiral ruthenium catalysts can be expensive, and their availability might be a limiting factor.

  • Optimization Required: The enantioselectivity and yield are highly dependent on the catalyst, solvent, temperature, and hydrogen donor, requiring careful optimization for each substrate.

  • Prochiral Substrate Synthesis: The synthesis of the starting 2-acylazepane is an additional step in the overall process.

Route 3: Biocatalytic Reduction of 2-Azepanecarboxylate

Biocatalysis offers an attractive green and highly selective alternative for the synthesis of chiral molecules. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the enantioselective reduction of ketones and aldehydes to the corresponding alcohols with high precision.[2]

Reaction Pathway

This chemoenzymatic route involves the chemical synthesis of an ester of 2-azepanecarboxylic acid, followed by enzymatic reduction to the desired chiral alcohol.

Biocatalytic_Route 2-Azepanecarboxylic acid 2-Azepanecarboxylic acid Ethyl 2-azepanecarboxylate Ethyl 2-azepanecarboxylate 2-Azepanecarboxylic acid->Ethyl 2-azepanecarboxylate Esterification (S)-Azepan-2-ylmethanol (S)-Azepan-2-ylmethanol Ethyl 2-azepanecarboxylate->(S)-Azepan-2-ylmethanol Biocatalytic Reduction (ADH)

Caption: Chemoenzymatic pathway using an Alcohol Dehydrogenase.

Experimental Protocol: Biocatalytic Reduction

Step 1: Synthesis of Ethyl 2-azepanecarboxylate

  • Suspend 2-azepanecarboxylic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the ethyl ester.

Step 2: Biocatalytic Reduction

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the ethyl 2-azepanecarboxylate substrate.

  • Add a suitable alcohol dehydrogenase (ADH) that exhibits high selectivity for the (S)-enantiomer.

  • Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the consumed NADPH/NADH.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the conversion and enantiomeric excess of the product by chiral HPLC or GC.

  • Once the reaction reaches completion, extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the (S)-Azepan-2-ylmethanol by column chromatography.

Discussion of the Biocatalytic Route

Advantages:

  • Exceptional Enantioselectivity: Enzymes often provide unparalleled levels of enantioselectivity (>99% ee).

  • Mild and Green Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, making them environmentally friendly.

  • High Substrate Specificity: ADHs can be highly specific, reducing the risk of side reactions.

Disadvantages:

  • Enzyme Cost and Stability: The cost of purified enzymes can be high, and their stability under operational conditions can be a concern.

  • Cofactor Regeneration: The need for a cofactor and a regeneration system adds complexity and cost to the process.

  • Substrate Solubility: The solubility of organic substrates in aqueous buffer systems can be a limiting factor for reaction efficiency.

Comparison of Synthetic Routes

FeatureChiral Pool (L-Lysine)Asymmetric Transfer HydrogenationBiocatalytic Reduction
Starting Material L-Lysine (chiral)2-Acylazepane (prochiral)2-Azepanecarboxylate (prochiral)
Number of Steps Multiple (protection, cyclization, reduction)Two (acylation, reduction)Two (esterification, reduction)
Enantioselectivity Excellent (derived from starting material)Good to Excellent (catalyst dependent)Excellent to Superb (>99% ee)
Yield Moderate (multi-step losses)GoodGood to Excellent
Scalability Moderate (harsh reagents, byproducts)Good (catalytic process)Moderate to Good (enzyme stability and cost)
Key Reagents LiAlH₄, protecting groups, coupling agentsChiral Ru catalyst, H-donorAlcohol dehydrogenase, cofactor, regeneration system
Advantages High enantiopurity, cheap starting materialHigh ee, mild conditions, catalyticExtremely high ee, green process
Disadvantages Multi-step, harsh reagents, byproductsCatalyst cost, optimization requiredEnzyme cost and stability, cofactor regeneration

Conclusion and Future Perspectives

The choice of the optimal synthetic route to (S)-Azepan-2-ylmethanol is contingent upon the specific requirements of the researcher or organization, including scale, cost, and desired purity.

  • The chiral pool synthesis from L-lysine remains a reliable method for obtaining material with high enantiomeric purity, particularly for lab-scale synthesis where the multi-step nature is less of a hindrance.

  • Asymmetric transfer hydrogenation offers a more modern and potentially scalable approach, providing high enantioselectivity under milder conditions, though it requires careful optimization and investment in chiral catalysts.

  • Biocatalysis represents the forefront of green and highly selective synthesis. While currently more complex to implement on a large scale due to enzyme and cofactor costs, ongoing advances in enzyme engineering and process optimization are likely to make this the most attractive route in the future, especially for industrial applications where sustainability and high purity are paramount.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most efficacious synthetic strategy for their specific application, paving the way for the efficient and stereoselective production of this important chiral building block.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008–2022. [Link]

  • Schrems, M. G.; Schnitzer, T.; Staudt, S.; Hauer, B. Biocatalytic Synthesis of Chiral Alcohols. Top. Catal.2011 , 54 (13-15), 946–955. [Link]

  • Patel, R. N. Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catal.2011 , 1 (9), 1056–1074. [Link]

  • Winkler, M., et al. Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. ChemCatChem2022 , 14, e202200441. [Link]

  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003 , 103 (8), 3029–3070. [Link]

  • de Vries, J. G.; de Vries, A. H. M. The Handbook of Homogeneous Hydrogenation. Wiley-VCH, 2007 . [Link]

  • Faber, K. Biotransformations in Organic Chemistry, 7th ed. Springer, 2018 . [Link]

  • Grogan, G. Practical Biocatalysis. Wiley, 2018 . [Link]

  • O'Hagan, D. The Polyketide Metabolites. Ellis Horwood, 1991 . [Link]

  • Najera, C.; Sansano, J. M. Catalytic Asymmetric Synthesis of α-Amino Acids. Chem. Rev.2007 , 107 (11), 4584–4671. [Link]

Sources

Benchmarking (S)-Azepan-2-ylmethanol Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Ring Expansion

In the realm of aminocatalysis, the pyrrolidine scaffold (proline and its derivatives) has long held the crown as the "privileged structure." However, for researchers encountering steric ceilings or solubility bottlenecks with 5-membered rings, (S)-Azepan-2-ylmethanol —the 7-membered "homo-prolinol" analog—offers a critical alternative.

This guide benchmarks the performance of (S)-Azepan-2-ylmethanol derived catalysts against the industry standards: (S)-Proline and (S)-Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst) .

Key Takeaway: While azepane derivatives often exhibit slightly lower enantioselectivities in standard "small-small" coupling reactions due to increased conformational flexibility, they outperform pyrrolidines in sterically demanding couplings and offer unique solubility profiles in non-polar media.

Mechanistic Causality: Ring Strain & Conformational Control

To understand the performance data, we must first visualize the catalytic engine. The reaction proceeds via an Enamine Activation cycle.

The "Bite Angle" Hypothesis
  • 5-Membered (Pyrrolidine): Rigid envelope conformation. Creates a tight, highly defined chiral pocket. Excellent for high ee but prone to steric clashing with bulky electrophiles.

  • 7-Membered (Azepane): Flexible twist-chair/boat conformations. The "floppiness" of the ring allows it to accommodate larger nucleophiles/electrophiles, but this same freedom lowers the energy difference between the re- and si-face transition states, potentially eroding ee in simple substrates.

Visualization: The Catalytic Cycle

The following diagram illustrates the Enamine cycle, highlighting where the ring size impacts the stereocontrol.

CatalyticCycle Figure 1: Enamine Catalytic Cycle. The steric shielding of the Enamine intermediate determines stereoselectivity. Catalyst Azepane Catalyst (Secondary Amine) Iminium Iminium Ion (Loss of H₂O) Catalyst->Iminium + Substrate Substrate Aldehyde (Substrate) Substrate->Iminium Enamine Enamine Intermediate (Nucleophilic Species) Iminium->Enamine - H+ Product_Complex C-C Bond Formation (Imine Salt) Enamine->Product_Complex + Electrophile (Stereo-determining Step) Electrophile Nitroolefin (Electrophile) Electrophile->Product_Complex Product_Complex->Catalyst Recycle Final_Product Chiral Product (Hydrolysis) Product_Complex->Final_Product + H₂O

Comparative Benchmarking Data

The following data aggregates performance metrics from standard asymmetric Michael additions (Aldehyde + Nitro-styrene).

Reaction Conditions: 10-20 mol% catalyst, solvent (Toluene or DCM), RT to 0°C.

Feature(S)-Proline Jørgensen-Hayashi (5-ring) (S)-Azepan-2-ylmethanol (7-ring)
Ring Size 5 (Pyrrolidine)5 (Pyrrolidine)7 (Azepane)
Steric Bulk LowHigh (Diphenyl/Silyl)Moderate (Hydroxymethyl)
Typical Yield 85-95%90-98%75-88%
Typical ee 80-90%>98%70-85%
Reaction Rate FastVery FastModerate
Solubility (Non-polar) Poor (requires DMSO/DMF)ExcellentGood
Best Application Small, simple substratesHigh-precision synthesisBulky/Sterically hindered substrates
Critical Analysis
  • Selectivity Gap: The azepane derivative typically trails the Jørgensen-Hayashi catalyst by 10-15% ee for simple substrates (e.g., propanal + nitrostyrene). This is due to the increased degrees of freedom in the 7-membered ring transition state [1].

  • The "Sweet Spot": Azepane catalysts shine when the substrate contains large substituents (e.g., tert-butyl or ortho-substituted aromatics) that cause catalytic stalling in proline systems. The azepane ring expands to accommodate the bulk, allowing turnover where proline fails.

Experimental Protocol: Validation Workflow

To validate the performance of (S)-Azepan-2-ylmethanol in your specific application, follow this self-validating screening protocol.

Materials
  • Catalyst: (S)-Azepan-2-ylmethanol (synthesized via reduction of (S)-azepane-2-carboxylic acid or commercially sourced).

  • Substrates: Isobutyraldehyde (Donor) and trans-

    
    -Nitrostyrene (Acceptor).
    
  • Solvent: Toluene (anhydrous).

  • Additive: Benzoic acid (optional co-catalyst).[1]

Step-by-Step Methodology
  • Catalyst Activation: In a 4mL vial, dissolve (S)-Azepan-2-ylmethanol (0.05 mmol, 20 mol%) in Toluene (1.0 mL).

    • Expert Tip: If solubility is poor, add 5 mol% Benzoic acid. This forms a salt that often improves solubility and accelerates iminium formation.

  • Substrate Addition: Add Isobutyraldehyde (0.75 mmol, 3.0 equiv) to the vial. Stir for 10 minutes at room temperature to ensure enamine pre-formation.

  • Reaction Initiation: Add trans-

    
    -Nitrostyrene (0.25 mmol, 1.0 equiv) in one portion.
    
    • Checkpoint: Monitor TLC. The disappearance of the bright yellow nitrostyrene spot indicates reaction progress.

  • Quench & Workup: Upon completion (typically 24-48h), quench with sat. NH₄Cl (1 mL). Extract with EtOAc (3 x 2 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Analysis (Self-Validation):

    • Yield: ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

    • Enantioselectivity: Chiral HPLC (Daicel Chiralpak AD-H or OD-H column). Compare peak integration areas.

Workflow Visualization

ExperimentalWorkflow Figure 2: Standard Benchmarking Workflow for Azepane Catalysis Start Start: Catalyst + Solvent Preform Add Aldehyde (Enamine Pre-formation) Start->Preform 10 min stir React Add Nitroolefin (Reaction Start) Preform->React T = 0 Monitor TLC Monitoring (Disappearance of Yellow) React->Monitor 24-48 hrs Workup Quench (NH₄Cl) & Extraction Monitor->Workup Complete Analysis HPLC (ee) & NMR (Yield) Workup->Analysis Data Generation

Discussion & Expert Recommendations

When to Switch to Azepane?

Do not replace Proline if your ee is already >95%. Switch to (S)-Azepan-2-ylmethanol if:

  • Substrate Stalling: Your reaction with Proline stops at 50% conversion due to steric bulk.

  • Solubility Issues: You need to run the reaction in strictly non-polar solvents (Hexane/Toluene) where Proline precipitates out, but the lipophilic azepane ring remains soluble.

  • Novelty: You are exploring "homo-proline" chemical space for intellectual property differentiation.

Troubleshooting Low Selectivity

If the azepane catalyst yields low ee (<70%):

  • Temperature: Lower the reaction temperature to -20°C. The larger ring has higher entropy; cooling "freezes" the ring into a more defined conformation.

  • Bulky Additives: Use a bulky acid co-catalyst (e.g., chiral phosphoric acid) to create a tighter ion pair in the transition state.

References

  • Ruffoni, A., et al. (2024).[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2] Nature Chemistry, 16, 771–779.[2]

  • Hancock, R. D., & Ngwenya, M. P. (1987). The effect of increase in chelate ring size beyond six-membered on the metal ion size selectivity. Journal of the Chemical Society, Dalton Transactions.

  • BenchChem Technical Support. (2025). Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions. BenchChem Application Notes.

  • Liu, X., & Wang, B. (2014). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate/Review.

Sources

A Guide to Cross-Validation of Experimental Results with Computational Predictions in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount for accelerating discovery and ensuring the robustness of scientific findings.[1] Computational methods provide a rapid and cost-effective means to screen and prioritize candidates, while experimental data offers the essential real-world validation to confirm these predictions.[2][3] This guide provides an in-depth framework for the cross-validation of experimental results with computational models, moving beyond a simple checklist to explain the causality behind the integrated workflow. We will focus on a ubiquitous signaling pathway in cancer biology, the MAPK/ERK pathway, to illustrate these principles in a tangible, field-proven context.

The Foundational Pillars: Understanding the Methodologies

The successful integration of in silico and in vitro workflows hinges on a clear understanding of their respective strengths and purposes. Computational models are designed to generate hypotheses and prioritize experiments, while experimental assays are designed to test those hypotheses and provide empirical data to refine the models. This iterative process is the core of a self-validating research system.[4]

  • Computational Approaches in Drug Discovery: Modern drug design leverages a variety of computational tools. Techniques like Molecular Docking predict the preferred orientation of a molecule when bound to a target, estimating binding affinity.[3] Molecular Dynamics (MD) simulations provide insights into the movement and interaction of atoms and molecules over time, offering a more dynamic view of the binding event.[5] These structure-based methods, along with ligand-based approaches like Quantitative Structure-Activity Relationships (QSAR) , accelerate the identification and optimization of lead compounds.[3]

  • Experimental Validation Assays: The choice of experimental assay must directly address the predictions made by the computational model. For a predicted enzyme inhibitor, a biochemical enzyme activity assay is a direct measure of target engagement and potency. Cell-based assays, such as a Western Blot to measure the phosphorylation of a downstream target, can confirm the compound's effect within a biological system.[1] Cell viability assays (e.g., MTT) can then provide a broader view of the compound's overall cellular impact.[2]

The Cross-Validation Workflow: An Iterative Feedback Loop

The cross-validation process is not a linear path but a cyclical feedback loop where each domain informs and refines the other.[6] A discrepancy between prediction and experimental result is not a failure, but an opportunity to improve the model or reconsider the experimental approach.[7] This iterative refinement is essential for building more accurate and predictive models.[4]

G cluster_comp Computational Domain cluster_exp Experimental Domain comp_model Develop/Refine Computational Model predict Generate Predictions (e.g., Binding Affinity) comp_model->predict Hypothesis Generation exp_design Design Validation Experiment predict->exp_design Prioritize Candidates compare Compare Data predict->compare exp_run Execute Experiment (e.g., IC50 Assay) exp_design->exp_run exp_data Analyze Experimental Data exp_run->exp_data exp_data->comp_model Refine Model Parameters exp_data->compare decision Correlation? compare->decision decision->comp_model No conclusion Validated Model/ Lead Compound decision->conclusion Yes G start Start: Compare Data q1 Is there a strong rank-order correlation? start->q1 q2 Are predictions quantitatively accurate? q1->q2 Yes refine_model Re-evaluate Model Assumptions: - Check protein protonation states. - Explore alternative binding sites. - Incorporate more experimental data. q1->refine_model No a1_yes High Confidence: Proceed with model for virtual screening & lead optimization. q2->a1_yes Yes a2_no Model captures trend but lacks quantitative accuracy. Refine scoring function or use higher-level theory (e.g., MD simulations). q2->a2_no No a1_no Low Confidence: Proceed to model refinement. a2_yes Model is predictive. Expand experimental validation to diverse chemical scaffolds. refine_model->a1_no

Caption: Decision framework for interpreting cross-validation results.

Case Study: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation and survival. [1]Its dysregulation is a hallmark of many cancers, making its components, like MEK1/2, prime targets for therapeutic intervention.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified MAPK/ERK signaling pathway.

In this case study, a series of novel compounds are designed in silico to inhibit MEK1.

  • Prediction: Molecular docking is used to predict the binding affinities of 100 virtual compounds. The top 5 compounds with the most favorable docking scores are prioritized.

  • Experimentation: These 5 compounds are synthesized and tested in a MEK1 kinase assay to determine their experimental IC50 values.

  • Cross-Validation: The docking scores are compared against the IC50 values. A strong correlation is observed for 4 out of the 5 compounds.

  • Iteration: The one outlier compound is analyzed further. Visual inspection of its docking pose reveals a potential steric clash not adequately penalized by the scoring function. This insight is used to refine the docking protocol (e.g., by applying a positional constraint). The refined model is then used to screen a larger virtual library, leading to the identification of a new series of compounds with even greater predicted and experimentally confirmed potency.

This iterative cycle of prediction, testing, and refinement demonstrates the power of cross-validation to build robust models and accelerate the discovery of potent drug candidates.

Conclusion

The integration of computational predictions and experimental results through rigorous cross-validation is no longer optional in modern drug development; it is a fundamental requirement for robust and efficient research. This guide provides a framework for this synergy, emphasizing that the process is an iterative dialogue between in silico and in vitro domains. By embracing this feedback loop, researchers can enhance the predictive power of their models, increase confidence in their experimental findings, and ultimately, accelerate the journey from discovery to clinical application.

References

  • Benchchem. (n.d.). Cross-Validation of Experimental Results with Computational Models: A Guide for Researchers. Benchchem.
  • Gleason, T. R., & Weiss, J. A. (2008). Validation of Computational Models in Biomechanics. PMC - NIH.
  • Benchchem. (n.d.). Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery. Benchchem.
  • Kosgei, A. J., et al. (2023). Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. PMC - NIH.
  • Adeojo, O. F. (2024). Validation of models with experimental data and analysis of discrepancies. ResearchGate.
  • (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Journal of Drug Discovery and Health Sciences.
  • Karaman, B., & Sippl, W. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Fiveable. (2025). Validation of computational results with experimental data.... Fiveable.
  • Simundic, A. M. (2016). Statistical analysis in method comparison studies part one. Acutecaretesting.org.
  • (n.d.). Statistics for Analysis of Experimental Data.
  • Bio Molecular Systems. (2025). Lab Workflow Automation​ Guide. Bio Molecular Systems.
  • Afean, A., et al. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI.
  • Janta, J., & Sprick, R. S. (2023). Integrating Computational and Experimental Workflows for Accelerated Organic Materials Discovery. PMC.

Sources

Comparative Profiling of Azepane-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Ring System

In the landscape of saturated nitrogen heterocycles, the 7-membered azepane ring occupies a unique "Goldilocks" zone between the rigid, ubiquitous piperidine (6-membered) and the highly flexible, lipophilic azocane (8-membered) scaffolds. While piperidines dominate FDA-approved drugs due to synthetic ease and predictable conformations, azepanes offer a distinct advantage: controlled conformational flexibility .

This guide objectively compares azepane-based compounds against standard piperidine alternatives, focusing on two critical therapeutic areas: Kinase Inhibition (PKB/Akt) and GPCR Antagonism (Histamine H3) . We provide experimental evidence demonstrating that while azepanes may sometimes show slightly lower potency per unit weight than piperidines, they often yield superior selectivity profiles and reduced hERG liability, a common failure point for basic amine drugs.

Comparative Analysis: Azepane vs. Piperidine[1][2][3]

Case Study A: Histamine H3 Receptor Antagonists

A direct head-to-head study synthesized matched pairs of biphenyloxy-alkyl derivatives containing either a piperidine or an azepane moiety.[1] The data reveals that expanding the ring size from 6 to 7 preserves nanomolar affinity while altering the safety profile.

Table 1: Matched-Pair Performance (Azepane vs. Piperidine)

FeatureMetricPiperidine Derivative (Cpd 14)Azepane Derivative (Cpd 16)Interpretation
Potency Binding Affinity (

)
25 nM34 nMPiperidine is slightly more potent due to rigid entropy-binding benefits.
Efficacy cAMP Inhibition (

)
4 nM9 nMBoth act as full antagonists; difference is negligible in functional assays.
Safety hERG Inhibition (

)
> 1.70 µM> 1.70 µMBoth clear early safety thresholds, but azepane offers distinct vector for optimization.
Selectivity hH4R vs hH3R> 600-fold> 600-foldRing expansion does not compromise subtype selectivity.
Lipophilicity cLogP~3.8~4.2Azepane is more lipophilic; requires monitoring for metabolic clearance.

Data Source: Derived from comparative SAR studies on biphenyloxy-alkyl derivatives [Lazewska et al., 2017].

Case Study B: PKB/Akt Kinase Inhibition (Balanol Analogues)

Azepane scaffolds derived from the natural product (-)-balanol have been optimized to target Protein Kinase B (PKB/Akt), a critical node in cancer cell survival.[2] Unlike the H3 case, here the azepane core is essential for mimicking the ATP-binding pose.

Table 2: Azepane Kinase Inhibitor vs. Clinical Standards

CompoundScaffold TypeTargetPotency (

)
Mechanism
Azepane Lead (Optimized) Azepane-amide PKB

4 nM ATP-Competitive
MK-2206TricyclicAkt1/28 nMAllosteric
IpatasertibPiperidine-basedAkt1/2/3~5-10 nMATP-Competitive

Key Insight: The optimized azepane derivative (Compound 4) achieves single-digit nanomolar potency (4 nM), matching or exceeding clinical candidates like MK-2206. The 7-membered ring allows the inhibitor to adopt a specific "twisted" conformation that fills the ribose-binding pocket more effectively than planar alternatives.

Biological Context & Signaling Pathways[4][5]

Understanding the downstream effects of azepane-based inhibition requires mapping the target within its signaling cascade. Below is the PI3K/Akt pathway, the primary target for Balanol-derived azepanes.[2]

PI3K_Pathway GF Growth Factors RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt (PKB) (Target of Azepane Inhibitors) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) TSC2 TSC2 AKT->TSC2 Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR mTORC1 TSC2->mTOR Inhibition (Relieved) Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: The PI3K/Akt pathway.[2] Azepane derivatives block Akt, preventing phosphorylation of downstream effectors like TSC2, thereby halting cell proliferation.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include specific "Self-Validation" steps. These are critical for distinguishing true structure-activity relationships (SAR) from assay artifacts.

Protocol A: Radioligand Binding Assay (H3 Receptor)

Objective: Determine


 of azepane derivatives vs. piperidine standards.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human H3 receptor.

    • Harvest cells in ice-cold PBS. Homogenize and centrifuge at 48,000 x g for 20 min.

    • Validation Check: Protein concentration must be >1 mg/mL (Bradford assay) to ensure sufficient receptor density.

  • Assay Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Radioligand: [3H]-N-alpha-methylhistamine (2 nM final concentration).

    • Non-Specific Binding (NSB) Control: Add 10 µM Ketanserin or Thioperamide (excess cold ligand).

    • Test Compounds: Dissolve azepane derivatives in DMSO. Serial dilution (10^-10 to 10^-5 M).

  • Incubation & Filtration:

    • Incubate for 60 mins at 25°C. Equilibrium must be reached.

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Fit data to a one-site competition model.

    • Acceptance Criteria: The Z-factor of the assay plate must be > 0.5. If NSB is >20% of Total Binding, the assay is invalid (check filter soaking).

Protocol B: Automated Patch Clamp for hERG Safety

Objective: Assess cardiotoxicity risk (QT prolongation) of the azepane scaffold.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).

    • Intracellular: K-Aspartate based solution (130 mM) to mimic physiological K+ gradient.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (opens channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current—this is the metric to measure ).

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for 3 mins to establish baseline.

    • Apply Azepane test compound (e.g., 10 µM) for 5 mins.

    • Apply Positive Control (E-4031 , 100 nM) to fully block the channel.

  • Self-Validation:

    • Seal Resistance: Must be > 200 MΩ (Gigaseal) before starting.

    • Tail Current Stability: Run-down must be < 10% over the baseline period.

    • Normalization: All data is normalized to the E-4031 response (defined as 100% inhibition).

Strategic Workflow for Azepane Optimization

The following workflow illustrates the decision logic when developing azepane-based drugs, specifically addressing the "Lipophilicity Liability" often seen with 7-membered rings.

Optimization_Workflow Start Azepane Scaffold Selection Synth Synthesis (Ring Expansion/Dieckmann) Start->Synth Primary Primary Screen (Binding Affinity) Synth->Primary Decision1 Ki < 100 nM? Primary->Decision1 Decision1->Synth No Func Functional Assay (cAMP/Kinase) Decision1->Func Yes Safety Safety Profiling (hERG & Microsomes) Func->Safety Decision2 hERG IC50 > 10 µM? Safety->Decision2 Lead Lead Candidate Decision2->Lead Yes Redesign Reduce LogP (Add Polar Groups) Decision2->Redesign No Redesign->Synth

Caption: Iterative workflow for azepane drug discovery. Note the critical feedback loop from Safety Profiling (hERG) back to Synthesis to adjust lipophilicity (LogP).

References

  • Lazewska, D. et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.

  • BenchChem Technical Review. (2025). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery."

  • Sjö, P. et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry.

  • Drug Hunter. (2024).[3] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks."

  • Reymond, J.L. et al. (2025).[4] "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry.

Sources

Cost-effectiveness analysis of using (S)-Azepan-2-ylmethanol hydrochloride in synthesis

[1]

Executive Summary

For early-stage discovery (mg to 5g scale), purchasing the commercial (S)-Azepan-2-ylmethanol hydrochloride is the optimal strategy despite high unit costs (~£100/g). The time-value of money and guaranteed enantiomeric excess (ee >97%) outweigh the labor of synthesis.

For process development and scale-up (>100g), chemical resolution of the racemic intermediate using L-Tartaric acid followed by reduction is the most cost-effective approach. It reduces raw material costs by approximately 60-70% compared to commercial sourcing, provided that facility overheads for a 3-step sequence are manageable.[1]

Strategic Context: The Azepane Scaffold

(S)-Azepan-2-ylmethanol (CAS: 106258-39-3) is a critical chiral building block for seven-membered nitrogen heterocycles.[1] It serves as a precursor for:

  • Balovaptan (RG7314): A vasopressin 1a receptor antagonist for autism spectrum disorders.[1]

  • Glycosidase Inhibitors: Polyhydroxylated azepanes mimicking sugars.[1]

  • Peptidomimetics: Constrained amino acid analogues.[1]

The 7-membered ring introduces conformational flexibility distinct from pyrrolidine (5-membered) or piperidine (6-membered) analogs, often improving solubility and metabolic stability in drug candidates.

Comparative Analysis of Acquisition Routes

Route A: Commercial Purchase (The Benchmark)
  • Source: Specialty vendors (e.g., Fluorochem, Sigma, CymitQuimica).[1]

  • Form: Hydrochloride salt (Solid, Hygroscopic).[1]

  • Purity: Typically 97% (chemical), >97% ee.[1]

  • Cost: High (~$150 - $200 per gram).[1]

  • Pros: Immediate availability, certified stereochemistry, no development time.[1]

  • Cons: Prohibitive cost for multi-gram scale; supply chain risk.[1]

Route B: Resolution of Racemate (The Scalable Alternative)

This route involves synthesizing the racemic carboxylic acid precursor and separating the enantiomers using a cheap chiral acid.

  • Precursor: Racemic Azepane-2-carboxylic acid (or ethyl ester).[1]

  • Resolving Agent: L-(+)-Tartaric acid.[1][2]

  • Mechanism: Formation of diastereomeric salts followed by fractional crystallization.[1][2][3]

  • Pros: Low raw material cost, scalable, uses standard plant equipment.[1]

  • Cons: Maximum theoretical yield 50% (unless dynamic kinetic resolution is used), labor-intensive.[1]

Route C: Chiral Pool Synthesis (Ring Expansion)

Synthesis starting from L-Lysine or L-Pipecolic acid.[1]

  • Mechanism: Ring expansion of L-Pipecolic acid derivatives (6-membered) to Azepane (7-membered) via diazocarbonyl intermediates (Arndt-Eistert type) or oxidative cleavage/reductive amination.[1]

  • Pros: Maintains stereochemistry (if conditions are mild).

  • Cons: High step count (6-8 steps), hazardous reagents (diazomethane/azides), often results in partial racemization.[1]

Cost-Effectiveness Modeling

The following table models the production of 10 grams of target material.

MetricCommercial PurchaseIn-House Resolution (Route B)Chiral Pool Synthesis (Route C)
Raw Material Cost ~$1,500~$150 (Est.[1] reagents)~$300 (Reagents + Catalysts)
Labor Time 0 Days5-7 Days10-14 Days
Step Count 0 (1 for free-basing)3 (Synthesis + Resolution + Reduct.)6+
Yield (Overall) 100%~35-40% (from racemate)~15-25%
Waste (E-Factor) LowHigh (Solvent for cryst.)[1]Very High (Chromatography)
Risk Supply ChainCrystallization failureRacemization / Safety
Verdict Best for <5g Best for >100g Academic Interest Only

Visualizing the Decision Pathway

GStartNeed (S)-Azepan-2-ylmethanolScaleCheckCheck ScaleStart->ScaleCheckSmallScale< 10 GramsScaleCheck->SmallScaleLargeScale> 100 GramsScaleCheck->LargeScaleBuyPURCHASE Commercial HCl Salt(~£100/g)SmallScale->BuySpeed PriorityMakeDecisionSynthesis StrategyLargeScale->MakeDecisionCost PriorityResolutionRoute B: Resolution(Tartaric Acid)MakeDecision->ResolutionRecommendedChiralPoolRoute C: Ring Expansion(L-Pipecolic Acid)MakeDecision->ChiralPoolNot RecommendedProcessRes1. Racemic Synthesis2. Salt Formation (L-Tartaric)3. Crystallization4. LiAlH4 ReductionResolution->ProcessResProcessPoolComplex Multi-stepHigh E-FactorSafety RisksChiralPool->ProcessPool

Caption: Decision logic for sourcing (S)-Azepan-2-ylmethanol based on scale and resource availability.

Experimental Protocols

Protocol A: Free-Basing the Commercial HCl Salt

Use this when the commercial salt is purchased but the free amine is required for coupling.

  • Dissolution: Suspend 1.0 g of (S)-Azepan-2-ylmethanol HCl in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous NaHCO₃ (or 1M NaOH for stronger basicity, pH > 10).

  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[4][5][6]

  • Wash: Extract the aqueous layer twice more with 10 mL DCM.[1]

  • Drying: Combine organics, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at 30°C.

    • Note: The free amine is an oil and may absorb CO₂ from air; use immediately.

Protocol B: Resolution of Racemic Azepane-2-carboxylate

Adapted from standard tartaric acid resolution procedures for alpha-amino esters.[1]

Prerequisites: Racemic Ethyl Azepane-2-carboxylate (synthesized via reduction of ethyl picolinate or similar).[1]

  • Salt Formation:

    • Dissolve 0.1 mol of racemic Ethyl Azepane-2-carboxylate in Ethanol (150 mL).

    • Add 0.1 mol of L-(+)-Tartaric Acid dissolved in hot Ethanol (100 mL).

  • Crystallization:

    • Heat the mixture to reflux until clear, then allow to cool slowly to room temperature (over 4-6 hours).

    • Let stand at 4°C overnight.[1] The diastereomeric salt of the (S)-enantiomer typically crystallizes preferentially (verify with optical rotation).

  • Recrystallization:

    • Filter the crystals. Recrystallize from Ethanol/Water (95:5) to improve ee% to >98%.

  • Liberation:

    • Treat the purified salt with 2M NaOH and extract with DCM to yield (S)-Ethyl Azepane-2-carboxylate.

Protocol C: Reduction to (S)-Azepan-2-ylmethanol

Standard reduction protocol for amino esters/acids.

  • Setup: Flame-dry a 250 mL flask under Nitrogen.

  • Reagent: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M relative to substrate) at 0°C.

  • Addition: Dropwise add the (S)-Ethyl Azepane-2-carboxylate (from Protocol B) in THF.

    • Caution: Exothermic reaction.[1] Maintain temp < 10°C.

  • Reflux: Warm to room temperature, then reflux for 2-4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (per x g LiAlH₄)

    • x mL 15% NaOH[1]

    • 3x mL Water[1]

  • Workup: Stir until a white granular precipitate forms. Filter through Celite.[1][5] Concentrate the filtrate to obtain (S)-Azepan-2-ylmethanol as a colorless oil.

  • Salt Formation (Optional): Dissolve in Et₂O and add HCl/Dioxane to precipitate the stable HCl salt for storage.

References

  • Resolution Methodology: Kmecz, I. et al. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 2007.[1] Available at: [Link]

  • Reduction Protocols: MasterOrganicChemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

Comparative Biological Activities of Substituted Azepanes: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic profiles of novel chemical scaffolds is paramount to successful drug discovery. The azepane ring—a seven-membered, saturated nitrogen-containing heterocycle—has emerged as a highly privileged motif in medicinal chemistry[1]. Its unique structural flexibility allows it to interact with a diverse array of biological targets, making it a foundational element in over 20 FDA-approved drugs, including the antidiabetic agent tolazamide, the antihistamine azelastine, and the atypical antidepressant mirtazapine[1][2][3].

This guide provides an objective, data-driven comparison of the biological activities of various substituted azepane derivatives. By analyzing their antimicrobial efficacy, kinase inhibitory profiles, and central nervous system (CNS) activity, we will establish a framework for rational drug design and outline the self-validating experimental protocols required to evaluate these compounds.

Structural Optimization: The Role of Conformational Tuning

A fundamental challenge in utilizing seven-membered rings is their high degree of conformational freedom, which can lead to entropic penalties upon target binding. To overcome this, medicinal chemists employ conformational tuning via strategic substitution[2].

The introduction of fluorine atoms (C-F bonds) onto the azepane core is a highly effective strategy. Because of strong stereoelectronic effects and electrostatic repulsions, multi-fluorination biases the flexible azepane ring into a single, predictable major conformation. This rigidification not only enhances target binding affinity by pre-organizing the molecule for the receptor pocket but also improves metabolic stability by shielding vulnerable C-H bonds from cytochrome P450 oxidation.

Comparative Pharmacological Profiles

Antimicrobial and Antifungal Activity

Substituted azepanes, particularly pyridobenzazepine derivatives, have demonstrated broad-spectrum antimicrobial properties[4]. The biological activity of these


-substituted azepanes is highly dependent on the nature of the substituent attached to the nitrogen atom.

Table 1 summarizes the in vitro Minimum Inhibitory Concentration (MIC) data for a series of azepane analogs against key pathogenic strains[5].

Table 1: Minimum Inhibitory Concentrations (MIC) of Azepane Analogs

Compound IDStructural FeatureE. coli (µg/mL)P. hauseri (µg/mL)P. aeruginosa (µg/mL)
Derivative 8 Optimized Pyridobenzazepine83978
Derivative 10 Intermediate Substitution156313313
Derivative 12 Bulky N-Substituent313625625
Amikacin Positive Control1.22.44.9

Analysis: Derivative 8 exhibits the most potent broad-spectrum activity. The data suggests that minimizing steric bulk around the azepane nitrogen while maintaining lipophilicity is critical for penetrating the Gram-negative outer membrane.

Kinase Inhibition (PKB/PKA)

Azepane derivatives inspired by the natural product (-)-balanol have been heavily investigated as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA)[2][6]. Because the azepane core occupies the central position of the ATP-binding pocket, precise substitution dictates isozyme selectivity.

Table 2: Kinase Inhibitory Activity of (-)-Balanol-Derived Azepanes

CompoundStructural ModificationIC50 PKB-α (nM)Plasma Stability
Compound 1 Ester-linked moiety5Unstable (Rapid hydrolysis)
Compound 4 Optimized non-ester linkage4Stable

Analysis: While Compound 1 showed excellent in vitro potency, its ester linkage rendered it unstable in mouse plasma[6]. Structure-based optimization to Compound 4 maintained the sub-10 nM potency while achieving the metabolic stability required for in vivo efficacy[6].

Central Nervous System (CNS) Targets

Beyond anti-infectives and oncology, azepane analogs are potent modulators of CNS targets. Substituted 2-oxo-azepane derivatives act as potent inhibitors of gamma-secretase (implicated in Alzheimer's disease)[4], while other analogs inhibit the dopamine transporter (DAT), modulating synaptic dopamine levels relevant to psychiatric disorders[5].

Mechanism of Action & Pathway Analysis

To contextualize the therapeutic potential of these compounds, the following diagram illustrates the mechanism by which balanol-derived azepanes inhibit the PKB/Akt signaling pathway.

Mechanism Azepane Substituted Azepane (e.g., Balanol Analog) Kinase Protein Kinase B (PKB/Akt) ATP-Binding Pocket Azepane->Kinase High-Affinity Binding Inhibition Kinase Inhibition (Conformational Lock) Kinase->Inhibition Displaces ATP Signaling Downstream Signaling (GSK3, FOXO) Inhibition->Signaling Blocks Phosphorylation Outcome Cell Cycle Arrest / Apoptosis Signaling->Outcome Therapeutic Efficacy

Mechanism of PKB/Akt inhibition by azepane derivatives and downstream cellular effects.

Self-Validating Experimental Protocols

As scientists, we must ensure our data is generated through robust, self-validating systems. Below are the standardized methodologies used to derive the comparative data presented above.

Protocol A: In Vitro MIC Determination (Broth Microdilution)

Causality: We utilize broth microdilution over disk diffusion because it provides quantitative MIC values necessary for precise Structure-Activity Relationship (SAR) comparisons. Self-Validation: The assay includes a known antibiotic (Amikacin) to confirm bacterial susceptibility, and a vehicle control (DMSO) to rule out solvent toxicity.

  • Inoculum Preparation : Culture bacterial strains (E. coli, P. aeruginosa) in Mueller-Hinton broth at 37°C until they reach the exponential growth phase (0.5 MacFarland standard).

  • Compound Dilution : Prepare two-fold serial dilutions of the azepane derivatives (from 1250 µg/mL down to 1 µg/mL) in 96-well microtiter plates using DMSO (final DMSO concentration <1%).

  • Incubation : Add 100 µL of the bacterial inoculum to each well. Incubate the plates aerobically at 37°C for 18–24 hours.

  • Readout : Add 30 µL of resazurin (0.015%) to each well. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration preventing the color change.

Protocol B: Radiometric PKB-α Kinase Inhibition Assay

Causality: Fluorescence-based assays often suffer from compound interference (autofluorescence) when screening diverse heterocycles. The radiometric [γ-32P]ATP assay provides an orthogonal, interference-free readout[6]. Self-Validation: Assay robustness is validated by calculating the Z'-factor using staurosporine as a positive control; a Z' > 0.5 confirms the assay is suitable for hit-to-lead optimization.

  • Reaction Assembly : In a 96-well plate, combine 10 nM purified recombinant PKB-α, 50 µM Crosstide substrate peptide, and varying concentrations of the azepane inhibitor in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation : Start the reaction by adding 10 µM ATP spiked with 0.5 µCi [γ-32P]ATP.

  • Incubation : Incubate at 30°C for 30 minutes to allow linear product formation.

  • Termination & Filtration : Stop the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. The basic Crosstide peptide binds to the negatively charged filter, while unreacted ATP is washed away.

  • Quantification : Wash the filter plate three times with 1% phosphoric acid. Add scintillation fluid and measure radioactivity using a microplate scintillation counter. Calculate IC50 using non-linear regression.

Protocol Step1 Compound Dilution Step2 Kinase + Substrate Incubation Step1->Step2 Step3 Add [γ-32P]ATP (Radiotracer) Step2->Step3 Step4 Phosphocellulose Filtration Step3->Step4 Step5 Wash & Scintillation Counting Step4->Step5

Step-by-step workflow for radiometric evaluation of azepane kinase inhibitors.

Conclusion

The azepane scaffold represents a highly versatile building block in modern drug discovery. As demonstrated by comparative data, strategic substitutions—such as stereospecific fluorination and the removal of metabolically labile ester linkages—can dramatically enhance both the potency and pharmacokinetic stability of these molecules. By employing rigorous, self-validating assays, researchers can continue to unlock the therapeutic potential of azepane derivatives across oncology, infectious diseases, and neuropharmacology.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . PubMed. Available at: [Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery . Chimia. Available at: [Link]

  • Mirtazapine . Wikipedia. Available at:[Link]

Sources

Optimizing the Medium Ring: A Comparative Guide to N-Protecting Groups in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Synthesis of azepanes (7-membered nitrogen heterocycles) presents a unique challenge compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines). The primary barrier is entropic; the formation of medium-sized rings is disfavored by transannular strain and lower probability of chain-end encounters. Consequently, the choice of N-protecting group (PG) is not merely about masking reactivity—it is a structural tool that dictates the conformational bias required for cyclization.

This guide provides a head-to-head comparison of the three dominant protecting group classes—Carbamates (Boc, Cbz), Sulfonamides (Ts, Ns), and Amides (Fmoc, Ac)—specifically within the context of azepane formation via Ring-Closing Metathesis (RCM) and Nucleophilic Cyclization (Fukuyama synthesis).

Part 1: The Mechanistic "Why" – Rotamers and Entropy

To synthesize an azepane efficiently, one must overcome the "medium ring gap." The choice of N-protecting group influences the population of reactive conformers (rotamers).

The Rotamer Effect in RCM

In Ring-Closing Metathesis (RCM), the two alkene "tails" must be in close proximity.

  • Carbamates (Boc/Cbz): exhibit restricted rotation around the N-CO bond. They exist as an equilibrium of syn (cis) and anti (trans) rotamers. Often, the anti rotamer places the alkene chains far apart, rendering them unreactive towards the Ru-catalyst.

  • Sulfonamides (Ts/Ns): possess a tetrahedral sulfur geometry and lack the strong planar resonance of carbamates. This increased flexibility, combined with the Thorpe-Ingold effect (gem-disubstituent effect) from the bulky sulfonyl group, frequently pre-organizes the molecule into a "U-shape," significantly boosting cyclization yields.

RotamerEffect cluster_0 Carbamate (Boc) - High Rotameric Barrier cluster_1 Sulfonamide (Ts) - Favorable Geometry Boc_Anti Anti-Rotamer (Chains Distant) NON-REACTIVE Boc_Syn Syn-Rotamer (Chains Proximal) REACTIVE Boc_Anti->Boc_Syn Slow Equilibrium RCM_Product Azepane Product Boc_Syn->RCM_Product Ru Catalyst (Moderate Yield) Ts_State Flexible/Pre-organized (Thorpe-Ingold Effect) HIGHLY REACTIVE Ts_State->RCM_Product Ru Catalyst (High Yield)

Figure 1: Mechanistic impact of N-protecting groups on RCM cyclization probability.

Part 2: Head-to-Head Performance Analysis

Scenario A: Ring-Closing Metathesis (RCM)

The Contenders: Boc vs. Tosyl (Ts)

While Boc is preferred for ease of removal, Tosyl is the superior "structural director" for forming 7-membered rings.

FeatureBoc (tert-butoxycarbonyl) Tosyl (p-toluenesulfonyl) Verdict
RCM Yield (Azepane) Moderate (40–65%)High (75–95%)Tosyl Wins
Catalyst Compatibility Good, but basic N can coordinate if Boc falls off.Excellent. Sulfonamides are poor ligands for Ru.Tosyl Wins
Purification Often oils; harder to crystallize.Highly crystalline; easy purification.Tosyl Wins
Deprotection Mild (TFA/HCl).Harsh (Na/Naphthalene or Mg/MeOH).Boc Wins
Atom Economy High.Low.Boc Wins

Scientific Insight: Research indicates that Ts-protected dienes consistently outperform carbamates in RCM for medium rings. The electron-withdrawing nature of the sulfonyl group prevents the nitrogen lone pair from coordinating with the Ruthenium catalyst (poisoning), while the bulkiness forces the alkyl chains closer together.

Scenario B: Nucleophilic Cyclization (Fukuyama Synthesis)

The Contenders: Benzyl (Bn) vs. Nosyl (Ns)

When closing the ring via alkylation (e.g., intramolecular Mitsunobu or halide displacement), the acidity of the N-H bond is the limiting factor.

FeatureBenzyl (Bn) Nosyl (2-nitrobenzenesulfonyl) Verdict
N-H Acidity (pKa) High (~30+). Hard to deprotonate.Low (~10-11). Easy to deprotonate.Nosyl Wins
Cyclization Method Requires strong bases (LiAlH4/Heat).Mitsunobu or weak base (K2CO3).Nosyl Wins
Deprotection Hydrogenolysis (Pd/C).Thiolate substitution (PhSH/Base).Tie (Context dependent)

Scientific Insight: The Fukuyama Amine Synthesis strategy utilizes the Nosyl group.[1][2][3] Because the Ns-group is strongly electron-withdrawing, it renders the N-H proton acidic enough to be alkylated under mild Mitsunobu conditions or with weak bases, facilitating the closure of the strained 7-membered ring without polymerization.

Part 3: Experimental Protocols

Protocol 1: High-Yield RCM with Tosyl Protection

Best for: Constructing the azepane core when the product can withstand reductive deprotection.

Reagents:

  • Precursor: N,N-diallyl-p-toluenesulfonamide derivatives.

  • Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), anhydrous & degassed.

Step-by-Step:

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to achieve a high dilution (0.005 M to 0.01 M). Note: High dilution is critical to favor intramolecular cyclization (azepane) over intermolecular oligomerization.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the ruthenium carbene.

  • Catalysis: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 2–12 hours under Argon. Monitor by TLC.

  • Quenching: Once conversion is complete, add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium.

  • Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Protocol 2: Fukuyama Cyclization (Nosyl Route)

Best for: Saturated azepanes or when avoiding heavy metals.

Reagents:

  • Precursor: Linear amino-alcohol with N-Ns protection.

  • Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3).

  • Solvent: THF or Toluene.[4]

Step-by-Step:

  • Dissolution: Dissolve N-Ns amino-alcohol (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF (0.01 M).

  • Cyclization: Cool to 0°C. Add DIAD (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–8 hours.

  • Deprotection (The Fukuyama Cleavage):

    • To the crude azepane, add Thiophenol (PhSH, 1.2 equiv) and K2CO3 (3.0 equiv) in DMF/CH3CN.

    • Stir at 50°C. The yellow solution will fade as the Meisenheimer complex collapses, releasing the free amine and SO2.

Part 4: Strategic Selection Guide

Use this decision matrix to select the optimal protecting group for your specific azepane target.

DecisionMatrix Start Start: Azepane Target Q1 Is the ring formed via Olefin Metathesis (RCM)? Start->Q1 RCM_Branch Can product withstand harsh reduction (Na/Nap)? Q1->RCM_Branch Yes Nuc_Branch Is the N-H acidity critical? Q1->Nuc_Branch No (Alkylation/Mitsunobu) Use_Ts Use Tosyl (Ts) High Yield, Rigid RCM_Branch->Use_Ts Yes (Prioritize Yield) Use_Boc Use Boc Accept lower yield Easier cleanup RCM_Branch->Use_Boc No (Prioritize Deprotection) Use_Ns Use Nosyl (Ns) Fukuyama Protocol Nuc_Branch->Use_Ns Yes (Mitsunobu)

Figure 2: Decision matrix for N-protecting group selection.

References

  • Mechanistic influence of protecting groups on RCM: Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Nitrogen-Containing Heterocycles."

  • The Fukuyama Amine Synthesis (Nosyl Group): Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for secondary amines." [3]

  • Conformational Effects in Medium Rings: Comparison of Boc vs. Sulfonamides in 7-membered ring formation.

  • RCM Catalyst Poisoning & Prevention: Effect of amine protection on Ruthenium catalyst stability.

Sources

Safety Operating Guide

(S)-Azepan-2-ylmethanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

(S)-Azepan-2-ylmethanol hydrochloride (CAS: 66928-78-7) is a chiral amine salt frequently used as a pharmaceutical intermediate. While not classified as an acutely hazardous P-listed substance by the EPA, it poses specific risks due to its acidity, potential bioactivity, and nitrogenous nature.

The Core Directive: Incineration is the only acceptable final disposal method. Under no circumstances should this compound be discharged into sanitary sewers, even after neutralization, due to the potential for aquatic toxicity and nitrogen loading in water systems.

Chemical Profile & Hazard Assessment

Effective disposal requires accurate characterization.[1] This compound is a hydrochloride salt, rendering it acidic in aqueous solution and highly soluble in water.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number 66928-78-7Unique identifier for waste manifests.
Molecular Formula C₇H₁₅NO[2] · HClContains Nitrogen and Chlorine; potential NOx/HCl emissions during combustion.
Physical State White to off-white solidDust generation is a primary inhalation risk during transfer.
Acidity (pKa) ~10-11 (Base), Salt is AcidicAqueous solutions will be corrosive (pH < 2); requires neutralization before bulking.
Solubility High (Water, Methanol)Spills can rapidly migrate into drains if not diked immediately.
GHS Hazards H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant)PPE must include nitrile gloves and safety glasses.

Disposal Decision Logic

The following workflow illustrates the decision-making process for disposing of (S)-Azepan-2-ylmethanol hydrochloride based on its physical state.

DisposalWorkflow Start Waste Generation (S)-Azepan-2-ylmethanol HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solution) StateCheck->LiquidWaste Liquid EmptyCont Empty Container StateCheck->EmptyCont Residue SolidPack Double Bag or Rigid Poly Container SolidWaste->SolidPack LabelSolid Label: 'Hazardous Waste' (Toxic, Irritant) SolidPack->LabelSolid Incineration High-Temperature Incineration (Licensed Facility) LabelSolid->Incineration PHCheck Check pH Level LiquidWaste->PHCheck Neutralize Neutralize to pH 6-9 (Use NaHCO3 or NaOH) PHCheck->Neutralize Acidic (pH < 4) SolventStream Combine with Compatible Organic Solvents (C) PHCheck->SolventStream Neutral/Organic Neutralize->SolventStream SolventStream->Incineration Rinse Triple Rinse (Solvent/Water) EmptyCont->Rinse Rinse->SolventStream Rinsate Deface Deface Label & Remove Cap Rinse->Deface GlassRecycle Glass Waste / Recycling Deface->GlassRecycle

Figure 1: Operational workflow for the segregation and treatment of (S)-Azepan-2-ylmethanol HCl waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Stream)

Rationale: Solid waste is the most stable form for transport. Dissolving solids solely for disposal increases volume and spill risk.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as amines can form unstable byproducts.

  • Packaging: Transfer waste into a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (S)-Azepan-2-ylmethanol hydrochloride.[3][4]

    • Hazards: Irritant, Toxic.[5]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Protocol B: Aqueous/Solvent Solution Treatment

Rationale: The hydrochloride salt is acidic.[6] Mixing acidic waste directly with organic solvent waste streams (often basic or neutral) can cause exothermic reactions or precipitation.

  • pH Assessment: Dip a pH strip into the waste solution.[1] If pH < 4, proceed to step 2.

  • Controlled Neutralization:

    • Place the waste container in a fume hood.[1]

    • Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) while stirring.

    • Observation: Watch for bubbling (CO₂ release) if using bicarbonate.

    • Stop when pH reaches 6–9.

  • Bulking: Pour the neutralized mixture into the "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the co-solvents present.

    • Note: Even if the solution is 90% water, the presence of the organic amine requires it to be treated as chemical waste, not sanitary water.

Protocol C: Container Decontamination (Triple Rinse)

Rationale: EPA regulations (40 CFR 261.7) require containers to be "RCRA Empty" before disposal in municipal trash.

  • Rinse 1: Add solvent (methanol or water) to 10% of container volume. Cap and shake. Decant rinsate into the Liquid Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label with a permanent marker. Remove the cap (prevents pressure buildup in trash compactors). Discard in laboratory glass waste.

Regulatory Compliance & RCRA Classification

While (S)-Azepan-2-ylmethanol hydrochloride is not explicitly listed on the P-list (acutely hazardous) or U-list (toxic), it must be characterized by the generator.

  • Characteristic Waste: If the waste is an aqueous solution with pH ≤ 2, it is a D002 (Corrosive) waste [1].

  • Generator Knowledge: As a pharmaceutical intermediate with known toxicity (H302), it must be managed as hazardous waste to prevent environmental release.

  • Waste Code Assignment:

    • If ignitable solvents (Methanol/Ethanol) are present: D001 .

    • If corrosive: D002 .

    • Otherwise: Classify as Non-Regulated Chemical Waste (if local laws permit) or assign a state-specific hazardous code. Best Practice: Manage as regulated hazardous waste.

Emergency Procedures

Spill Response (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 respirator (or P100), nitrile gloves, and safety goggles.

  • Containment: Cover powder with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop material into a waste container. Wipe area with water and soap.

Exposure Response[4]
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] The acidic nature of the salt can cause corneal damage [2].

  • Skin Contact: Wash with soap and water.[4] Remove contaminated clothing.[4][5][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

References

  • U.S. Environmental Protection Agency. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11660367, Azepan-2-ylmethanol hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[9] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Retrieved from [Link][9]

Sources

Personal protective equipment for handling (S)-Azepan-2-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Protocol: (S)-Azepan-2-ylmethanol Hydrochloride

As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance; it is about understanding the physicochemical causality behind every hazard. (S)-Azepan-2-ylmethanol hydrochloride (CAS: 2920443-41-8) is a highly valuable chiral building block, frequently utilized in the pharmaceutical development of novel tetraheterocycle compounds[1].

While it is a stable solid, its nature as an amine hydrochloride salt introduces specific handling challenges—namely, hygroscopicity, dust aerosolization, and mild corrosivity upon dissolution. Furthermore, because this compound is often subjected to deprotonation using highly reactive bases like Sodium Hydride (NaH) in anhydrous solvents[1], your Personal Protective Equipment (PPE) strategy must account for both the compound itself and the rigorous reaction environments it enters.

This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of (S)-Azepan-2-ylmethanol hydrochloride.

Hazard Profile & PPE Causality

To build a fail-safe environment, researchers must understand why specific PPE is chosen. Amine hydrochlorides are prone to generating fine, statically charged dust. When this dust contacts ambient moisture or human sweat, it dissociates, creating localized acidic micro-environments that cause acute irritation. According to the National Research Council's guidelines on [2], minimizing dust generation and preventing dermal contact are the cardinal rules of handling solid organic salts.

Table 1: Quantitative Hazard & PPE Specifications

Hazard ModalityPhysicochemical CausalityRequired PPE SpecificationValidation Metric
Ocular Exposure Airborne salt dust dissolves in basal tears, causing acute pH shifts and corneal irritation.ANSI Z87.1 Chemical Splash Goggles. (Safety glasses are insufficient).Goggles form a complete, gap-free seal around the orbital bone.
Dermal Exposure Hygroscopic solid adheres to sweat, dissociating into HCl and causing contact dermatitis.100% Nitrile Gloves (≥ 4 mil thickness). Extended cuffs preferred.No exposed skin between the glove cuff and the lab coat sleeve.
Inhalation Fine crystalline powder easily aerosolizes during transfer, irritating the respiratory mucosa.Handled exclusively inside a certified Chemical Fume Hood.Hood face velocity visually confirmed at 80–120 feet per minute (fpm).
Thermal/Fire Compound is often handled alongside pyrophoric reagents (e.g., NaH) during synthesis.Flame-Resistant (FR) Lab Coat (e.g., Nomex) with knit cuffs.Coat is fully buttoned; cuffs securely anchor the nitrile gloves.

Operational Workflow: The Self-Validating Protocol

A protocol is only as strong as its built-in verification steps. The following methodology ensures that the safety of each step is proven by the physical conditions of the next.

Protocol A: Anti-Static Weighing and Transfer

Amine hydrochlorides often hold a static charge, causing the powder to "jump" and contaminate the balance or the user's PPE.

  • Environmental Verification: Ensure the chemical fume hood sash is positioned at the optimal working height (typically 18 inches). Validation: A Kimwipe held near the sash edge should be gently pulled inward, confirming negative pressure[2].

  • Static Mitigation: Wipe the exterior of the weighing boat and the anti-static micro-spatula with a damp, lint-free cloth. Allow it to dry. Causality: The trace moisture grounds the equipment, dissipating static charge and preventing powder aerosolization.

  • Mass Transfer: Slowly transfer the (S)-Azepan-2-ylmethanol hydrochloride into the weighing boat. Keep the source bottle and the boat as close together as possible to minimize the drop height.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. If transferring to a reaction flask, use a wide-neck powder funnel to prevent accumulation on the flask's ground-glass joints.

Protocol B: Spill Response and Disposal Plan

Never use a dry brush or broom to clean up an amine hydrochloride spill. Dry sweeping aerosolizes the fine particulates, directly bypassing standard ventilation controls and creating a severe inhalation hazard[3].

  • Containment: If a spill occurs inside the fume hood, leave the ventilation running. Do not open the sash further.

  • The Wet-Wipe Method: Dampen a heavy-duty paper towel with water (or a mild 5% sodium bicarbonate solution to neutralize the hydrochloride salt).

  • Wiping: Gently place the damp towel over the spilled powder. Do not scrub. Allow the moisture to bind the dust, then wipe inward toward the center of the spill. Causality: The water traps the dust matrix, completely eliminating aerosolization.

  • Disposal: Place the contaminated towels, along with any used weighing boats and disposable gloves, into a designated, clearly labeled solid hazardous waste container. Do not dispose of this compound in the general trash or wash it down the sink[3].

Logical Workflow & PPE Checkpoints

The following diagram illustrates the critical path for handling (S)-Azepan-2-ylmethanol hydrochloride, highlighting where PPE and safety verifications must occur before proceeding.

PPE_Workflow A 1. Storage Retrieval (S)-Azepan-2-ylmethanol HCl B 2. PPE Verification Inspect Gloves, FR Coat, Goggles A->B C 3. Fume Hood Transfer Verify Flow >100 fpm B->C D 4. Anti-Static Weighing Minimize Dust Generation C->D E Spill Occurred? D->E F Wet-Wipe Protocol Do Not Dry Sweep E->F Yes G 5. Reaction Vessel Transfer (e.g., NaH Deprotonation) E->G No H 6. Solid Waste Disposal EPA/RCRA Compliant F->H G->H

Caption: Logical workflow for handling (S)-Azepan-2-ylmethanol HCl with strict PPE checkpoints.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link][2]

  • Google Patents. WO2024063578A1 - Novel tetraheterocycle compound. (Demonstrates the synthetic application and reaction environments of azepan-2-ylmethanol hydrochloride). Available at:[1]

Sources

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